1,3-Benzenedisulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQZUMMPOYCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060407 | |
| Record name | 1,3-Benzenedisulfonyl dichloride | |
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Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-47-7 | |
| Record name | 1,3-Benzenedisulfonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Benzenedisulfonyl dichloride | |
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| Record name | 1,3-Benzenedisulfonyl chloride | |
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| Record name | 1,3-Benzenedisulfonyl dichloride | |
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| Record name | 1,3-Benzenedisulfonyl dichloride | |
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| Record name | Benzene-1,3-di(sulphonyl chloride) | |
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| Record name | 1,3-BENZENEDISULFONYL DICHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzenedisulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenedisulfonyl chloride, a bifunctional aromatic sulfonyl chloride, is a pivotal reagent in modern organic synthesis. Its unique molecular architecture, featuring two reactive sulfonyl chloride moieties on a central benzene ring, allows for the construction of complex molecules, making it an invaluable tool in the development of pharmaceuticals, advanced polymers, and other specialty chemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in a research and development setting.
Physicochemical Properties
This compound is a colorless to light brown crystalline solid at room temperature.[1][2] It is characterized by its sensitivity to moisture and its solubility in various organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |
| Molecular Weight | 275.13 g/mol | [1] |
| Melting Point | 57-60 °C (lit.) | [3] |
| Boiling Point | 145 °C / 1 mmHg | [2] |
| Appearance | Off-White to Light Brown Solid | [2] |
| Solubility | Soluble in DMSO, methanol, dichloromethane. Reacts with water. | [2][3] |
| Sensitivity | Moisture Sensitive | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and purity assessment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits three distinct signals in the aromatic region, corresponding to the three types of protons on the benzene ring.
-
δ ~8.69 ppm (t, 1H): This triplet corresponds to the proton at the C2 position, situated between the two sulfonyl chloride groups.
-
δ ~8.43 ppm (dd, 2H): This doublet of doublets is assigned to the protons at the C4 and C6 positions.
-
δ ~7.99 ppm (t, 1H): This triplet is attributed to the proton at the C5 position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure, showing characteristic shifts for the aromatic carbons. Key signals are expected in the range of 125-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands indicative of the sulfonyl chloride functional groups. Key vibrational frequencies include:
-
~1380 cm⁻¹ and ~1180 cm⁻¹: These strong bands are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride groups, respectively.
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 274, with characteristic isotopic peaks for the two chlorine atoms. Fragmentation would likely involve the loss of SO₂Cl, SO₂, and Cl radicals.
Synthesis of this compound
A common and reliable method for the laboratory-scale synthesis of this compound involves the chlorination of the corresponding benzene-1,3-disulfonic acid or its salt.[4]
Experimental Protocol: Chlorination of Benzene-1,3-disulfonic Acid
This protocol outlines the synthesis of this compound from benzene-1,3-disulfonic acid using thionyl chloride as the chlorinating agent.
Materials:
-
Benzene-1,3-disulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Hexane
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzene-1,3-disulfonic acid in anhydrous toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add an excess of thionyl chloride to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane.
-
Filter the purified crystals, wash with cold hexane, and dry under vacuum.
Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn. The reaction evolves toxic gases (HCl and SO₂) which must be neutralized in a scrubber containing a basic solution (e.g., NaOH).
Chemical Reactivity and Reaction Mechanisms
The two sulfonyl chloride groups in this compound are highly electrophilic and readily undergo nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility in synthesis.
Reaction with Nucleophiles: A Mechanistic Overview
The reaction of this compound with nucleophiles, such as amines, proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur atom.
Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
Synthesis of Bis-sulfonamides
A primary application of this compound is the synthesis of bis-sulfonamides by reacting it with two equivalents of a primary or secondary amine.[5] These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N,N'-diethyl-1,3-benzenedisulfonamide
This protocol details the synthesis of a bis-sulfonamide from this compound and ethylamine.
Materials:
-
This compound
-
Ethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Triethylamine (Et₃N) or pyridine as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of ethylamine (2.1 equivalents) in DCM to the cooled reaction mixture with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N,N'-diethyl-1,3-benzenedisulfonamide by recrystallization or column chromatography.
Applications in Research and Development
The versatile reactivity of this compound has led to its use in a wide range of applications.
Pharmaceutical and Medicinal Chemistry
This compound is a key building block for the synthesis of various biologically active compounds.[3][6] The sulfonamide linkage is a common pharmacophore found in many drugs, and the bifunctional nature of this reagent allows for the creation of molecules with diverse structures and properties, including potential enzyme inhibitors and receptor antagonists.[7][8][9]
Polymer Chemistry
As a bifunctional monomer, this compound is used in the synthesis of polysulfonamides through polycondensation reactions with diamines.[10] These polymers can exhibit high thermal stability and specific mechanical properties, making them suitable for applications as high-performance materials and membranes. It can also act as a cross-linking agent to modify the properties of existing polymers.[11][12]
Caption: Formation of polysulfonamide from this compound.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Handling: Always handle in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid inhalation of dust and contact with skin and eyes.[13] In case of a spill, do not use water to clean it up, as it reacts violently. Use an inert absorbent material.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, bases, and oxidizing agents.[3]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for the efficient construction of a wide array of complex molecules, from biologically active compounds to high-performance polymers. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding to aid researchers and scientists in leveraging the full potential of this important synthetic building block.
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Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. Retrieved from [Link]
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Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from [Link]
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Danheiser, R. L., Nowick, J. S., Lee, J. H., Miller, R. F., & Huboux, A. H. (n.d.). [Organic Syntheses Procedure]. Organic Syntheses. Retrieved from [Link]
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ResearchGate. (2020, March). Polysulfonamide coating layer polymerized by 1,3-disulfonyl chloride and polyethylenimine to achieve acid resistant TFC membranes. Retrieved from [Link]
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ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
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Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
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Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
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Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
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Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Retrieved from [Link]
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Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
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NIH. (2011, October 3). Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality. Retrieved from [Link]
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NIH. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[17][18]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]
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An In-depth Technical Guide to 1,3-Benzenedisulfonyl Chloride: Synthesis, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-benzenedisulfonyl chloride, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on the mechanistic principles that govern its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Core Identification and Physicochemical Properties
This compound, also known as m-benzenedisulfonyl chloride, is an aromatic compound distinguished by two sulfonyl chloride functional groups positioned meta to each other on a benzene ring.[1] This bifunctionality is the cornerstone of its utility, enabling its use as a linker, cross-linking agent, and a precursor to a wide array of complex molecules.[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 585-47-7[4][5][6] |
| Molecular Formula | C₆H₄Cl₂O₄S₂[4][6] |
| Molecular Weight | 275.13 g/mol [4] |
| IUPAC Name | Benzene-1,3-disulfonyl dichloride[6][7] |
| InChI Key | ALIQZUMMPOYCIS-UHFFFAOYSA-N[6] |
| SMILES | ClS(=O)(=O)C1=CC(=CC=C1)S(Cl)(=O)=O[6] |
| Synonyms | 1,3-Benzenedisulfonyl dichloride, m-Benzenedisulfonyl chloride[1] |
The physical properties of this compound dictate its handling and reaction conditions. It is a white to light yellow crystalline solid that is highly sensitive to moisture.[4][5][8] Its reactivity with water necessitates storage in a dry, inert atmosphere.[8][9]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to light yellow/orange powder/crystal[4] |
| Melting Point | 57-62 °C[5][8] |
| Solubility | Soluble in DMSO and methanol; reacts with water[5][6] |
| Stability | Moisture sensitive[6][10] |
| Hazard Class | 8 (Corrosive)[6] |
Synthesis of this compound
The preparation of this compound typically involves the chlorination of the corresponding sulfonic acid or its salt. The choice of chlorinating agent is critical for achieving high yields and purity.
Synthetic Pathways
Two primary methods are prevalent for the synthesis of this compound:
-
Chlorination of m-Benzenedisulfonic Acid or its Salts: This is the most common laboratory and industrial approach. The disodium salt of 1,3-benzenedisulfonic acid is treated with a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[8] These reagents effectively convert the sulfonate groups (-SO₃⁻) into the desired sulfonyl chloride groups (-SO₂Cl).
-
Oxidative Chlorination of 1,3-Benzenedithiol: An alternative route involves the reaction of 1,3-benzenedithiol with chlorine in a solvent like acetic acid.[8] This method proceeds via the oxidation of the thiol groups to form the sulfonyl chlorides.
The first method is often preferred due to the relative accessibility of the starting sulfonic acid, which can be prepared by the disulfonation of benzene. The use of phosphorus pentachloride or thionyl chloride is mechanistically straightforward; the hydroxyl groups of the sulfonic acid (or the oxygen atoms of the sulfonate salt) are substituted by chloride atoms.
Caption: General workflow for the synthesis of this compound.
Laboratory Synthesis Protocol
This protocol outlines the synthesis from the disodium salt of 1,3-benzenedisulfonic acid using phosphorus pentachloride, a method adapted from established procedures for benzenesulfonyl chloride synthesis.[11]
Materials:
-
Disodium 1,3-benzenedisulfonate (dried)
-
Phosphorus pentachloride (PCl₅)
-
Cracked ice and water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine finely divided, dry disodium 1,3-benzenedisulfonate and phosphorus pentachloride in a fume hood.
-
Heat the mixture gently in an oil bath. The reaction is typically exothermic and will proceed to completion upon sustained heating.
-
After the reaction is complete (indicated by the cessation of HCl gas evolution), cool the flask to room temperature.
-
Very cautiously, pour the reaction mixture onto a large excess of cracked ice in a beaker. This step must be performed slowly and with vigorous stirring in a fume hood to manage the exothermic hydrolysis of excess PCl₅.
-
The product, this compound, will precipitate as a solid or an oil. Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with cold water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from chloroform (ethanol-free) or a benzene/petroleum ether mixture.[5]
Chemical Reactivity and Mechanistic Principles
The synthetic utility of this compound is rooted in the high electrophilicity of its sulfur atoms. The two sulfonyl chloride groups are excellent leaving groups, making the compound susceptible to nucleophilic attack.[3]
This reactivity allows for the formation of a diverse range of derivatives, most notably sulfonamides and sulfonate esters, through reactions with amines and alcohols, respectively.[12] Given the presence of two reactive sites, the stoichiometry of the nucleophile can be controlled to favor either mono- or di-substitution, providing a powerful tool for constructing complex molecular architectures.
Caption: Mechanism of nucleophilic substitution on a sulfonyl chloride group.
Key Applications in Drug Development and Materials Science
This compound is a crucial intermediate in several scientific domains, most prominently in pharmaceuticals and polymer science.[2]
-
Pharmaceutical Synthesis: It is a foundational building block for synthesizing various pharmaceutical agents.[1][2][6] Its primary role is in the preparation of sulfonamides, a class of compounds with a wide spectrum of biological activities, including antibacterial, diuretic, and antiviral properties.[8]
-
Polymer Chemistry: The difunctional nature of the molecule makes it an excellent cross-linking agent for producing high-performance polymers and improving the properties of plastics and resins.[2][8] It is particularly used in the preparation of composite polysulfonamide membranes.[8]
-
Organic Reagents: It serves as a dehydrating agent in certain organic transformations, such as the synthesis of isonitriles from formamides.[1][8]
Caption: Key synthetic applications of this compound.
Safety, Handling, and Storage
Due to its reactivity and corrosive nature, strict safety protocols must be observed when handling this compound.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1][5][13] It may also cause sensitization by inhalation and skin contact.[14][15] A critical hazard is its violent reaction with water, which can liberate toxic gas.[10][13]
-
Handling: Always handle in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][15] Avoid breathing dust and prevent any contact with skin or eyes.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][13] The material is moisture-sensitive and should be protected from any contact with water or moist air.[9][10] It should be stored away from incompatible materials such as bases, water, and strong oxidizing agents.[6][13]
In case of accidental exposure, immediate medical attention is required. For eye contact, rinse cautiously with water for at least 15 minutes.[9][13] For skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[13] If inhaled, move the victim to fresh air.[13] If swallowed, rinse the mouth but do not induce vomiting.[9][13]
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262198 Benzene-1,3-disulfonyl chloride CAS: 585-47-7. [Link]
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1,3-Benzene Disulfonyl Chloride: Unleashing the Potential - Alcatraz Chemicals. [Link]
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Benzene-1,3-disulfonyl chloride – general description and application - Georganics. [Link]
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Benzene-1,3-disulfonyl chloride - High purity | EN - Georganics. [Link]
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Benzenesulfonyl chloride - Wikipedia. [Link]
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Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]
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Synthesis of sulfonyl chloride substrate precursors. [Link]
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BENZENE-1,3-DISULFONYL CHLORIDE - ChemBK. [Link]
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An In-depth Technical Guide to the Synthesis and Purification of 1,3-Benzenedisulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 1,3-benzenedisulfonyl chloride. Intended for researchers, scientists, and professionals in drug development and materials science, this document details robust and validated methodologies. It emphasizes the chemical principles underpinning the procedural choices, ensuring both reproducibility and a deep understanding of the process. The guide presents two primary synthetic routes from the readily available disodium 1,3-benzenedisulfonate, followed by a detailed protocol for purification by recrystallization and concluding with methods for analytical quality control.
Introduction and Strategic Importance
This compound [CAS 585-47-7] is a pivotal difunctional intermediate in organic synthesis. Its two reactive sulfonyl chloride moieties, positioned meta to each other on the benzene ring, allow for the construction of complex molecular architectures. This has led to its extensive use as a building block in the synthesis of biologically active sulfonamides for pharmaceuticals, the development of high-performance polymers, and the preparation of composite polysulfonamide membranes.[1][2]
The compound is a colorless to pale brown crystalline solid with a melting point in the range of 56-62 °C.[1][3] It is soluble in many common organic solvents but is highly sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid.[4][5] This reactivity necessitates careful handling and storage under anhydrous conditions. Given its role as a precursor, the purity of this compound is paramount to the success of subsequent synthetic steps. This guide, therefore, presents not just the synthesis but also rigorous methods for its purification and characterization.
Synthesis of this compound: A Comparative Analysis of Chlorination Strategies
The most common and laboratory-convenient synthesis of this compound involves the chlorination of the corresponding disodium 1,3-benzenedisulfonate. This salt is a stable, commercially available starting material. The conversion of the sulfonate salt to the sulfonyl chloride is typically achieved using strong chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[2]
Mechanistic Considerations
The conversion of a sulfonate salt to a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The oxygen of the sulfonate acts as the leaving group, facilitated by the chlorinating agent.
-
With Phosphorus Pentachloride (PCl₅): The reaction proceeds through the formation of a phosphoryl chloride (POCl₃) byproduct. PCl₅ is a powerful and reliable reagent for this transformation.
-
With Thionyl Chloride (SOCl₂): This reagent offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product isolation. However, the reaction may require higher temperatures or the use of a catalyst (such as N,N-dimethylformamide) to proceed at a practical rate.
The choice between these reagents often depends on the desired scale, reaction conditions, and purification strategy. The PCl₅ method is often robust and high-yielding, while the SOCl₂ method can offer a cleaner initial work-up.
Experimental Protocols: Synthesis
The following protocols are adapted from well-established procedures for the synthesis of analogous sulfonyl chlorides, such as those found in Organic Syntheses, and are tailored for the preparation of the target difunctional compound.[1]
Method 1: Synthesis using Phosphorus Pentachloride
This method is highly effective and generally provides a good yield of the crude product.
-
Reagent Preparation: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (for HCl and POCl₃ fumes), and a stopper, place 282.2 g (1.0 mole) of anhydrous disodium 1,3-benzenedisulfonate. To this, add 458.5 g (2.2 moles) of finely powdered phosphorus pentachloride.
-
Expert Insight: It is crucial that the disodium salt is thoroughly dried (e.g., in an oven at 120-140°C for several hours) prior to use, as any moisture will consume the PCl₅ and reduce the yield. A slight excess of PCl₅ ensures complete conversion of both sulfonate groups.
-
-
Reaction: Heat the mixture in an oil bath to 110-120°C. The mixture will become a thick, stirrable paste. Maintain heating with vigorous stirring for 4-6 hours. The reaction is considered complete when the evolution of hydrogen chloride gas subsides.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, pour the paste-like product onto approximately 2 kg of crushed ice in a large beaker, performing this operation in a well-ventilated fume hood. The excess PCl₅ and the POCl₃ byproduct will hydrolyze exothermically.
-
Isolation: The this compound will precipitate as a solid. Stir the mixture until all the ice has melted, then collect the crude solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is no longer acidic. This removes phosphoric acid and any remaining HCl. Press the solid as dry as possible on the filter.
| Parameter | Value |
| Starting Material | Anhydrous Disodium 1,3-Benzenedisulfonate |
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) |
| Stoichiometry | 1.0 : 2.2 (Salt : PCl₅) |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 4-6 hours |
| Expected Crude Yield | 75-85% |
Method 2: Synthesis using Thionyl Chloride
This method avoids phosphorus-containing byproducts, which can simplify purification.
-
Reagent Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 282.2 g (1.0 mole) of anhydrous disodium 1,3-benzenedisulfonate. Add 5 mL of N,N-dimethylformamide (DMF) as a catalyst.
-
Reagent Addition: Charge the dropping funnel with 321 g (197 mL, 2.7 moles) of thionyl chloride. Add the thionyl chloride dropwise to the stirred solid over a period of 1-2 hours.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 75-80°C) for 8-12 hours. The reaction progress can be monitored by the cessation of SO₂ and HCl evolution.
-
Expert Insight: The catalytic amount of DMF is crucial for this reaction to proceed efficiently. It reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude product can then be carefully quenched on ice as described in Method 1 (Section 3.1, Step 3), or directly subjected to purification if the subsequent step is compatible with any residual impurities.
| Parameter | Value |
| Starting Material | Anhydrous Disodium 1,3-Benzenedisulfonate |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | ~80 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Crude Yield | 70-80% |
Purification: Achieving High-Purity this compound
For most applications, particularly in pharmaceutical synthesis, the crude product requires purification to remove unreacted starting materials, inorganic salts, and byproducts from side reactions. Recrystallization is the most effective method for purifying solid this compound.
Principles of Recrystallization
The success of recrystallization hinges on selecting a solvent in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[6] Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and are removed with the mother liquor).
dot
Caption: Workflow for the purification of solids by recrystallization.
Recommended Recrystallization Protocol
Chloroform (ethanol-free) is an excellent solvent for the recrystallization of this compound.
-
Preparation: Take the crude, water-washed solid from the synthesis step. If it is wet, it should be dried as much as possible, for instance, in a vacuum desiccator over P₂O₅. Let's assume a starting quantity of 100 g of crude material.
-
Dissolution: Place the crude solid in a 1-liter Erlenmeyer flask. Add approximately 300-400 mL of ethanol-free chloroform.
-
Expert Insight: Commercial chloroform often contains ethanol as a stabilizer. Ethanol will react with the sulfonyl chloride and must be removed, for example, by passing the chloroform through a plug of activated alumina before use.
-
-
Heating: Gently heat the mixture on a hot plate in a fume hood with stirring until the solvent boils. Add more chloroform in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2 g) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold chloroform. Dry the crystals under high vacuum to remove all traces of the solvent. The typical melting point of the pure product is 59-62 °C.[2]
Analytical Characterization for Quality Control
Verifying the purity of the final product is a critical step. A combination of physical and chromatographic methods should be employed.
Physical Characterization
-
Melting Point: A sharp melting point within the expected range (e.g., 59-62 °C) is a primary indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
Appearance: The purified product should be a white to off-white crystalline solid.
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing purity and identifying potential impurities.
| Parameter | Setting |
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 300 °C (FID) |
| Sample Prep | ~1 mg/mL in dry dichloromethane |
-
Self-Validation: The absence of extraneous peaks in the GC chromatogram provides strong evidence of purity. If using MS detection, the mass spectrum should correspond to the molecular ion and expected fragmentation pattern of this compound.
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold 2 minutes, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detector | UV at 254 nm |
| Sample Prep | ~0.5 mg/mL in Acetonitrile |
-
Trustworthiness: HPLC is particularly useful for detecting non-volatile impurities. Purity is typically reported as the area percentage of the main peak.[3]
dot
Caption: Overall process flow from synthesis to purified product.
Conclusion
The synthesis and purification of this compound are critical processes for ensuring the quality of this important chemical intermediate. The choice between phosphorus pentachloride and thionyl chloride for synthesis allows for flexibility based on laboratory capabilities and downstream requirements. Rigorous purification by recrystallization, followed by comprehensive analytical characterization, is essential for obtaining material suitable for demanding applications in research and development. The protocols and insights provided in this guide are designed to empower scientists to produce high-purity this compound reliably and safely.
References
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Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Georganics. [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
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Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]
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Georganics. (n.d.). Benzene-1,3-disulfonyl chloride - High purity. [Link]
- Adams, R., & Marvel, C. S. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, 84.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]
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Five Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
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1,3-Benzenedisulfonyl chloride reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 1,3-Benzenedisulfonyl Chloride with Nucleophiles
Authored by: Gemini, Senior Application Scientist
Foreword
This compound (BDSC) is a cornerstone bifunctional electrophile in modern organic synthesis. Characterized by two highly reactive sulfonyl chloride groups positioned meta on an aromatic ring, this reagent offers a unique platform for constructing complex molecular architectures. Its ability to react with a wide array of nucleophiles makes it an indispensable tool in the development of pharmaceuticals, high-performance polymers, and specialty chemicals.[1][2][3] This guide provides an in-depth exploration of the core reactivity of BDSC, moving beyond simple reaction schemes to elucidate the underlying mechanisms, kinetic nuances, and practical considerations essential for researchers, scientists, and drug development professionals. The narrative is built upon a foundation of scientific integrity, offering field-proven insights and methodologies to empower innovation.
Physicochemical Profile and Safe Handling
This compound is a colorless to light brown crystalline solid.[4][5] A thorough understanding of its physical properties is the first step toward its effective and safe utilization in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 585-47-7 | [1] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [4] |
| Molecular Weight | 275.13 g/mol | [4] |
| Melting Point | 57-62 °C | [1][5] |
| Boiling Point | 145 °C / 1 mmHg | [4] |
| Appearance | Off-white to light brown solid | [4] |
| Solubility | Soluble in DMSO, methanol, dichloromethane. | [4][6] |
Critical Handling and Storage Considerations:
Moisture Sensitivity: BDSC is highly sensitive to moisture.[1][6] It readily reacts with water, hydrolyzing to the corresponding 1,3-benzenedisulfonic acid.[5] This reaction not only consumes the reagent but also generates corrosive hydrochloric acid. Therefore, it is imperative to store BDSC under inert, anhydrous conditions (e.g., in a desiccator or under nitrogen/argon).[1][7] All glassware and solvents used in reactions must be scrupulously dried.
Corrosivity: As a sulfonyl chloride, BDSC is corrosive and can cause severe skin burns and eye damage.[1][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
The Electrophilic Core: Mechanism of Nucleophilic Substitution
The reactivity of this compound is dominated by the highly electrophilic nature of its two sulfur atoms. Each sulfur is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom, creating a significant partial positive charge on the sulfur center.[8] This makes it a prime target for attack by a diverse range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[8]
The precise mechanism of this substitution is a subject of detailed study, with evidence pointing towards two primary pathways depending on the nucleophile, solvent, and reaction conditions:
-
Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. This proceeds through a single trigonal bipyramidal transition state.
-
Stepwise Addition-Elimination Mechanism: This pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to form the final product.[8][9]
While distinct, both pathways underscore the fundamental electrophile-nucleophile interaction that drives the chemistry of BDSC.
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.
Reactions with N-Nucleophiles: The Gateway to Sulfonamides
The reaction of BDSC with primary and secondary amines is arguably its most significant transformation, providing a direct route to disulfonamides—a scaffold prevalent in many biologically active compounds.[10][11] This reaction, a variation of the Hinsberg test, is highly efficient and forms a stable sulfonamide linkage (-SO₂-N<).[12][13]
Causality Behind Experimental Choices
-
The Role of a Base: The reaction liberates two equivalents of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[14] To prevent this, a base is always included to act as an HCl scavenger. Common choices include tertiary amines like triethylamine or pyridine, or an inorganic base like sodium hydroxide or sodium carbonate.[14][15] The choice of base can influence reaction kinetics and product purity. Pyridine, for instance, can also act as a nucleophilic catalyst.
-
Kinetics and Hydrophobicity: In aqueous media, the reaction kinetics can be surprisingly complex. Studies on benzenesulfonyl chloride have shown that with hydrophobic amines (e.g., dibutylamine), the reaction rate can increase at high pH.[16][17] This is attributed to third-order processes involving the sulfonyl chloride, the amine, and either a hydroxide ion or a second molecule of the amine.[16][18] This phenomenon is thought to arise from hydrophobic aggregation of the reactants, which can be a critical consideration when designing syntheses in aqueous or mixed-aqueous systems.[18]
Experimental Protocol: Synthesis of N¹,N³-Dibutylbenzene-1,3-disulfonamide
This protocol provides a representative method for the synthesis of a disulfonamide from BDSC.
Materials:
-
This compound (1.0 eq)
-
Dibutylamine (2.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Amine Addition: In a separate flask, prepare a solution of dibutylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Controlled Reaction: Cool the BDSC solution to 0 °C using an ice bath. Add the amine/triethylamine solution dropwise via the dropping funnel over 30-60 minutes with vigorous stirring. Rationale: Slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting BDSC is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding 1 M HCl to neutralize the excess triethylamine and dibutylamine. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. Rationale: The acid wash removes amines, the bicarbonate wash removes any residual acid, and the brine wash removes bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N¹,N³-dibutylbenzene-1,3-disulfonamide.
Caption: Competing reactions of BDSC with alcohol and water nucleophiles.
Controlling Selectivity: Mono-substitution vs. Di-substitution
The presence of two reactive sites on BDSC introduces the challenge and opportunity of controlling selectivity. [12]While di-substitution is often the goal for creating cross-linked polymers or symmetrical molecules, selective mono-substitution is crucial for building complex, unsymmetrical structures.
Strategies for Achieving Mono-substitution:
Achieving high yields of the mono-substituted product requires careful manipulation of reaction conditions to favor the reaction of only one sulfonyl chloride group.
-
Stoichiometry: The most straightforward approach is to use a molar excess of this compound relative to the nucleophile. However, this necessitates a subsequent purification step to remove the unreacted starting material. Alternatively, using a "reverse addition" technique—slowly adding a solution of BDSC to a large excess of the nucleophile—can sometimes favor mono-substitution, though this is less common.
-
Temperature and Addition Rate: Conducting the reaction at very low temperatures (e.g., -78 °C to 0 °C) and adding the nucleophile very slowly can increase the chances of mono-substitution. Once one sulfonyl chloride has reacted, the resulting electron-withdrawing sulfonamide or sulfonate ester group slightly deactivates the remaining sulfonyl chloride group, making the second substitution slower. Low temperatures exploit this small difference in reactivity.
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An In-Depth Technical Guide to the Solubility of 1,3-Benzenedisulfonyl Chloride for Advanced Research Applications
This guide provides an in-depth analysis of the solubility characteristics of 1,3-Benzenedisulfonyl chloride (BDSC), a critical bifunctional reagent in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data points to explore the crucial interplay between dissolution and chemical reactivity, offering field-proven insights and robust experimental protocols.
Introduction: Beyond a Simple Reagent
This compound (CAS: 585-47-7), a colorless to light brown crystalline solid with a melting point of 59-62 °C, is a cornerstone intermediate for complex chemical synthesis.[1][2] Its two sulfonyl chloride groups provide reactive sites for building sophisticated molecular architectures, making it invaluable in the production of biologically active sulfonamides, high-performance polymers, and agrochemicals.[3] However, the very reactivity that makes this compound so useful also presents a significant challenge when considering its solubility. The sulfonyl chloride moieties are highly susceptible to hydrolysis by water and solvolysis by protic solvents. Therefore, a comprehensive understanding of its solubility is not merely about dissolution but about managing chemical stability to achieve desired outcomes in synthesis and formulation.
Chapter 1: The Duality of Solubility and Reactivity
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a nonpolar aromatic core and two highly polar sulfonyl chloride groups, suggesting solubility in a range of organic solvents.[4] However, for a reactive species like BDSC, the solvent cannot be viewed as a passive medium. The fundamental challenge lies in its pronounced moisture sensitivity; it reacts, often violently, with water and other protic solvents, leading to hydrolysis and the liberation of corrosive and toxic gases.[5] This dictates a critical classification of solvents based on their potential interaction.
-
Inert Aprotic Solvents (Recommended): Solvents like dichloromethane, chloroform, and benzene are effective at dissolving BDSC with minimal risk of reaction, provided they are anhydrous. These are the solvents of choice for conducting reactions and for purification via crystallization.[2][6][7]
-
Polar Aprotic Solvents (Use with Caution): Anhydrous Dimethyl sulfoxide (DMSO) and methanol are reported as effective solvents.[6][8] While their polarity aids dissolution, ensuring absolute dryness is paramount to prevent degradation of the solute.
-
Protic Solvents (Reactive Media): Alcohols and water are not suitable for dissolving BDSC if the goal is to recover the compound intact. The dissolution process is intrinsically linked with a chemical reaction (solvolysis), converting the sulfonyl chloride into esters or sulfonic acids.[9] This reactivity is a critical consideration; for instance, the low solubility of sulfonyl chlorides in water can paradoxically protect them from complete hydrolysis, causing them to precipitate from aqueous reaction mixtures.[10][11]
Chapter 2: Solubility Profile of this compound
While precise quantitative solubility data (e.g., mg/mL) is not widely published, a qualitative and semi-quantitative profile can be assembled from safety data sheets, supplier information, and purification protocols. This information is summarized below.
| Solvent | Solvent Type | Reported Solubility / Interaction | Causality and Field-Proven Insights | Citations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity effectively solvates the polar sulfonyl chloride groups. Must be rigorously anhydrous. | [2][6][8] |
| Methanol | Protic (Alcohol) | Soluble, but reactive | Dissolves readily but will undergo solvolysis to form the corresponding sulfonate ester. Not a true solubility measurement but a reactive dissolution. | [2][6][8] |
| Dichloromethane (DCM) | Aprotic | Soluble | A common solvent for reactions involving BDSC due to its inert nature and good solvating power for organic reagents. | [6][7] |
| Chloroform (CHCl₃) | Aprotic | Soluble | Often used as a solvent for purification by crystallization, implying good solubility, which can be modulated by temperature. | [2][7] |
| Benzene / Petroleum Ether | Aprotic / Nonpolar | Soluble in Benzene; used for crystallization with Pet. Ether | This solvent system is cited for purification. BDSC is dissolved in a good solvent (benzene) and precipitated by adding a poor solvent (petroleum ether), a standard technique that relies on differential solubility. | [2][7] |
| Water | Protic | Reacts violently | Does not dissolve but undergoes rapid hydrolysis. This high reactivity underscores the need for stringent moisture control in all handling and storage operations. | [1][5] |
Chapter 3: Experimental Protocol for Isothermal Solubility Determination
To generate reliable and reproducible solubility data, a protocol must be designed to be a self-validating system that accounts for the compound's instability.
Core Principle: Mitigating Reactivity to Isolate True Solubility
The primary experimental challenge is to prevent the hydrolysis of BDSC by atmospheric or solvent-borne moisture. Therefore, the entire workflow must be conducted under strictly anhydrous and inert conditions.
Step-by-Step Methodology
-
Materials and Preparation:
-
Use only high-purity, anhydrous grade solvents (<50 ppm water).
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool in a desiccator over a strong desiccant (e.g., P₂O₅).
-
Prepare saturated solutions in vials equipped with PTFE-lined septa.
-
-
Inert Atmosphere Setup:
-
Assemble glassware and purge with an inert gas (dry nitrogen or argon) for 15-20 minutes to displace all air and moisture. Maintain a positive pressure of inert gas throughout the experiment using a gas bubbler or manifold. This step is critical for preventing sample degradation.[1]
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the anhydrous solvent in the prepared vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24-48 hours. The equilibration time should be validated to ensure the concentration in the supernatant is no longer changing.
-
-
Sampling and Analysis (The Self-Validating Step):
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a gas-tight syringe that has been pre-flushed with inert gas.
-
Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed, sealed HPLC vial. The filter removes any undissolved microcrystals, which would artificially inflate the solubility measurement.
-
Accurately determine the mass of the filtered solution.
-
Dilute the sample with a suitable anhydrous mobile phase and analyze immediately via a validated HPLC method with a UV detector. Quantify the concentration against a freshly prepared calibration curve.
-
Validation Check: In parallel, analyze the sample by ¹H NMR or LC-MS to confirm the identity of the dissolved species. The presence of hydrolysis or solvolysis products would invalidate the result as a true solubility measurement.
-
-
Calculation:
-
Calculate the solubility using the quantified concentration and the mass of the solution sampled. Express the final result in mg/mL or mol/L.
-
Chapter 4: Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the robust determination of solubility for a reactive compound like this compound.
Caption: Workflow for Isothermal Solubility Determination of Reactive Compounds.
Chapter 5: Practical Implications in Synthesis and Drug Development
An accurate understanding of BDSC's solubility is not an academic exercise; it directly impacts laboratory and process-scale success.
-
Reaction Solvent Selection: The choice of solvent is a compromise between reagent solubility and reaction compatibility. For reactions with amines to form sulfonamides, anhydrous dichloromethane is often ideal as it dissolves BDSC effectively without reacting with it, allowing the desired nucleophilic substitution to proceed cleanly.[6]
-
Purification Strategy: The purification of BDSC itself or its products frequently relies on crystallization. The reported method of using a benzene/petroleum ether mixture is a classic example of leveraging differential solubility.[2][7] The compound is dissolved in a minimal amount of hot "good" solvent (benzene) and a "poor" solvent (petroleum ether) is added until turbidity is observed, inducing the precipitation of pure crystals upon cooling.
-
Safe Handling and Storage: The compound's violent reactivity with water necessitates storage in tightly sealed containers under an inert atmosphere and away from incompatible materials like bases and oxidizing agents.[6] All transfers and handling should be performed in a glovebox or under a stream of inert gas to prevent degradation and ensure researcher safety.
Conclusion
This compound is a powerful synthetic building block whose utility is intrinsically linked to its solubility and reactivity profile. It is generally soluble in common anhydrous aprotic organic solvents such as dichloromethane, chloroform, and DMSO. However, its high sensitivity to moisture and protic solvents is the overriding characteristic that must be managed. For professionals in pharmaceutical development and materials science, treating solubility and stability as interconnected properties is essential for designing robust synthetic routes, developing effective purification strategies, and ensuring the safe and efficient handling of this versatile reagent.
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Georganics. (n.d.). Benzene-1,3-disulfonyl chloride - High purity | EN. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of 1,3-Benzenedisulfonyl Chloride
Introduction: Understanding the Utility and Hazards of 1,3-Benzenedisulfonyl Chloride
This compound (BDC), a crystalline solid, is a pivotal reagent in modern organic synthesis.[1][2] Its bifunctional nature, possessing two sulfonyl chloride groups, makes it an essential building block for creating complex molecular architectures. Researchers and professionals in drug development and materials science frequently utilize BDC in the synthesis of novel sulfonamides with potential therapeutic activities and in the preparation of high-performance polymers and composite polysulfonamide membranes.[1][3] It also serves as a dehydrating agent in specific organic transformations.[1]
However, the same reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding and strict adherence to safety and handling protocols. This compound is classified as corrosive and reacts violently with water, presenting significant hazards if not managed correctly.[4][5] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required to work safely with this compound in a research and development setting. The protocols outlined herein are designed to empower researchers to mitigate risks and ensure a safe laboratory environment.
Chapter 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound presents several significant risks that must be managed through appropriate controls.
Primary Hazards:
-
Corrosivity: this compound is a corrosive substance that can cause severe skin burns and serious eye damage upon contact.[4][6] The signal word "Danger" and the hazard statement H314 are consistently associated with this chemical.[5]
-
Reactivity with Water: This compound reacts violently with water, including moisture in the air.[4][5] This reaction is not only hazardous in itself but also liberates toxic and corrosive gases, such as hydrogen chloride gas.[5][6] This property underscores the critical need for moisture-free handling and storage conditions.
-
Respiratory Irritation: Inhalation of the dust can cause respiratory irritation.[5] In some cases, it may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][7]
Physicochemical Properties and Associated Risks
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for assessing and mitigating risks during its handling and storage.
| Property | Value | Implication for Safety |
| Molecular Formula | C6H4Cl2O4S2[4] | - |
| Molecular Weight | 275.13 g/mol [5] | - |
| Appearance | Light cream or white to pale brown powder/crystalline solid[1][4] | The solid, dusty nature requires measures to prevent inhalation. |
| Melting Point | 59-62 °C[1][2] | Will melt at slightly elevated temperatures. |
| Water Solubility | Reacts violently with water[2][4] | Critical Hazard: Dictates stringent moisture-free handling and storage. Prohibits the use of water as a fire extinguishing agent. |
| Stability | Moisture sensitive[4][5] | Requires storage in a dry, inert atmosphere. |
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazardous substance. For this compound, the following are mandatory:
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust and any gases that may be liberated.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[8]
-
Emergency Eyewash and Safety Shower: An easily accessible and regularly tested emergency eyewash station and safety shower are critical in case of accidental contact.[5]
Personal Protective Equipment (PPE): Essential Barrier Protection
The appropriate selection and use of PPE are non-negotiable when handling this corrosive and reactive compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9]
-
Skin Protection:
-
Gloves: Chemically resistant gloves must be worn. It is crucial to consult the glove manufacturer's compatibility data for sulfonyl chlorides. Inspect gloves for any signs of degradation or perforation before each use.[6][10]
-
Lab Coat/Apron: A flame-resistant lab coat is required. For larger-scale operations, a chemically resistant apron over the lab coat is recommended.[11]
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with particulate filters is necessary.[5]
Chapter 3: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and ensuring the long-term integrity of the chemical.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Have all necessary equipment and reagents within the fume hood to minimize movement.
-
Personal Protective Equipment: Don the required PPE as outlined in Chapter 2.
-
Dispensing: Carefully open the container in the fume hood. Use a clean, dry spatula or scoop to dispense the required amount of this compound. Avoid creating dust.
-
Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
-
Cleaning: After use, securely close the container. Decontaminate any equipment that has come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Storage Requirements: The Importance of a Dry Environment
The primary concern for the storage of this compound is its sensitivity to moisture.[4]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[5]
-
Container: Keep the container tightly closed to prevent the ingress of moisture.[5] Storing in a desiccator or under an inert atmosphere (e.g., nitrogen) is highly recommended.
-
Incompatible Materials: Segregate from incompatible materials such as bases, strong oxidizing agents, and, most importantly, water.[4][5]
Disposal of this compound and Contaminated Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect excess reagent and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[4][12] Do not attempt to neutralize or dispose of it down the drain.[13]
Chapter 4: Emergency Procedures and First Aid
In the event of an emergency, a rapid and informed response is critical to minimizing harm.
Spill and Leak Management
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a small, manageable spill, and if properly trained and equipped, you can contain the spill. Do not use water.[4]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or earth.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures for Exposure
Immediate medical attention is required for any exposure to this compound.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Chapter 5: Visualizing Safety Workflows
To further clarify the critical safety procedures, the following diagrams illustrate the logical flow of actions in response to common laboratory scenarios involving this compound.
Caption: Emergency response workflow for skin or eye contact.
Caption: Step-by-step protocol for managing a spill.
References
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- Thermo Fisher Scientific Chemicals, Inc. (2024, March 27). This compound - SAFETY DATA SHEET.
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Spectroscopic Unveiling of 1,3-Benzenedisulfonyl Chloride: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Benzenedisulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2][3] Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. By elucidating the correlation between the molecular structure and its spectroscopic signatures, this guide serves as a practical reference for compound identification, purity assessment, and reaction monitoring.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₄Cl₂O₄S₂, is a white to off-white crystalline solid.[2] Its bifunctional nature, owing to the two sulfonyl chloride groups positioned meta to each other on the benzene ring, makes it a versatile reagent in organic synthesis. The compound's reactivity allows for the construction of complex molecular architectures, finding applications in the preparation of biologically active sulfonamides and the development of high-performance polysulfonamide membranes.[2][3]
Given its pivotal role, unambiguous characterization is paramount. Spectroscopic techniques such as NMR and IR spectroscopy are indispensable tools for confirming the identity and purity of this compound. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and FT-IR spectra, providing a foundational understanding for scientists working with this important chemical building block.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound dictates its characteristic spectroscopic features. The aromatic ring contains four protons and six carbon atoms, with the two sulfonyl chloride groups influencing the electronic environment and, consequently, the chemical shifts and vibrational frequencies.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The data presented here is based on the Spectral Database for Organic Compounds (SDBS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, arising from the four protons on the benzene ring. The symmetry of the molecule simplifies the spectrum.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.48 | t (triplet) | 1H | H-5 |
| 8.28 | d (doublet) | 2H | H-4, H-6 |
| 7.95 | t (triplet) | 1H | H-2 |
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer.
Interpretation:
-
The proton at the C-2 position (H-2) is situated between the two electron-withdrawing sulfonyl chloride groups, leading to significant deshielding and a downfield chemical shift.
-
The protons at the C-4 and C-6 positions are equivalent due to the molecule's symmetry and appear as a doublet.
-
The proton at the C-5 position appears as a triplet due to coupling with the adjacent protons at C-4 and C-6.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the symmetry, only four distinct carbon signals are expected for this compound.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | C-1, C-3 |
| 136.8 | C-5 |
| 133.0 | C-2 |
| 128.8 | C-4, C-6 |
Experimental Protocol: The ¹³C NMR spectrum is typically recorded using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Interpretation:
-
The carbons directly attached to the electron-withdrawing sulfonyl chloride groups (C-1 and C-3) are the most deshielded and appear at the lowest field (highest ppm value).
-
The other aromatic carbons resonate at chemical shifts typical for substituted benzene rings, with their precise positions influenced by the electronic effects of the sulfonyl chloride groups.
Figure 2. Correlation of molecular structure with NMR signals.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions characteristic of the sulfonyl chloride and aromatic moieties.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1580 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1380 - 1360 | Strong | Asymmetric SO₂ stretch |
| 1190 - 1170 | Strong | Symmetric SO₂ stretch |
| ~ 570 | Strong | S-Cl stretch |
Experimental Protocol: The FT-IR spectrum can be obtained using a potassium bromide (KBr) pellet or a Nujol mull for solid samples. The sample is placed in the path of an infrared beam, and the transmitted radiation is measured as a function of wavenumber.
Interpretation:
-
Sulfonyl Chloride Group: The most prominent features in the IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride groups. These are typically observed in the ranges of 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹, respectively. The S-Cl stretching vibration is found at a lower frequency, around 570 cm⁻¹.
-
Aromatic Ring: The presence of the benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.
Figure 3. Experimental workflow for FT-IR analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for this compound. The ¹H NMR, ¹³C NMR, and FT-IR spectra are consistent with the known molecular structure and offer a reliable means for its identification and quality control. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of this data is essential for ensuring the integrity of their synthetic processes and the quality of their final products.
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Georganics. Benzene-1,3-disulfonyl chloride – general description and application. [Link]
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The Role of this compound in Specialty Chemical Production. [Link]
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-
Georganics. Benzene-1,3-disulfonyl chloride. [Link]
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The Enduring Legacy of a Bifunctional Workhorse: A Technical Guide to 1,3-Benzenedisulfonyl Chloride
In the vast repertoire of chemical reagents available to the modern researcher, few possess the elegant simplicity and profound utility of 1,3-Benzenedisulfonyl chloride. This bifunctional aromatic sulfonyl chloride, a crystalline solid at room temperature, has served as a cornerstone in the synthesis of a diverse array of molecules, from life-saving pharmaceuticals to high-performance polymers. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and multifaceted applications of this remarkable compound, grounded in both historical context and contemporary, field-proven insights.
A Glimpse into the Past: The Discovery and Historical Context
The story of this compound is intrinsically linked to the burgeoning field of organic sulfur chemistry in the late 19th and early 20th centuries. The journey began with the exploration of sulfonation reactions, where chemists discovered that treating aromatic compounds with potent sulfonating agents could introduce the sulfonic acid functional group (-SO₃H). A pivotal advancement was the subsequent conversion of these sulfonic acids into the more reactive sulfonyl chlorides (-SO₂Cl) using reagents like phosphorus pentachloride or thionyl chloride. This transformation unlocked a new realm of synthetic possibilities, as sulfonyl chlorides proved to be excellent electrophiles, readily reacting with a variety of nucleophiles.[1]
While the precise first synthesis of many compounds can be lost to the annals of history, the earliest documented preparation of this compound can be traced back to the work of Th. Zincke and O. Krüger in 1912 , as published in Chemische Berichte.[2] Their work laid the foundational methodology for the synthesis of this important bifunctional reagent, which undoubtedly spurred further investigation into its chemical properties and potential applications. The development of such disulfonyl chlorides was propelled by the increasing demand for polyfunctional intermediates in the rapidly growing pharmaceutical and dye industries of that era.[1]
Core Properties and Characteristics
This compound, with the CAS number 585-47-7, is the dichloride of 1,3-benzenedisulfonic acid.[2][3] It typically appears as a colorless to light brown crystalline solid with a melting point in the range of 59-62 °C.[2][4] The compound is soluble in many common organic solvents but is highly sensitive to moisture and reacts vigorously with water, necessitating storage in dry conditions.[2][3] Its corrosive nature demands careful handling, as it can cause severe skin burns and eye damage.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [4] |
| Molecular Weight | 275.13 g/mol | [4] |
| CAS Number | 585-47-7 | [3] |
| Melting Point | 59-62 °C | [2] |
| Appearance | Colorless to light brown crystalline solid | [2][5] |
| Solubility | Soluble in common organic solvents; reacts with water | [2][4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbon atoms of the benzene ring. The carbons attached to the sulfonyl chloride groups would be the most downfield shifted.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl chloride groups, typically found in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine and sulfur dioxide.
The Art of Synthesis: From Benchtop to Industrial Scale
The preparation of this compound is a well-established process, with the classical method remaining a staple in many laboratories. The causality behind the experimental choices in these syntheses is rooted in the fundamental principles of electrophilic aromatic substitution and nucleophilic acyl substitution.
Classical Synthesis Workflow
The traditional and most common laboratory synthesis of this compound is a two-step process starting from benzene.
Caption: Classical two-step synthesis of this compound.
Step 1: Sulfonation of Benzene to 1,3-Benzenedisulfonic Acid
The initial step involves the sulfonation of benzene to introduce two sulfonic acid groups onto the aromatic ring. This is an electrophilic aromatic substitution reaction.
-
Methodology: Benzene is treated with an excess of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. The reaction requires elevated temperatures to drive the disubstitution.
-
Causality: The first sulfonation of benzene yields benzenesulfonic acid. The sulfonic acid group is deactivating and a meta-director for subsequent electrophilic substitution. Therefore, the second sulfonation occurs at the meta position to yield the desired 1,3-benzenedisulfonic acid. The use of fuming sulfuric acid provides a high concentration of the electrophile, SO₃, which is necessary to overcome the deactivation of the ring by the first sulfonic acid group and achieve disulfonation.
Step 2: Chlorination of 1,3-Benzenedisulfonic Acid to this compound
The second step converts the sulfonic acid groups into the more reactive sulfonyl chloride functionalities.
-
Methodology: The disodium salt of 1,3-benzenedisulfonic acid is typically used for this step. It is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction is usually heated to ensure completion.[2][3]
-
Causality: Both PCl₅ and SOCl₂ are excellent reagents for converting sulfonic acids (or their salts) to sulfonyl chlorides. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The choice between the two reagents often depends on the desired workup procedure, as the byproducts of the thionyl chloride reaction (SO₂ and HCl) are gaseous and easily removed, simplifying purification.
Detailed Laboratory Protocol for Synthesis:
Materials:
-
1,3-Benzenedisulfonic acid disodium salt
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., dry toluene)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask, place 1,3-benzenedisulfonic acid disodium salt.
-
Add a stoichiometric excess (typically 2.2 equivalents) of phosphorus pentachloride or thionyl chloride. If using a solvent, add dry toluene.
-
Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl gas.
-
Gently heat the reaction mixture under reflux for 2-3 hours. The reaction should be monitored for the cessation of HCl evolution.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The solid this compound precipitates out of the aqueous solution.
-
The crude product is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acids.
-
The product is then dried under vacuum. For higher purity, it can be recrystallized from a suitable solvent like chloroform or a mixture of benzene and petroleum ether.[4]
A Versatile Building Block: Applications in Research and Industry
The bifunctional nature of this compound makes it a highly valuable reagent in several areas, most notably in the synthesis of sulfonamides and in polymer chemistry.
The Gateway to Sulfonamides: Pharmaceutical and Agrochemical Significance
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of bissulfonamides. This reaction is a cornerstone in the development of various biologically active compounds.[6][7]
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A Theoretical and Practical Treatise on 1,3-Benzenedisulfonyl Chloride: A Core Reagent in Modern Synthesis
This technical guide provides an in-depth exploration of 1,3-benzenedisulfonyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its structure and reactivity, offers detailed experimental protocols, and illuminates its significant role in the synthesis of polymers and pharmaceutically active molecules.
Part 1: Foundational Principles: A Theoretical Perspective
This compound, with the molecular formula C₆H₄Cl₂O₄S₂, is a bifunctional aromatic compound that has garnered significant interest due to its versatile reactivity. Its utility as a cross-linking agent and a key building block in the synthesis of complex organic molecules stems from the presence of two electrophilic sulfonyl chloride groups positioned meta to each other on a benzene ring.[1]
Molecular Structure and Electronic Properties: A Computational Outlook
While dedicated computational studies specifically on this compound are not extensively available in the current literature, we can infer its structural and electronic characteristics from theoretical investigations of analogous aromatic sulfonyl chlorides.[2][3] Density Functional Theory (DFT) calculations on substituted benzenesulfonyl chlorides reveal that the sulfonyl chloride groups are highly electron-withdrawing, which significantly influences the electronic landscape of the aromatic ring.[4]
The sulfur atoms in the sulfonyl chloride moieties are highly electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom. This high electrophilicity is the primary driver of the compound's reactivity towards nucleophiles. The meta-positioning of the two sulfonyl chloride groups on the benzene ring is a crucial structural feature. This arrangement prevents direct resonance interaction between the two groups, meaning their electronic effects on the ring are largely additive.
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
Spectroscopic Characterization: A Theoretical Interpretation
Spectroscopic techniques are indispensable for the characterization of this compound. Below is a theoretical interpretation of its expected spectra.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the meta-substitution pattern. The aromatic region should display a characteristic pattern for a 1,3-disubstituted benzene ring. An experimental ¹H NMR spectrum shows signals at approximately 8.69 ppm, 8.43 ppm, and 7.99 ppm.[5] The downfield chemical shifts are consistent with the strong electron-withdrawing nature of the sulfonyl chloride groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbons directly attached to the sulfonyl chloride groups are expected to be the most deshielded. An experimental ¹³C NMR spectrum further confirms the structure.[6]
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl chloride functional groups. Key vibrational modes include:
-
S=O Asymmetric and Symmetric Stretching: Strong bands are expected in the regions of 1375-1400 cm⁻¹ and 1175-1190 cm⁻¹, respectively.[7][8] These are characteristic absorptions for sulfonyl chlorides.
-
S-Cl Stretching: A medium to strong absorption is anticipated in the range of 550-600 cm⁻¹.
-
Aromatic C-H and C=C Stretching: The spectrum will also feature absorptions typical of a substituted benzene ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[8]
1.2.3 Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (275.13 g/mol ).[9] The fragmentation pattern would likely involve the loss of chlorine atoms, sulfur dioxide, or the entire sulfonyl chloride group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the molecular ion and chlorine-containing fragment peaks.
Part 2: Synthesis and Reactivity: A Practical Guide
The utility of this compound in synthesis is predicated on its reliable preparation and predictable reactivity.
Synthesis of this compound
A common and effective laboratory-scale synthesis involves the chlorination of the corresponding disodium salt of 1,3-benzenedisulfonic acid.
Diagram 2: Synthetic Pathway to this compound
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis from Disodium 1,3-Benzenedisulfonate
This protocol is adapted from established procedures for the synthesis of benzenesulfonyl chlorides.[10]
-
Drying of Starting Material: Thoroughly dry disodium 1,3-benzenedisulfonate in an oven at 140°C for at least 3 hours to remove any residual moisture.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, combine the dried disodium 1,3-benzenedisulfonate with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.
-
Heating: Heat the reaction mixture in an oil bath at a temperature sufficient to drive the reaction to completion (e.g., 65°C for 2 hours or 170-180°C for an extended period, depending on the chosen reagent and scale).[1][10]
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as chloroform or a benzene/petroleum ether mixture.[11]
Reactivity Profile: The Nucleophilic Substitution Reaction
The core reactivity of this compound is nucleophilic substitution at the electrophilic sulfur atoms.[1] A wide range of nucleophiles, most notably amines, can displace the chloride leaving groups to form stable sulfonamides.
2.2.1 Reaction with Amines: Formation of Sulfonamides
The reaction with primary and secondary amines is a cornerstone of its application, leading to the formation of N-substituted sulfonamides. This reaction is fundamental to its use in both polymer chemistry and the synthesis of bioactive molecules.
Diagram 3: Reaction of this compound with a Primary Amine
Caption: General reaction scheme for the formation of a disulfonamide.
Experimental Protocol: Synthesis of a Disulfonamide
This is a general procedure for the reaction of this compound with a primary amine.
-
Dissolution: Dissolve this compound in a suitable inert solvent, such as acetone or pyridine.
-
Amine Addition: Add the primary amine (at least 2 equivalents to react with both sulfonyl chloride groups and to act as a base to neutralize the HCl byproduct) to the solution, typically at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the disulfonamide product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent like ethanol to obtain the pure disulfonamide.[12]
Part 3: Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a valuable scaffold and linker in the design and synthesis of novel therapeutic agents. The resulting sulfonamide linkages are stable and can orient appended pharmacophores in a defined spatial arrangement.
As a Scaffold for Bioactive Molecules
The benzene ring of this compound serves as a rigid core from which two points of diversity can be introduced by reaction with various amines. This allows for the creation of libraries of compounds for screening against biological targets. The sulfonamide moieties themselves are known pharmacophores, present in a wide range of drugs, including antibiotics, diuretics, and protease inhibitors.
Benzenesulfonamide derivatives have been explored as potent inhibitors of various enzymes. For instance, they have been investigated as anti-influenza hemagglutinin inhibitors and HIV-1 capsid inhibitors.[13][14] While these examples do not specifically use the 1,3-disubstituted analogue, they highlight the potential of the benzenesulfonamide scaffold in antiviral drug design.[15]
As a Bifunctional Linker
In more complex drug design strategies, this compound can act as a linker to connect two different pharmacophores or a pharmacophore and a targeting moiety. This is particularly relevant in the development of targeted drug delivery systems and bivalent inhibitors.
Part 4: Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[11] It is crucial to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It reacts with water, so it must be stored in a tightly sealed container in a dry environment.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [9] |
| Molecular Weight | 275.13 g/mol | [9] |
| Appearance | Off-white to light brown solid | [11] |
| Melting Point | 57-60 °C | [11] |
| Solubility | Soluble in DMSO and methanol; reacts with water | [11] |
| CAS Number | 585-47-7 | [9] |
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Organic Syntheses Procedure. Benzenesulfonyl chloride. Available from: [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
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ResearchGate. Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Available from: [Link]
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Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available from: [Link]
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ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Available from: [Link]
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(7), 529-533.
- A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. (2025). Journal of Molecular Structure, 1325, 139363.
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NIST WebBook. Benzenesulfonyl chloride. Available from: [Link]
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2022). Journal of Medicinal Chemistry, 65(1), 533-548.
- A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. (2024). Chemical Science, 15(48), 18685-18695.
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ResearchGate. Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Available from: [Link]
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Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available from: [Link]
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A Senior Application Scientist's Guide to 1,3-Benzenedisulfonyl Chloride: From Polymer Scaffolds to Advanced Pharmaceutical Intermediates
Foreword: The Architectural Versatility of a Bifunctional Reagent
In the landscape of modern chemical synthesis, the pursuit of molecular complexity from simple, reliable building blocks is a paramount objective. Among the vast arsenal of reagents available to the research scientist, 1,3-Benzenedisulfonyl Chloride (BDSC) stands out for its inherent architectural potential. Its rigid aromatic core, functionalized with two highly reactive sulfonyl chloride groups at the meta positions, provides a geometrically defined and versatile scaffold. This guide moves beyond a mere cataloging of reactions to explore the strategic application of BDSC, offering insights into why and how this reagent is pivotal in creating advanced materials and complex molecular entities. We will delve into its role in forging robust polymer networks, its utility as a cornerstone in medicinal chemistry, and its emerging significance in the rational design of supramolecular structures.
Core Physicochemical & Reactive Profile of this compound
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a colorless to light brown crystalline solid, a dichloride of 1,3-benzenedisulfonic acid.[1][2] Its reactivity is dominated by the two electrophilic sulfonyl chloride moieties (-SO₂Cl). These groups readily react with nucleophiles, most notably amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively.[3] This bifunctionality is the key to its utility as a cross-linking agent or a molecular linker.
A critical handling consideration is its sensitivity to moisture.[1][2] The sulfonyl chloride groups hydrolyze in the presence of water to the corresponding sulfonic acids. Therefore, all reactions and storage must be conducted under anhydrous conditions to maintain its reactivity and purity.[1][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 585-47-7 | [5][6] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [5][6] |
| Molecular Weight | 275.13 g/mol | [6] |
| Appearance | White to light brown crystalline solid | [2][7] |
| Melting Point | 59-62 °C | [1][4] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Dichloromethane) | [4][7] |
| Reactivity | Reacts with water; sensitive to moisture | [1][7] |
Application in High-Performance Polymer Chemistry
The ability of BDSC to react with two separate polymer chains via stable sulfonamide linkages makes it an exceptional cross-linking agent.[8] This has been a cornerstone of its application in enhancing the properties of polymers, leading to materials with improved thermal stability, mechanical strength, and chemical resistance.[2][9]
Synthesis of Polysulfonamide Membranes
A prominent application is in the preparation of composite polysulfonamide membranes, often used in nanofiltration and other separation technologies.[1] The BDSC acts as the structural linchpin, reacting with diamine monomers to create a highly cross-linked, rigid polymer network.
Causality in Protocol Design: The choice of an interfacial polymerization method is deliberate. It allows for the formation of an ultra-thin, dense, and highly cross-linked active layer on top of a porous support. The reaction is self-limiting at the interface of two immiscible solutions (one containing the amine, the other the sulfonyl chloride), which provides excellent control over the membrane's thickness and integrity.
Experimental Protocol: Interfacial Polymerization for a Polysulfonamide Membrane
-
Support Preparation: A porous support membrane (e.g., polysulfone) is immersed in an aqueous solution of a diamine monomer (e.g., piperazine) for 2 minutes. The concentration of the amine is a critical parameter that influences the final cross-linking density.
-
Excess Solution Removal: The support is removed from the amine solution, and excess solution is carefully eliminated from the surface using an air knife or rubber roller to prevent defects in the active layer.
-
Interfacial Reaction: The amine-impregnated support is then immersed in a solution of this compound in an organic solvent immiscible with water (e.g., hexane) for 1 minute. The BDSC reacts instantaneously with the amine at the interface, forming the thin polysulfonamide film.
-
Curing: The resulting composite membrane is heat-cured at approximately 70-80°C for several minutes. This step ensures the completion of the polymerization reaction and helps to stabilize the membrane structure.
-
Washing & Storage: The finished membrane is thoroughly washed with a suitable solvent to remove any unreacted monomers and byproducts, and then stored in deionized water before use.
Visualization: Cross-linking Mechanism
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Sulfonamides Using 1,3-Benzenedisulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 1,3-Benzenedisulfonyl Chloride in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery and lead optimization. At the heart of this synthetic effort is the strategic selection of building blocks that can impart desirable physicochemical and pharmacological properties. This compound emerges as a particularly valuable reagent in this context. Its bifunctional nature allows for the construction of bis-sulfonamides, creating molecules with unique three-dimensional architectures capable of interacting with multiple binding sites on a biological target or bridging two separate targets. This guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive sulfonamides, complete with detailed protocols and an exploration of the underlying chemical principles.
PART 1: CORE DIRECTIVE - A Guide to Rational Design and Synthesis
This document is structured to provide both the foundational knowledge and the practical steps necessary for the successful synthesis of bioactive sulfonamides using this compound. We begin with the "Application Notes," which delve into the chemical rationale and strategic considerations for using this reagent. This is followed by detailed, step-by-step "Protocols" for the synthesis of a representative bioactive bis-sulfonamide, designed to be a self-validating and reproducible workflow.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: Understanding the Causality of Experimental Choices
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a classic example of nucleophilic acyl substitution.[2] The sulfur atom of the sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion.
The choice of this compound as the electrophile is a deliberate one. The meta-disposition of the two sulfonyl chloride groups provides a rigid scaffold that, when reacted with two equivalents of an amine, can present the resulting functionalities at a defined angle. This is particularly advantageous in the design of inhibitors for enzymes with deep active site clefts or for creating molecules that can induce protein dimerization.
The selection of reaction conditions is critical for the success of the synthesis. The use of a base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] Failure to do so would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of solvent is also important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert to the reactants and facilitate the dissolution of the starting materials.[4]
Trustworthiness: A Self-Validating Protocol
The protocols provided in this guide are designed to be robust and reproducible. Each step has a clear purpose, and the workup and purification procedures are designed to yield a product of high purity, which is essential for subsequent biological evaluation. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), providing a visual confirmation of the consumption of starting materials and the formation of the product.[3]
Authoritative Grounding & Comprehensive References
The information presented herein is supported by established principles of organic chemistry and findings from the peer-reviewed scientific literature. In-text citations are provided to link key concepts and procedural details to their authoritative sources. A complete list of references is provided at the end of this document.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Quantitative data for the synthetic protocols are summarized in the following tables for clarity and ease of use.
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| This compound | 275.13 | 1.0 | 5.0 | 1.376 g |
| 2-Amino-5-methyl-1,3,4-thiadiazole | 115.15 | 2.2 | 11.0 | 1.267 g |
| Pyridine | 79.10 | 4.0 | 20.0 | 1.58 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Product | N,N'-(5,5'-(benzene-1,3-diylbis(sulfonyl))bis(azanediyl))bis(5-methyl-1,3,4-thiadiazole) |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
Experimental Protocols
This protocol details the synthesis of a representative bis-sulfonamide with potential activity as a carbonic anhydrase inhibitor, a class of drugs used to treat glaucoma, epilepsy, and certain types of cancer.[5][6][7]
Materials:
-
This compound
-
2-Amino-5-methyl-1,3,4-thiadiazole
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (2.2 eq, 11.0 mmol, 1.267 g) in anhydrous DCM (30 mL). Add anhydrous pyridine (4.0 eq, 20.0 mmol, 1.58 mL) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq, 5.0 mmol, 1.376 g) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over a period of 20-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup: Upon completion of the reaction, dilute the mixture with DCM (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure bis-sulfonamide.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: General reaction scheme for bis-sulfonamide synthesis.
References
- Gülçin, İ., & Supuran, C. T. (2018). Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes. Bioorganic Chemistry, 78, 290-297.
- Zhang, J., et al. (2020).
- De Simone, G., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6528.
- Deeming, A. S., Russell, C. J., & Willis, M. C. (2015). Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. Organic & Biomolecular Chemistry, 13(2), 346-349.
- Al-Masoudi, N. A., et al. (2019). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of the Serbian Chemical Society, 84(10), 1089-1100.
- Egbujor, M. C., et al. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Chemistry, 27(1), 1-2.
- Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
- Ayati, A., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 21, 752-769.
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2855-2863.
- Lolak, N., et al. (2021). 1,3-Diaryl Triazenes Incorporating Disulfonamides Show Both Antiproliferative Activity and Effective Inhibition of Tumor-associated Carbonic Anhydrases IX and XII. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1746.
- Kazancıoğlu, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
- El-Sayed, M. A. A., et al. (2021). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 11(1), 1-18.
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- Arslan, M., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(4), 1335-1345.
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protocol for interfacial polymerization with 1,3-Benzenedisulfonyl chloride
Application Note: Polysulfonamide Membrane Synthesis
Topic: Protocol for Interfacial Polymerization with 1,3-Benzenedisulfonyl Chloride
Abstract
This application note provides a comprehensive guide for the synthesis of high-performance polysulfonamide (PSA) thin-film composite (TFC) membranes via interfacial polymerization (IP). The protocol centers on the reaction between this compound (BDSC) in an organic phase and an amine monomer in an aqueous phase. PSA membranes are distinguished by their exceptional chemical stability, particularly in acidic environments where conventional polyamide membranes often fail.[1][2] This makes them highly suitable for demanding applications in industrial wastewater treatment, resource recovery, and pharmaceutical separations.[3] This document furnishes a detailed, step-by-step methodology, explains the fundamental scientific principles governing the polymerization process, and offers insights into parameter optimization for tailoring membrane performance.
Scientific Principles and Rationale
Interfacial polymerization is a step-growth polymerization technique that occurs at the boundary of two immiscible liquids.[4] The process is remarkably rapid and self-limiting, enabling the formation of an ultrathin, highly cross-linked polymer film on a porous support substrate.[5][6]
1.1 The Schotten-Baumann Reaction at the Interface
The synthesis of the polysulfonamide layer is a variation of the Schotten-Baumann reaction, a method for generating amides from amines and acid chlorides. In this specific application, the amine monomer (e.g., piperazine or polyallylamine) is dissolved in an aqueous phase, while the this compound (BDSC) is dissolved in a non-polar organic solvent.[4][7]
When the two phases are brought into contact, the amine and sulfonyl chloride groups react at the interface to form sulfonamide linkages (-SO₂-NH-). The reaction is practically irreversible and produces hydrochloric acid (HCl) as a byproduct.[6]
Causality Behind Experimental Choices:
-
Immiscible Solvents: The use of two immiscible phases (e.g., water and hexane) is the cornerstone of this technique. It confines the rapid polymerization reaction to a two-dimensional interface, which is critical for forming a thin, defect-free film rather than a bulk polymer precipitate.[6][8]
-
Acid Scavenger: The HCl byproduct can protonate the amine monomer, rendering it unreactive. To prevent this and drive the reaction to completion, an acid scavenger (a weak base like triethylamine or sodium hydroxide) is often included in the aqueous phase to neutralize the HCl as it is formed.[6]
-
Monomer Diffusion: The reaction is diffusion-limited. Once an initial thin film of polysulfonamide forms, it acts as a barrier to the diffusion of monomers to the reaction zone, effectively slowing and then stopping the polymerization process.[6] This self-limiting nature is what allows for the creation of nanometer-scale films.
1.2 Role of Monomers and Support
The final properties of the TFC membrane are a direct function of the chosen monomers and the underlying support structure.
-
This compound (BDSC): As the organic-phase monomer, BDSC provides the sulfonyl groups that form the backbone of the polymer. Its difunctional nature allows for linear chain growth, while its rigid aromatic structure contributes to the thermal and chemical stability of the resulting membrane.
-
Aqueous-Phase Monomer: The choice of the amine dictates the charge and porosity of the membrane.
-
Small Molecules (e.g., Piperazine): These monomers, like those used to form traditional polyamide membranes, tend to create a tightly cross-linked, dense selective layer.[9][10]
-
Macromolecules (e.g., Polyallylamine, Polyethyleneimine): Using polymeric amines can result in a more positively charged and potentially more open, permeable structure, which is advantageous for specific separation tasks like divalent cation removal.[2][7][11]
-
-
Porous Support: The interfacial polymerization is conducted on a microporous support membrane (e.g., polysulfone, polyethersulfone). This support provides mechanical strength without significantly impeding flux.[7][9] The support is first saturated with the aqueous amine solution, creating the foundation for the subsequent reaction with the organic phase.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of a polysulfonamide TFC membrane.
Caption: Workflow for Polysulfonamide TFC Membrane Synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of a positively charged, acid-stable PSA membrane using Polyallylamine (PAH) and This compound (BDSC) on a polyethersulfone (PES) support, adapted from authoritative literature.[7]
3.1 Materials and Equipment
-
Monomers: Polyallylamine (PAH, e.g., Mw = 15,000 Da), this compound (BDSC, >98% purity)
-
Solvents: n-hexane (anhydrous), Deionized (DI) water
-
Support: Flat-sheet polyethersulfone (PES) ultrafiltration membrane
-
Glassware: Beakers, petri dishes, graduated cylinders
-
Equipment: Magnetic stirrer, rubber roller, forceps, timer, convection oven
3.2 Solution Preparation
-
Aqueous Amine Phase: Prepare a 0.25% (w/v) PAH solution by dissolving the required amount of PAH in DI water. Stir for at least 2 hours to ensure complete dissolution.
-
Organic Phase: Prepare a 0.1% (w/v) BDSC solution by dissolving BDSC in anhydrous n-hexane. Sonicate for 10-15 minutes if necessary to aid dissolution. Safety Note: Prepare this solution in a fume hood as BDSC is a lachrymator and n-hexane is volatile and flammable.
3.3 Interfacial Polymerization Procedure
-
Support Preparation: Cut the PES support membrane to the desired size and immerse it in DI water for at least 30 minutes to wet the pores.
-
Amine Impregnation: Remove the wetted PES support from the water and place it on a clean glass plate. Pour the 0.25% PAH aqueous solution onto the support surface, ensuring it is fully covered. Allow it to sit for 2 minutes.[7]
-
Remove Excess Solution: Gently remove the excess PAH solution from the membrane surface using a soft rubber roller. The goal is to leave the pores saturated without having visible droplets on the surface. This step is critical for preventing the formation of a defective polymer layer.
-
Polymerization Reaction: Secure the amine-impregnated membrane in a frame or petri dish. Immediately pour the 0.1% BDSC organic solution over the surface. Allow the reaction to proceed undisturbed for 60 seconds.[7]
-
Initial Rinse: After the reaction time, decant the BDSC solution. Immediately rinse the membrane surface with fresh n-hexane to remove any unreacted BDSC and stop the polymerization.
-
Heat Curing: Carefully remove the membrane with forceps and place it in a convection oven at 60°C for 3 minutes. This post-treatment step helps to further cross-link the polymer and stabilize the membrane structure.[8]
-
Final Storage: After heat treatment, store the newly fabricated PSA membrane in DI water at room temperature until it is needed for characterization or use. This prevents the membrane from drying out and maintains its porous structure.
Parameter Optimization and Data
The separation performance of the PSA membrane can be precisely tuned by adjusting the synthesis parameters. The following table summarizes key variables and their typical influence on membrane properties, based on established findings.[7]
| Parameter | Range Explored | Effect on MgCl₂ Rejection | Effect on Water Permeation Flux | Rationale |
| PAH Concentration | 0.1% - 0.5% (w/v) | Increases, then plateaus | Decreases | Higher concentration leads to a thicker, denser selective layer, increasing rejection but also resistance to flow. |
| BDSC Concentration | 0.05% - 0.2% (w/v) | Increases | Decreases | Affects the cross-linking density. Higher concentrations create a more tightly cross-linked, less permeable film. |
| Reaction Time | 30s - 120s | Increases | Decreases | Longer reaction times allow for more complete polymerization and a thicker film, enhancing rejection at the cost of flux. |
Conclusion
The protocol described herein provides a reliable and reproducible method for fabricating chemically robust polysulfonamide TFC membranes. The use of this compound as the organic monomer imparts excellent stability, particularly against acidic conditions, overcoming a major limitation of traditional polyamide membranes.[2][7] By carefully controlling key reaction parameters such as monomer concentration and reaction time, researchers can tailor membrane characteristics to meet the specific demands of challenging separation processes in fields ranging from water treatment to pharmaceutical manufacturing.[11][12]
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Ma, W., et al. (2019). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and this compound for water treatment. RSC Advances, 9(3), 1509-1518. Retrieved from [Link]
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Zhao, Z., et al. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Membranes, 10(1), 12. Retrieved from [Link]
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Lim, S., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Membranes, 11(6), 387. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). The Application of Membrane Separation Technology in the Pharmaceutical Industry. Pharmaceutics, 16(1), 136. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of Polysulfonamide Membranes for Water Treatment
Introduction: The Critical Role of Polysulfonamide Membranes in Advanced Water Purification
The escalating global demand for clean water necessitates the development of robust and efficient membrane separation technologies.[1][2] Among the various polymeric materials utilized for membrane fabrication, polysulfonamide (PSA) has emerged as a compelling candidate, particularly for applications in challenging water treatment scenarios.[3] Unlike conventional polyamide (PA) thin-film composite (TFC) membranes, which can be susceptible to degradation under extreme pH conditions, polysulfonamide membranes exhibit enhanced chemical stability, making them suitable for treating acidic industrial wastewater.[3][4][5]
These application notes provide a comprehensive guide for researchers and scientists on the preparation of high-performance polysulfonamide membranes. We will delve into the fundamental principles behind two key fabrication techniques: interfacial polymerization for the creation of the selective layer and phase inversion for the formation of the porous support. This document will not only provide step-by-step protocols but also elucidate the critical parameters that govern membrane morphology, performance, and stability.
Part 1: Theoretical Framework and Design Considerations
The performance of a polysulfonamide membrane is intricately linked to its hierarchical structure, typically comprising a dense, ultrathin selective layer atop a porous, mechanically robust support.
The Polysulfonamide Selective Layer: A Barrier to Contaminants
The heart of the membrane is the polysulfonamide selective layer, formed via interfacial polymerization. This process involves a polycondensation reaction between two highly reactive monomers at the interface of two immiscible liquids. Typically, an amine-containing monomer dissolved in an aqueous phase is brought into contact with a sulfonyl chloride-containing monomer dissolved in an organic phase. The resulting sulfonamide linkages (-SO₂-NH-) provide the membrane with its characteristic chemical resistance.
The choice of monomers is critical in tuning the membrane's properties. For instance, the use of aromatic monomers can enhance rigidity and improve rejection, while the incorporation of monomers with hydrophilic functional groups can increase water flux and mitigate fouling.
The Porous Support: Providing Mechanical Integrity
The porous support layer, commonly fabricated from polysulfone (PSF) or sulfonated polysulfone (SPSF) via the phase inversion method, serves as the foundation for the delicate selective layer.[6] The phase inversion process allows for the creation of a highly porous structure with interconnected pores, which minimizes resistance to water flow while providing the necessary mechanical strength to withstand high operating pressures.[7] The morphology of this support layer, including its pore size distribution and surface porosity, significantly influences the formation and performance of the overlying selective layer.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of polysulfonamide membranes.
Protocol 1: Fabrication of the Polysulfone Support via Phase Inversion
The non-solvent induced phase separation (NIPS) technique is a widely employed method for creating porous polysulfone supports.[1][7] This process involves the controlled transformation of a homogeneous polymer solution into a solid, porous matrix.[7]
Materials and Equipment:
-
Polysulfone (PSF)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (solvent)
-
Deionized (DI) water (non-solvent)
-
Glass plate
-
Casting knife/doctor blade
-
Coagulation bath
Procedure:
-
Polymer Solution Preparation: Prepare a 15-20 wt% solution of polysulfone in NMP or DMF. Dissolve the polymer by stirring at 60°C until a homogeneous, viscous solution is obtained. Allow the solution to degas overnight.
-
Film Casting: Pour the polymer solution onto a clean, dry glass plate. Use a casting knife with a set gap (e.g., 150-200 µm) to cast a thin, uniform film of the polymer solution.
-
Immersion and Precipitation: Immediately and carefully immerse the glass plate with the cast film into a coagulation bath containing deionized water at room temperature.[8] The exchange between the solvent (NMP/DMF) and the non-solvent (water) will induce the precipitation of the polymer, forming the porous membrane structure.[7][8]
-
Membrane Conditioning: Keep the membrane in the coagulation bath for at least 30 minutes to ensure complete phase inversion. Subsequently, transfer the membrane to a fresh DI water bath and store it for at least 24 hours to remove any residual solvent.
Workflow for Polysulfone Support Fabrication:
Caption: Workflow for Polysulfone Support Fabrication via Phase Inversion.
Protocol 2: Formation of the Polysulfonamide Selective Layer via Interfacial Polymerization
This protocol details the formation of the active polysulfonamide layer on the previously prepared polysulfone support.
Materials and Equipment:
-
Prepared polysulfone support membrane
-
Piperazine (PIP) or other suitable diamine (aqueous monomer)
-
1,3,5-Benzenetricarbonyl trichloride (TMC) or a sulfonyl chloride monomer (e.g., 1,3-benzenedisulfonyl chloride) (organic monomer)[9]
-
Hexane or other inert, water-immiscible organic solvent
-
DI water
-
Rubber roller
-
Petri dish or shallow tray
Procedure:
-
Aqueous Monomer Soaking: Immerse the porous polysulfone support in a 0.5-2.0 wt% aqueous solution of piperazine for 2 minutes.[10] Ensure the entire surface is wetted.
-
Removal of Excess Solution: Remove the membrane from the piperazine solution and gently roll a rubber roller over the surface to remove excess droplets. The goal is to have the pores saturated with the aqueous solution without having a liquid film on the surface.
-
Interfacial Polymerization: Secure the membrane in a frame and pour a 0.1-0.5 wt% solution of the sulfonyl chloride monomer in hexane over the surface.[10] Allow the reaction to proceed for 1 minute.[10] The polysulfonamide layer will form at the interface between the aqueous and organic phases.
-
Post-Treatment: Pour off the organic solution and rinse the membrane surface thoroughly with fresh hexane to remove any unreacted monomer.
-
Curing: Heat-treat the membrane in an oven at a controlled temperature (e.g., 70-80°C) for a few minutes to enhance the cross-linking of the polymer layer.[10]
-
Storage: Store the finished polysulfonamide membrane in DI water until characterization and use.
Interfacial Polymerization Mechanism:
Caption: Schematic of Interfacial Polymerization for Polysulfonamide Layer Formation.
Part 3: Characterization and Performance Evaluation
Thorough characterization is essential to understand the relationship between the membrane's physical and chemical properties and its performance in water treatment applications.
Physicochemical Characterization
| Technique | Purpose | Expected Observations |
| Scanning Electron Microscopy (SEM) | To visualize the surface and cross-sectional morphology of the membrane.[11] | A dense, thin selective layer on top of a porous support with finger-like or sponge-like structures. |
| Atomic Force Microscopy (AFM) | To quantify the surface roughness of the selective layer.[1] | A characteristic ridge-and-valley surface morphology is often observed for interfacially polymerized membranes.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical composition and the formation of sulfonamide bonds.[13] | Presence of characteristic peaks corresponding to the functional groups in the polysulfonamide polymer. |
| Contact Angle Measurement | To assess the hydrophilicity of the membrane surface. | A lower contact angle indicates a more hydrophilic surface, which is generally associated with better anti-fouling properties. |
Performance Evaluation
The ultimate test of a water treatment membrane is its ability to effectively separate contaminants while maintaining a high water flux.
Key Performance Metrics:
-
Pure Water Permeance (PWP): Measured by filtering deionized water through the membrane at a specific pressure. It is calculated using the formula: PWP = V / (A * t * ΔP) Where V is the permeate volume, A is the membrane area, t is the filtration time, and ΔP is the transmembrane pressure.
-
Salt Rejection (R): Determined by filtering a salt solution (e.g., NaCl or Na₂SO₄) and measuring the salt concentration in the feed (Cf) and permeate (Cp). It is calculated as: R (%) = (1 - (Cp / Cf)) * 100
Typical Performance Data for Polysulfonamide Membranes:
| Parameter | Typical Range | Influencing Factors |
| Pure Water Permeance (L m⁻² h⁻¹ bar⁻¹) | 5 - 20 | Thickness and porosity of the support layer; thickness and cross-linking of the selective layer. |
| Na₂SO₄ Rejection (%) | > 95% | Pore size and charge of the selective layer.[10] |
| NaCl Rejection (%) | 40 - 80% | Pore size and charge of the selective layer. |
Part 4: Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Water Flux | Thick or dense selective layer; low porosity of the support. | Decrease monomer concentrations; reduce reaction time for interfacial polymerization; optimize casting conditions for the support. |
| Low Salt Rejection | Defects or pinholes in the selective layer; overly porous support. | Ensure complete wetting during monomer soaking; optimize curing conditions; adjust polymer concentration in the casting solution. |
| Membrane Fouling | Hydrophobic surface; rough surface morphology. | Incorporate hydrophilic monomers; modify the membrane surface with hydrophilic polymers. |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the successful preparation and characterization of polysulfonamide membranes for water treatment. By understanding the interplay between the fabrication parameters and the resulting membrane properties, researchers can tailor the performance of these membranes for specific and challenging separation applications, contributing to the advancement of sustainable water purification technologies.
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The Strategic Utility of 1,3-Benzenedisulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Architectural Significance of the 1,3-Disulfonamide Moiety
In the landscape of modern pharmaceutical development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence is a testament to its unique physicochemical properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to a drug molecule.[1] 1,3-Benzenedisulfonyl chloride emerges as a particularly valuable reagent, offering a bifunctional scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of its application in the synthesis of pharmaceutical intermediates, focusing on the rationale behind synthetic strategies and detailed protocols for its effective utilization.
As a bifunctional electrophile, this compound allows for the introduction of a central benzene ring linked to two sulfonamide groups. This "meta" substitution pattern provides a specific spatial arrangement of these functionalities, which can be crucial for binding to biological targets. The resulting disulfonamide intermediates can serve as key building blocks for a variety of therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and kinase inhibitors.[2][3]
Core Principles of Reactivity and Mechanistic Considerations
The fundamental reaction underpinning the utility of this compound is the nucleophilic substitution at the sulfonyl group by an amine. This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]
The bifunctional nature of this compound allows for two sequential reactions. This presents both an opportunity and a challenge. Symmetrical disulfonamides can be readily synthesized by reacting it with two equivalents of the same amine. However, the synthesis of unsymmetrical disulfonamides, where two different amines are introduced, requires a more controlled, stepwise approach. The reactivity of the two sulfonyl chloride groups is generally considered to be similar, making selective monosulfonylation a challenge that often requires careful control of stoichiometry and reaction conditions.
Key Physicochemical and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₂O₄S₂ | [5] |
| Molecular Weight | 275.13 g/mol | [5] |
| Appearance | White to light brown crystalline solid | |
| Melting Point | 57-60 °C | |
| Solubility | Soluble in DMSO and methanol. Reacts with water. | [6] |
| Hazards | Corrosive, causes severe skin burns and eye damage. Reacts with water. | [3] |
Safety Precautions: Due to its corrosive and moisture-sensitive nature, this compound must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is crucial to avoid contact with water and moisture, as this will lead to hydrolysis of the sulfonyl chloride groups to the corresponding sulfonic acids.[3]
Application in the Synthesis of Symmetrical Bis-sulfonamides
The most straightforward application of this compound is in the synthesis of symmetrical N,N'-disubstituted-1,3-benzenedisulfonamides. These compounds have shown potential as various therapeutic agents, including anticancer agents and inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I).[2][7]
General Workflow for Symmetrical Bis-sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis of symmetrical bis-sulfonamides.
Caption: General workflow for the synthesis of symmetrical bis-sulfonamides.
Detailed Protocol: Synthesis of N,N'-bis(4-methylphenyl)-1,3-benzenedisulfonamide
This protocol provides a detailed procedure for the synthesis of a symmetrical bis-sulfonamide, a common structural motif in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (2.2 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-toluidine (2.2 eq) and pyridine (2.2 eq) in anhydrous THF.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add the this compound solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to yield N,N'-bis(4-methylphenyl)-1,3-benzenedisulfonamide as a white crystalline solid.[8][9]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride groups.[3]
-
Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[4]
-
Stoichiometry: A slight excess of the amine and base ensures the complete consumption of the difunctional this compound.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the sulfonyl chloride.
-
Work-up: The acidic wash removes excess pyridine and unreacted p-toluidine, while the brine wash removes any remaining water from the organic layer.
-
Purification: Recrystallization is an effective method for purifying the solid product, as the sulfonamide is typically much less soluble in the cold solvent than the impurities.[8]
Application as a Bifunctional Linker in Drug Discovery
The meta-disposed sulfonyl chloride groups of this compound make it an excellent candidate for use as a rigid linker in fragment-based drug discovery and the development of bivalent inhibitors. By connecting two different pharmacophores, it can be used to probe bipartite binding sites in proteins or to enhance binding affinity and selectivity.
Conceptual Workflow for Linker Application
Caption: Conceptual workflow for using this compound as a linker.
The synthesis of such unsymmetrical bis-sulfonamides requires a stepwise approach. The first reaction is carried out with one equivalent of the first amine, followed by purification of the monosubstituted intermediate. This intermediate is then reacted with the second amine to yield the final unsymmetrical product. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the symmetrical disubstituted byproduct in the first step.
Characterization of 1,3-Benzenedisulfonamide Derivatives
The synthesized intermediates should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the central benzene ring and the substituent groups. The N-H proton of the sulfonamide typically appears as a broad singlet.[3][10] |
| ¹³C NMR | Carbon signals for the aromatic rings and any aliphatic carbons in the substituents.[3][10] |
| FT-IR | Characteristic stretching vibrations for the N-H bond (around 3200-3300 cm⁻¹), S=O bonds of the sulfonamide group (asymmetric and symmetric stretches around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C-N bond.[3] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product. |
Conclusion: A Versatile Tool for Pharmaceutical Synthesis
This compound is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to form stable sulfonamide linkages and provide a rigid, meta-substituted aromatic scaffold makes it a valuable tool for medicinal chemists. By understanding the principles of its reactivity and employing carefully controlled reaction conditions, researchers can effectively utilize this reagent to construct a diverse range of complex molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to facilitate the successful application of this compound in drug discovery and development programs.
References
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Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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-
Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from [Link]
- Bayramin, D., & Öztürk, G. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Journal of Fluorescence.
- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (2009). Synthesis of new disulfonamides from different substituted diamino pyridines. Eclética Química, 34(3), 27-36.
- King, J. F., Gill, M. S., & Ciubotaru, P. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 66(8), 2004-2011.
- Al-Masoudi, N. A., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1663.
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
- Murai, T., et al. (2003). Reaction and Characterization of Thioamide Dianions Derived From N-benzyl Thioamides. The Journal of Organic Chemistry, 68(22), 8514-8519.
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
CORE. (2015, December 2). Synthesis of Symmetrical and Unsymmetrical 1,3-Diheteroarylbenzenes Through Palladium-Catalyzed Direct. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-benzenedisulfonamide, 4-methoxy-N
1,N3-bis(phenylmethyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link] - Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 95(10), 2158-2171.
- Deeming, S. R., & Procter, D. J. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5961-5963.
-
ResearchGate. (n.d.). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A convenient route for the synthesis of new thiadiazoles. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
-
MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
-
PubMed Central. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mono- and bis-sulfonamide synthesis via direct sulfochlorination of.... Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of N,N'-(1,3-phenylene)bis(N-aryl-benzenesulfonamides) via Reaction of 1,3-Benzenedisulfonyl Chloride with Substituted Anilines
Introduction: The Significance of the Disulfonamide Scaffold
The reaction between 1,3-benzenedisulfonyl chloride and substituted anilines yields a class of compounds known as N,N'-(1,3-phenylene)bis(N-aryl-benzenesulfonamides). This molecular scaffold is of significant interest to researchers in drug discovery and materials science. The core structure, featuring two sulfonamide linkages, serves as a versatile platform for developing potent and selective therapeutic agents. Sulfonamides are a cornerstone of medicinal chemistry, found in drugs with antibacterial, anti-inflammatory, and anticancer properties.[1] Specifically, derivatives of this reaction have been investigated as inhibitors of crucial enzymes like carbonic anhydrase and cholinesterases, which are therapeutic targets for diseases ranging from glaucoma to Alzheimer's disease.[2]
The strategic use of this compound as a dielectrophilic core allows for the symmetrical introduction of two substituted aniline moieties. The electronic and steric properties of the substituents on the aniline ring provide a powerful tool to modulate the physicochemical properties of the final molecule, including its solubility, lipophilicity, metabolic stability, and target-binding affinity.[3] This guide provides a detailed exploration of the underlying chemistry, a robust experimental protocol, and practical insights for researchers working on the synthesis of these valuable compounds.
The Underlying Chemistry: Mechanism and Rationale
The formation of the disulfonamide linkage is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through a two-step, sequential mechanism where both sulfonyl chloride groups react with the nucleophilic aniline.
Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the substituted aniline, acting as a nucleophile, attacks one of the highly electrophilic sulfur atoms of this compound.[1]
-
Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing a chloride ion—an excellent leaving group.
-
Proton Transfer: The resulting product is protonated. A base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the generated hydrogen chloride (HCl), preventing the protonation of the aniline starting material and driving the reaction towards completion.[1][4]
-
Second Substitution: The process is repeated at the second sulfonyl chloride site with another molecule of aniline to yield the final disubstituted product.
The reactivity of the substituted aniline is heavily influenced by the electronic nature of its substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction rate. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nitrogen's nucleophilicity, often requiring more forcing conditions such as longer reaction times or elevated temperatures.[5]
Detailed Experimental Protocol: A Validated Workflow
This protocol provides a reliable method for the synthesis of N,N'-(1,3-phenylene)bis(N-aryl-benzenesulfonamides) using conventional heating. The procedure is designed to be self-validating through in-process monitoring and clear purification steps.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Aniline (2.1 - 2.2 eq)
-
Anhydrous Pyridine or Triethylamine (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and chromatography
-
TLC plates and developing chamber
-
Step-by-Step Procedure
-
Reagent Preparation & Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the substituted aniline (2.1 eq) in anhydrous DCM.
-
Rationale: The use of anhydrous solvent is critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride starting material. An inert atmosphere further minimizes moisture contamination.
-
-
Base Addition:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 2.5 eq) to the stirred solution.
-
Rationale: Cooling the solution controls the initial exotherm of the reaction upon addition of the sulfonyl chloride. Pyridine acts as both a base and a nucleophilic catalyst.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled aniline solution over 20-30 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.
-
-
Reaction Progression & Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 12-24 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be an ethyl acetate/hexanes mixture. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Rationale: TLC is a crucial and simple method to ensure the reaction has gone to completion, avoiding premature workup and low yields.
-
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 50 mL) to remove excess pyridine/triethylamine and unreacted aniline.
-
Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Rationale: This sequential washing procedure is a robust method to remove the majority of impurities and unreacted reagents before the final purification step.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by either recrystallization (from a suitable solvent system like ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography.
-
Rationale: Recrystallization is often sufficient if the product is a stable solid and impurities have different solubilities. Chromatography provides a more rigorous separation for oily products or complex mixtures.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR.
-
Visualization of the Synthetic Process
The general reaction and the laboratory workflow can be visualized for clarity.
Caption: General reaction scheme for disulfonamide synthesis.
Caption: Standard workflow for synthesis and purification.
Data Summary: Representative Reactions
The following table summarizes expected outcomes for the reaction with various substituted anilines under the described protocol. Yields are representative and may vary based on specific reaction scale and purification efficiency.
| Substituted Aniline | Base | Solvent | Approx. Time (h) | Expected Yield (%) |
| Aniline | Pyridine | DCM | 12 | 85 - 95 |
| 4-Methoxyaniline | Pyridine | DCM | 10 | 90 - 98 |
| 4-Chloroaniline | Triethylamine | THF | 24 | 75 - 85 |
| 4-Nitroaniline | Triethylamine | THF | 24-48 (may require heat) | 60 - 75 |
| 2,4-Dimethylaniline | Pyridine | DCM | 12 | 80 - 90 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of this compound. 2. Incomplete reaction. 3. Deactivated aniline used. | 1. Ensure all glassware is oven-dried and solvents are strictly anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Increase reaction time and continue monitoring by TLC. 3. For anilines with strong electron-withdrawing groups, consider gentle heating (e.g., 40 °C) or using a more polar solvent like THF or Acetonitrile. |
| Formation of Monosubstituted Byproduct | 1. Incorrect stoichiometry (insufficient aniline). 2. Reaction stopped prematurely. | 1. Double-check calculations; ensure at least 2.1 equivalents of aniline are used. 2. Allow the reaction to stir for the full recommended time or until TLC shows full conversion. |
| Complex Mixture / Difficult Purification | 1. Reaction run at too high a temperature. 2. Inefficient workup. | 1. Ensure proper temperature control, especially during the addition of the sulfonyl chloride. 2. Be thorough with the aqueous washes to remove polar impurities before chromatography. Optimize the solvent system for column chromatography with preliminary TLC trials. |
References
- Process for preparing sulfonamide compounds.
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
-
Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. PubMed. [Link]
- Process for the preparation of substituted benzene sulfonyl chlorides.
-
N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide. PubMed Central. [Link]
-
Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). [Link]
-
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
Sources
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- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Bis-Sulfonamides using 1,3-Benzenedisulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of bis-sulfonamides through the reaction of 1,3-benzenedisulfonyl chloride with primary or secondary amines. Sulfonamides are a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The use of a disulfonyl chloride allows for the synthesis of molecules with bilateral symmetry, potentially leading to compounds with unique pharmacological profiles or utility as ligands and material science building blocks. This guide details the underlying chemical principles, a robust experimental protocol, safety considerations, and methods for purification and characterization.
Introduction: The Significance of Sulfonamides
The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern drug discovery. Its presence in blockbuster drugs like the diuretic hydrochlorothiazide, the anti-inflammatory celecoxib, and various antibacterial agents underscores its importance.[1][4] Sulfonamides are often considered bioisosteres of amides and carboxylic acids, offering similar hydrogen bonding capabilities but with distinct physicochemical properties such as increased stability to hydrolysis.[1]
This compound is a versatile reagent that serves as an electrophilic building block for installing two sulfonyl groups onto nucleophilic amines. This allows for the creation of C₂-symmetric molecules, a structural motif often explored in ligand design for catalysis and in developing bivalent drugs that can interact with two receptor sites simultaneously.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.[5] The reaction mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.[5]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.
-
Proton Transfer: A base, either a second equivalent of the amine reactant or an added non-nucleophilic base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final sulfonamide product and the hydrochloride salt of the base.[5][6][7][8]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] Failure to do so would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[9]
Safety and Handling of this compound
Extreme Caution is Advised. this compound is a corrosive and moisture-sensitive compound. It reacts violently with water, releasing toxic hydrochloric acid gas.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[10][12]
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[10][11]
-
Moisture Control: Use dry glassware and anhydrous solvents to prevent decomposition of the reagent.[11][13]
-
Spill Management: In case of a spill, do not use water. Sweep up the solid material carefully and place it in a suitable container for disposal.[10][11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and seek medical attention.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][11]
-
Experimental Protocol: Synthesis of a Bis-Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a generic primary amine. Stoichiometry and reaction conditions may need to be optimized for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Chemical Supplier | Store in a desiccator. |
| Primary/Secondary Amine | ≥98% | Standard Chemical Supplier | Ensure it is dry. |
| Pyridine (or Triethylamine) | Anhydrous | Standard Chemical Supplier | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | Use a dry, inert solvent. |
| 1 M Hydrochloric Acid (HCl) | Reagent | Standard Chemical Supplier | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | Standard Chemical Supplier | For aqueous workup. |
| Brine (Saturated NaCl solution) | Reagent | Standard Chemical Supplier | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Chemical Supplier | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (2.2 equivalents) and pyridine (2.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for bis-sulfonamide synthesis.
Characterization of the Synthesized Compound
The identity and purity of the synthesized bis-sulfonamide should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of aromatic protons from the 1,3-disubstituted benzene ring. Signals corresponding to the amine moiety will be present, and the N-H proton signal (if present) may be broad. |
| ¹³C NMR | Signals for the aromatic carbons of the central ring and the carbons of the amine substituents. |
| FT-IR | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. An N-H stretch may be observed around 3300 cm⁻¹ for products from primary amines. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the bis-sulfonamide should be observed. |
| Melting Point | A sharp melting point is indicative of a pure crystalline compound. |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the sulfonyl chloride.
-
Solution: Ensure all reagents and solvents are anhydrous. Consider increasing the reaction time or using a more potent, non-nucleophilic base.
-
-
Formation of Monosubstituted Product:
-
Cause: Insufficient amount of amine or reaction time.
-
Solution: Use a slight excess of the amine and ensure the reaction goes to completion as monitored by TLC.
-
-
Difficult Purification:
-
Cause: Presence of unreacted starting materials or byproducts.
-
Solution: A thorough aqueous workup is essential to remove the base and its salt. Column chromatography may be necessary for closely related impurities.
-
Conclusion
The synthesis of bis-sulfonamides from this compound is a straightforward and versatile method for accessing a diverse range of molecules with potential applications in medicinal chemistry and materials science. Adherence to strict safety protocols, particularly concerning the handling of the moisture-sensitive and corrosive sulfonyl chloride, is paramount. The provided protocol offers a robust starting point for the synthesis and purification of these valuable compounds.
References
-
Georganics. (2018, March 14). BENZENE-1,3-DISULFONYL CHLORIDE. Retrieved from [Link]
- D. L. Boger, W. L. Corbett, T. T. Curran, A. M. Kasper. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2240, Benzenesulfonamide. Retrieved from [Link]
- King, J. F., Gill, M. S., & Ciubotaru, P. C. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(8), 1887-1894.
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
- Rattanaburi, O., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]
- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSSA) Staphylococcus aureus.
- Youn, S. W. (2016).
- Zarei, M., et al. (2019). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I.
-
The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
- Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process.
- Bibi, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(23), 14064-14078.
- Wang, F., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15.
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Application Notes & Protocols: Leveraging 1,3-Benzenedisulfonyl Chloride for the Synthesis of High-Performance Polymers
For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.
Abstract
1,3-Benzenedisulfonyl chloride (1,3-BDSC) is a highly reactive, bifunctional aromatic compound that serves as a critical monomer in the synthesis of high-performance polymers.[1][2] Its unique meta-substitution pattern on the benzene ring imparts distinctive structural characteristics to the resulting polymer backbones, influencing properties such as thermal stability, solubility, and mechanical strength. This document provides an in-depth guide to the application of 1,3-BDSC in the preparation of advanced polymers, with a particular focus on polysulfonamides and related copolymers. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data to guide researchers in harnessing the full potential of this versatile monomer.
Introduction: The Strategic Importance of this compound in Polymer Chemistry
High-performance polymers are essential materials in industries ranging from aerospace and electronics to medical devices and water purification.[3] Polysulfones and related structures are a prominent class of these materials, prized for their exceptional thermal and chemical resistance.[3][4] The choice of monomers is paramount in tailoring the final properties of these polymers.
This compound, a colorless to light brown crystalline solid, is distinguished by its two sulfonyl chloride groups positioned at the 1 and 3 positions of the benzene ring.[2][5][6] This meta-arrangement is crucial; unlike its para-isomer (1,4-benzenedisulfonyl chloride), which tends to produce rigid, often insoluble polymers, the meta-linkage in 1,3-BDSC introduces a "kink" in the polymer chain. This structural feature disrupts chain packing, which can enhance the solubility of the resulting polymer in common organic solvents without significantly compromising its thermal stability. This improved processability is a key advantage in the fabrication of membranes, coatings, and other advanced materials.
The high reactivity of the sulfonyl chloride groups enables efficient polymerization with a variety of nucleophilic comonomers, most notably diamines, to form polysulfonamides. This reactivity, however, also necessitates careful handling, as the compound is sensitive to moisture and can cause severe skin and eye irritation.[5]
Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 585-47-7 | [7][8] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [7][8] |
| Molecular Weight | 275.13 g/mol | [7] |
| Melting Point | 57-62 °C | [5][6][7] |
| Appearance | White to light brown crystalline solid | [2][5][6] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol); reacts with water. | [5][6][9] |
Polymer Synthesis: The Nucleophilic Substitution Pathway
The primary application of 1,3-BDSC in polymer synthesis is through polycondensation reactions, specifically nucleophilic aromatic substitution. The electron-withdrawing nature of the sulfonyl groups activates the sulfonyl chloride moieties, making them highly susceptible to attack by nucleophiles.
Synthesis of Polysulfonamides
The reaction of 1,3-BDSC with aromatic or aliphatic diamines yields polysulfonamides. This is a step-growth polymerization where the sulfonamide linkage (-SO₂-NH-) is formed.
Causality Behind Experimental Choices:
-
Solvent Selection: Aprotic polar solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are preferred. These solvents are capable of dissolving the monomers and the resulting polymer, preventing premature precipitation and allowing for the growth of high molecular weight chains.[10]
-
Acid Scavenger: The reaction generates two equivalents of hydrochloric acid (HCl) for every repeating unit formed. This HCl can protonate the amine monomer, rendering it non-nucleophilic and halting the polymerization. Therefore, an acid scavenger, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the HCl as it is formed.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-25 °C) initially to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine. The temperature may be gradually increased to ensure the completion of the polymerization.
Visualizing the Polymerization Workflow:
Caption: General workflow for the synthesis of polysulfonamides from 1,3-BDSC.
Detailed Experimental Protocol: Synthesis of a Polysulfonamide from 1,3-BDSC and 4,4'-Oxydianiline (ODA)
This protocol describes the synthesis of a representative polysulfonamide, a high-performance polymer with excellent thermal stability.
Materials and Equipment
-
Monomers: this compound (1,3-BDSC, >97% purity), 4,4'-Oxydianiline (ODA, >98% purity, recrystallized from ethanol before use).
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc).
-
Acid Scavenger: Anhydrous pyridine.
-
Precipitating Solvent: Methanol.
-
Equipment: Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Standard glassware for filtration and drying.
Step-by-Step Procedure
-
Reactor Setup: A 250 mL three-neck flask is dried in an oven and cooled under a stream of dry nitrogen.
-
Monomer Dissolution (Amine): In the flask, dissolve 2.002 g (10.0 mmol) of 4,4'-oxydianiline and 1.74 mL (21.5 mmol) of anhydrous pyridine in 40 mL of anhydrous DMAc. Stir under a nitrogen atmosphere until a clear solution is obtained.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Monomer Dissolution (Sulfonyl Chloride): In a separate dry flask, dissolve 2.751 g (10.0 mmol) of this compound in 20 mL of anhydrous DMAc.
-
Polymerization: Transfer the 1,3-BDSC solution to a dropping funnel and add it dropwise to the stirred ODA solution over 30 minutes, maintaining the temperature at 0 °C. A viscous solution will begin to form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours under a nitrogen atmosphere. The solution should become highly viscous, indicating successful polymerization.
-
Precipitation: Slowly pour the viscous polymer solution into 500 mL of vigorously stirred methanol. A fibrous white precipitate will form.
-
Purification: Continue stirring for 1 hour, then collect the polymer by filtration. Wash the polymer thoroughly with 200 mL of methanol, followed by 200 mL of deionized water, and finally another 200 mL of methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final polysulfonamide.
Self-Validation and Characterization
-
Yield: A successful polymerization should yield >95% of the theoretical mass.
-
Viscosity: The high viscosity of the reaction mixture is a qualitative indicator of high molecular weight polymer formation. Intrinsic viscosity measurements can quantify this.
-
Spectroscopy:
-
FTIR: Confirm the formation of the sulfonamide linkage (characteristic peaks around 1340 cm⁻¹ and 1160 cm⁻¹ for asymmetric and symmetric SO₂ stretching, and ~3300 cm⁻¹ for N-H stretching).
-
¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the expected aromatic and amine proton signals and the absence of monomer peaks.[11]
-
-
Thermal Analysis (TGA/DSC): Determine the thermal stability (decomposition temperature, typically >400 °C) and glass transition temperature (Tg) of the polymer.
Applications in High-Performance Membranes
Polymers derived from 1,3-BDSC, particularly sulfonated versions, are of great interest for membrane applications, such as in fuel cells (as proton exchange membranes) and water purification (ultrafiltration and reverse osmosis).[3][5]
Rationale for Sulfonation
Introducing sulfonic acid (-SO₃H) groups onto the polymer backbone creates ion-exchange sites. In the context of fuel cells, these groups facilitate the transport of protons, a key function of a proton exchange membrane.[10][12] In water treatment, the hydrophilicity imparted by these groups can improve water flux and reduce membrane fouling.[13]
Synthetic Strategy for Sulfonated Copolymers
Direct sulfonation of a pre-formed polymer can be harsh and lead to chain degradation. A more controlled approach is to copolymerize 1,3-BDSC with a sulfonated comonomer. For instance, a sulfonated diamine can be incorporated into the polymerization with a non-sulfonated diamine to precisely control the degree of sulfonation.
Visualizing the Copolymer Structure-Property Relationship:
Caption: Relationship between monomer choice, polymer properties, and membrane performance.
Conclusion
This compound is a powerful and versatile monomer for the synthesis of high-performance polymers. Its meta-isomeric structure provides a strategic advantage for creating polymers that balance high thermal stability with enhanced processability. The protocols and insights provided herein offer a robust foundation for researchers to explore the synthesis of novel polysulfonamides and other copolymers for demanding applications in materials science and beyond. Careful control over reaction conditions and monomer purity are paramount to achieving polymers with the desired high molecular weight and performance characteristics.
References
-
Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. [Link]
-
Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]
-
MDPI. (n.d.). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. [Link]
-
RSC Publishing. (2016). New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes. [Link]
-
ResearchGate. (2020). Polysulfones and their applications. [Link]
-
RSC Publishing. (2015). Synthesis and properties poly(arylene ether sulfone)s with pendant hyper-sulfonic acid. [Link]
-
ResearchGate. (2023). The Effect of Sulfonated Polysulfone on the Structure and Properties of Chlorinated Polyvinyl Chloride-Based Ultrafiltration Membranes. [Link]
-
MDPI. (2022, September 14). Investigation of the Properties of Polyphenylene Sulfone Blends. [Link]
-
SAGE Journals. (n.d.). The Role of this compound in Specialty Chemical Production. [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of 1,3-Benzenedisulfonyl Chloride in the Synthesis of Advanced Agrochemicals
Introduction: 1,3-Benzenedisulfonyl Chloride as a Cornerstone for Bifunctional Agrochemicals
In the landscape of modern agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. This compound, a bifunctional aromatic sulfonyl chloride, has emerged as a critical building block in the synthesis of complex agrochemicals. Its unique 1,3-disposition of reactive sulfonyl chloride groups allows for the creation of molecules with bilateral symmetry or the introduction of two distinct functionalities, paving the way for the development of innovative herbicides and fungicides.
The core utility of this compound lies in its high reactivity towards nucleophiles, most notably amines and phenols, to form stable sulfonamide and sulfonate ester linkages, respectively. These functional groups are prevalent in a wide array of biologically active compounds. The ability to form two such linkages from a single benzene ring offers a powerful strategy for creating molecules that can interact with multiple binding sites within a target enzyme or protein, potentially leading to enhanced potency and overcoming resistance mechanisms. This document provides a comprehensive guide to the application of this compound in agrochemical synthesis, complete with detailed protocols and an exploration of the underlying chemical principles.
Core Reactivity and Synthetic Pathways
The fundamental reaction underpinning the use of this compound in agrochemical synthesis is nucleophilic acyl substitution at the sulfur atom. The two sulfonyl chloride groups are highly electrophilic due to the electron-withdrawing nature of the oxygen and chlorine atoms. This makes them susceptible to attack by a wide range of nucleophiles.
Synthesis of Bis-sulfonamides: A Gateway to Herbicides and Fungicides
The reaction of this compound with two equivalents of an amine or a heterocyclic amine is a cornerstone of its application in agrochemical synthesis. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, yields N,N'-disubstituted-benzene-1,3-disulfonamides. Many potent herbicides, particularly those in the sulfonylurea class, and a variety of fungicides are built upon a sulfonamide scaffold.[1]
The choice of the amine component is critical in determining the biological activity of the final compound. In the context of herbicides, heterocyclic amines such as 2-amino-4,6-dimethoxypyrimidine are frequently employed. The resulting bis-sulfonamide can exhibit potent herbicidal activity by inhibiting key enzymes in the weed's metabolic pathways.
Below is a generalized workflow for the synthesis of a bis-sulfonamide from this compound.
Caption: Generalized workflow for the synthesis of bis-sulfonamides.
Detailed Protocol: Synthesis of a Representative Herbicidal Bis-sulfonamide
This protocol details the synthesis of a representative bis-sulfonamide with potential herbicidal activity, N,N'-bis(4,6-dimethoxypyrimidin-2-yl)benzene-1,3-disulfonamide. This compound is a structural analog of known sulfonylurea herbicides and serves as an excellent model for the application of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 585-47-7 | 275.13 | 10 |
| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | 155.15 | 22 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 30 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | As needed |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4,6-dimethoxypyrimidine (3.41 g, 22 mmol) and pyridine (2.37 g, 2.4 mL, 30 mmol) in anhydrous acetonitrile (100 mL). Stir the solution at room temperature under a nitrogen atmosphere until all solids have dissolved.
-
Addition of this compound: Dissolve this compound (2.75 g, 10 mmol) in anhydrous acetonitrile (20 mL) and add it to the dropping funnel. Add the this compound solution dropwise to the stirred solution of the amine and pyridine over a period of 30 minutes. The choice of a dropwise addition is to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The use of pyridine as a base is crucial not only to neutralize the HCl produced but also to catalyze the reaction.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold 1 M HCl. This will precipitate the product and neutralize any remaining pyridine.
-
Filter the resulting solid using a Büchner funnel and wash it with cold water (3 x 50 mL) to remove any pyridine hydrochloride.
-
To further purify the product, dissolve the crude solid in dichloromethane (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes any remaining basic impurities, the bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure N,N'-bis(4,6-dimethoxypyrimidin-2-yl)benzene-1,3-disulfonamide as a white solid.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the starting material and a reduction in yield. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is critical.
-
Stoichiometry: A slight excess of the amine (2.2 equivalents) is used to ensure the complete consumption of the more expensive this compound.
-
Base Selection: Pyridine is a commonly used base for sulfonamide synthesis as it is also a good nucleophilic catalyst. Triethylamine is another viable option. The choice of base can influence the reaction rate and yield.
-
Solvent Selection: Acetonitrile and dichloromethane are good solvents for this reaction as they are relatively inert and can dissolve both the reactants and the product to a reasonable extent.
Mechanism of Action and Biological Activity of Bis-pyrimidinyl Disulfonamides
The synthesized N,N'-bis(4,6-dimethoxypyrimidin-2-yl)benzene-1,3-disulfonamide is a structural analog of sulfonylurea herbicides. Sulfonylureas are known to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to the death of the weed. The bis-sulfonamide structure may allow for enhanced binding to the ALS enzyme, potentially leading to increased herbicidal activity.
Caption: Proposed mechanism of action for bis-pyrimidinyl disulfonamide herbicides.
Conclusion: A Versatile Scaffold for Agrochemical Innovation
This compound represents a powerful and versatile scaffold for the synthesis of novel agrochemicals. Its ability to introduce two sulfonyl functionalities in a defined spatial orientation allows for the creation of complex molecules with potentially enhanced biological activity. The synthesis of bis-sulfonamides, as detailed in this guide, is a straightforward yet effective strategy for accessing new herbicidal and fungicidal candidates. The continued exploration of the reactivity of this compound with diverse nucleophiles will undoubtedly lead to the discovery of the next generation of crop protection agents.
References
-
Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. Available at: [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols: 1,3-Benzenedisulfonyl Chloride as a Linker in Metal-Organic Frameworks for Drug Development
Introduction: The Emerging Role of Sulfonyl-Based Linkers in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have garnered significant attention in the fields of materials science and drug delivery due to their exceptionally high surface areas, tunable porosity, and versatile functionality.[1] The judicious selection of organic linkers and metal nodes allows for the precise engineering of these crystalline materials for specific applications.[2] While carboxylate-based linkers have been extensively studied, the use of sulfonate-based linkers, derived from precursors like 1,3-benzenedisulfonyl chloride, offers a unique set of properties that are increasingly being explored.[3]
This compound is a versatile reagent that can be readily hydrolyzed to its corresponding 1,3-benzenedisulfonic acid, which can then act as a multitopic linker in MOF synthesis.[3][4] The incorporation of the sulfonate group (-SO₃⁻) into the MOF structure imparts distinct characteristics, including increased polarity, potential for strong Brønsted acidity, and altered coordination behavior with metal centers. These features can lead to MOFs with enhanced stability and unique host-guest interactions, making them promising candidates for advanced drug delivery systems.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a linker precursor for the synthesis of novel MOFs. We will delve into the synthesis of the linker, the formation of the MOF, its characterization, and its potential applications in drug loading and controlled release.
Part 1: The Linker - From Sulfonyl Chloride to Sulfonic Acid
This compound is a colorless, crystalline solid that serves as the starting material.[4] It is sensitive to moisture and will readily hydrolyze to form 1,3-benzenedisulfonic acid.[3] This hydrolysis is a crucial step, as the sulfonic acid groups are the ones that will coordinate with the metal ions to form the MOF structure. The synthesis of this compound itself is typically achieved through the chlorination of the corresponding disodium salt of 1,3-benzenedisulfonic acid using reagents like phosphorus pentachloride or thionyl chloride.[3][6]
Caption: Synthesis of the this compound linker precursor.
Part 2: Synthesis of Sulfonate-Based MOFs
The synthesis of MOFs using 1,3-benzenedisulfonic acid typically employs solvothermal or hydrothermal methods.[7][8] These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, allowing for the slow crystallization of the MOF.[9] The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.[9]
Protocol: Solvothermal Synthesis of a Copper-Based MOF using 1,3-Benzenedisulfonic Acid
This protocol is adapted from established methods for the synthesis of sulfonate-based MOFs and provides a starting point for optimization.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3-Benzenedisulfonic acid (or this compound, which will hydrolyze in situ)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Precursor Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate and 0.1 mmol of 1,3-benzenedisulfonic acid in a solvent mixture of 5 mL of DMF, 2 mL of ethanol, and 1 mL of deionized water.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120°C for 48 hours.
-
Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Blue, crystalline precipitates should be observed.
-
Washing and Activation: Carefully decant the supernatant. Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores. Dry the crystals under vacuum at 80°C for 12 hours.[2]
Causality Behind Experimental Choices:
-
Solvent Mixture: The combination of DMF, ethanol, and water is used to ensure the dissolution of both the metal salt and the organic linker, facilitating a homogeneous reaction mixture.
-
Temperature and Time: The elevated temperature and extended reaction time provide the necessary energy for the formation of the crystalline MOF structure. Slower crystallization often leads to larger and higher-quality crystals.[9]
-
Washing and Activation: The washing steps are crucial for removing impurities that may be trapped within the pores of the MOF. The final activation step under vacuum removes the solvent molecules, making the porous network accessible for subsequent applications like drug loading.[2]
Caption: A general workflow for the solvothermal synthesis of a sulfonate-based MOF.
Part 3: Characterization of Sulfonate-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Observations for a Crystalline Sulfonate-Based MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the sulfonate groups to the metal centers. | The disappearance of the S=O stretching bands of the free sulfonic acid and the appearance of new bands corresponding to the coordinated sulfonate groups. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, with a high specific surface area. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Uniformly shaped crystals, providing information on the homogeneity of the synthesized material. |
Part 4: Application in Drug Delivery
The unique properties of sulfonate-based MOFs make them attractive candidates for drug delivery applications.[5] The polar nature of the sulfonate groups can enhance the loading of polar drug molecules, and the tunable pore size allows for the encapsulation of a wide range of therapeutic agents.[1]
Protocol: Loading of a Model Drug (e.g., 5-Fluorouracil) into a Sulfonate-Based MOF
Materials:
-
Activated sulfonate-based MOF
-
5-Fluorouracil (5-FU)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Drug Loading: Disperse 50 mg of the activated MOF in a 10 mL solution of 5-FU in deionized water (e.g., 1 mg/mL).
-
Incubation: Stir the suspension at room temperature for 24 hours to allow for the diffusion of the drug molecules into the pores of the MOF.
-
Separation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the collected solid with deionized water (3 x 10 mL) to remove any surface-adsorbed drug molecules.
-
Drying: Dry the drug-loaded MOF under vacuum at room temperature.
-
Quantification of Drug Loading: To determine the amount of encapsulated drug, the supernatant and washing solutions can be analyzed using UV-Vis spectroscopy at the characteristic wavelength of 5-FU. The drug loading capacity can be calculated using the following formula:
Drug Loading (%) = [(Initial mass of drug - Mass of drug in supernatant and washings) / Mass of MOF] x 100
Controlled Release Studies
The release of the encapsulated drug can be studied by dispersing the drug-loaded MOF in a release medium, such as PBS at pH 7.4, to simulate physiological conditions.[10] Aliquots of the release medium are taken at different time intervals, and the concentration of the released drug is measured using a suitable analytical technique like UV-Vis spectroscopy or HPLC. The release profile can be modulated by factors such as the pore size of the MOF and the interactions between the drug and the framework.[11]
Caption: Workflow for drug loading and release studies using sulfonate-based MOFs.
Conclusion and Future Perspectives
The use of this compound as a precursor for sulfonate-based linkers opens up new avenues for the design and synthesis of functional MOFs. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this promising class of materials. The unique properties imparted by the sulfonate groups, such as increased polarity and potential for enhanced stability, make these MOFs particularly well-suited for applications in drug delivery, where controlled loading and release of therapeutic agents are paramount. Future research in this area will likely focus on the synthesis of novel sulfonate-based MOFs with tailored pore environments and the investigation of their performance in delivering a wider range of drugs, including biologics.
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Shafiq, M., et al. (2023). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 28(5), 2187. [Link]
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Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]
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ResearchGate. (n.d.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. [Link]
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Semantic Scholar. (n.d.). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. [Link]
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Waseem, M., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 74, 103525. [Link]
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Shaikh, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(30), 21697-21718. [Link]
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Batool, H., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 896. [Link]
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1,3-Benzenedisulfonyl chloride in dendrimer and specialty chemical synthesis
An In-Depth Guide to 1,3-Benzenedisulfonyl Chloride in Advanced Synthesis
This document provides a detailed exploration of this compound, a pivotal reagent in the synthesis of complex macromolecules and specialty chemicals. Tailored for researchers and professionals in chemical and pharmaceutical development, these notes elucidate the underlying principles of its reactivity and provide actionable protocols for its application.
Section 1: Foundational Chemistry of this compound
This compound (CAS 585-47-7) is a highly reactive bifunctional molecule, distinguished by two sulfonyl chloride groups positioned meta to each other on a benzene ring.[1] This specific arrangement dictates its utility as a versatile building block and cross-linking agent in organic synthesis.[2]
1.1 Core Properties and Handling
The compound is a light brown to white crystalline solid with a molecular weight of approximately 275.13 g/mol .[1][3][4] Its two electrophilic sulfur atoms are highly susceptible to nucleophilic attack, making it a prime substrate for reactions with amines, alcohols, and other nucleophiles.[2][5]
A critical handling consideration is its extreme sensitivity to moisture.[1][6] The sulfonyl chloride moieties readily hydrolyze in the presence of water to form the corresponding sulfonic acids, rendering the reagent inactive for its intended purpose. This reaction also liberates toxic hydrogen chloride gas.[7] Therefore, all manipulations must be conducted under anhydrous conditions, and the compound must be stored in a tightly sealed container in a dry, cool, well-ventilated area.[6][7]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 585-47-7 | [4][8] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [3][4] |
| Molecular Weight | 275.13 g/mol | [3][4] |
| Appearance | White to light brown crystalline solid | [1][9] |
| Melting Point | 59-62 °C | [6][10] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO). Reacts with water. | [6][10] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, reacts violently with water. | [3][7][9] |
| Handling Precautions | Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Store under inert, dry conditions. | [3][7] |
1.2 Fundamental Reactivity: Nucleophilic Acyl Substitution
The primary mode of reaction for this compound is nucleophilic acyl substitution. A nucleophile, typically an amine, attacks the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[5] The presence of two such reactive sites allows for the creation of intricate, branched, or cross-linked molecular architectures.[2] Stoichiometric control is paramount; the ratio of nucleophile to the disulfonyl chloride determines whether mono- or di-substituted products are formed.[2]
Section 2: Application in Dendrimer Synthesis
Dendrimers are perfectly branched, monodisperse macromolecules with a defined size, shape, and a high density of surface functional groups.[11][12] Their unique, layered architecture makes them ideal candidates for applications in drug delivery, catalysis, and materials science.[11][13] this compound is an excellent monomer for constructing dendrimers with highly stable sulfonimide or sulfonamide linkages.[14][15]
2.1 The Divergent Synthesis Approach
The divergent method is a primary strategy for dendrimer construction, starting from a central core and building outwards in successive layers or "generations".[11][16] In this approach, this compound can act as the branching unit, reacting with nucleophiles to expand the dendrimer structure.
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Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of High-Performance Polysulfonamide Nanofiltration Membranes
Authored by a Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the synthesis of Polysulfonamide (PSA) thin-film composite (TFC) nanofiltration (NF) membranes. It is intended for researchers, scientists, and professionals in materials science and drug development who require robust membranes with high chemical stability. Unlike traditional polyamide (PA) membranes, PSA membranes exhibit superior resistance to acidic and oxidative environments, making them ideal for challenging separation processes.[1]
This guide eschews a rigid template in favor of a logical, in-depth narrative that elucidates the causality behind each experimental step, from monomer selection to final performance characterization.
Part 1: Foundational Principles & Rationale
The Power of Interfacial Polymerization
The fabrication of TFC membranes is predominantly achieved through a technique known as interfacial polymerization (IP). This process is central to creating the ultra-thin, selective layer that governs the membrane's separation performance.[2] The IP reaction occurs at the boundary of two immiscible liquids—typically an aqueous solution and an organic solvent.
The fundamental steps are:
-
A porous, microporous support membrane (e.g., polysulfone) is saturated with an aqueous solution containing a reactive amine monomer.
-
This saturated support is then brought into contact with an organic solvent containing a second, highly reactive monomer—in our case, a sulfonyl chloride.
-
Polymerization occurs instantly at the interface, forming a thin, highly cross-linked polysulfonamide film. The reaction is self-limiting; as the film forms, it becomes a barrier to monomer diffusion, which naturally restricts the film's thickness to the nanometer scale.
This technique is elegant because it allows the properties of the support layer (mechanical strength, porosity) and the active layer (selectivity, permeability) to be optimized independently.[2]
Strategic Monomer Selection for Polysulfonamide Chemistry
The choice of monomers is the most critical factor determining the final properties of the PSA membrane. The specific sulfonamide bond (–SO₂–NH–) formed during polymerization imparts the desired high chemical stability.[1]
-
Aqueous Phase Monomer (Polyamine): This monomer provides the nucleophilic amine groups (–NH₂) for the reaction. Its structure dictates the initial hydrophilicity and the potential for cross-linking. Common choices include aliphatic amines like Piperazine (PIP) for creating flexible chains or aromatic amines like m-phenylenediamine (MPD) for more rigid structures. The number of amine groups (di-functional vs. poly-functional) directly influences the degree of cross-linking.
-
Organic Phase Monomer (Sulfonyl Chloride): This is the defining component for PSA membranes. Unlike the acyl chlorides (e.g., trimesoyl chloride, TMC) used for polyamide membranes, sulfonyl chlorides (–SO₂Cl) are used here.[1] A key monomer is 5-isocyanato-1,3-benzenedisulfonyl chloride (ICBDSC) or custom-synthesized multifunctional sulfonyl chlorides like 2,4,6-tris(chlorosulfonyl)phenol .[1] The functionality (number of –SO₂Cl groups) of this monomer is a primary driver of the membrane's cross-link density and, consequently, its selectivity.
-
The Microporous Support: The support membrane acts as a scaffold. Materials like Polyethersulfone (PES) or Polysulfone (PSf) are chosen for their mechanical robustness, thermal stability, and solvent resistance.[3][4] The pore structure of the support can influence the morphology of the active layer.[3][5]
Part 2: Detailed Synthesis Protocol
This protocol describes the fabrication of a PSA TFC membrane on a commercial PES ultrafiltration support sheet.
Materials & Reagents
| Reagent/Material | Specification | Supplier | Purpose |
| Piperazine (PIP) | ≥99% | Sigma-Aldrich | Aqueous Phase Monomer |
| 5-isocyanato-1,3-benzenedisulfonyl chloride (ICBDSC) | Custom Synthesis or Specialty Supplier | --- | Organic Phase Monomer |
| n-Hexane | Anhydrous, ≥99% | Sigma-Aldrich | Organic Solvent |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore | Aqueous Solvent |
| Polyethersulfone (PES) Sheet | UF Membrane, 20 kDa MWCO | Sterlitech | Porous Support |
| Ethanol | 99.5% | Fisher Scientific | Support Pre-wetting |
Experimental Workflow Diagram
The overall synthesis process follows a clear, sequential workflow.
Caption: Workflow for Polysulfonamide Membrane Synthesis.
Step-by-Step Methodology
Step 1: Support Membrane Preparation
-
Cut the flat sheet PES support membrane to the desired size (e.g., 15 cm x 15 cm).
-
Immerse the support in ethanol for 10 minutes to wet the pores, then transfer to a DI water bath for at least 1 hour to displace the ethanol. This pre-wetting is critical for ensuring the aqueous amine solution fully penetrates the support pores.
-
Prior to use, tape the pre-wetted PES membrane onto a clean glass plate, ensuring a smooth surface with no air bubbles.
Step 2: Monomer Solution Preparation
-
Aqueous Phase: Prepare a 2.0% (w/v) solution of piperazine (PIP) in DI water. Stir until fully dissolved.
-
Organic Phase: Prepare a 0.2% (w/v) solution of 5-isocyanato-1,3-benzenedisulfonyl chloride (ICBDSC) in anhydrous n-hexane. This solution should be prepared fresh, as sulfonyl chlorides can be sensitive to ambient moisture. The monomer concentrations are a key variable; adjusting them directly influences membrane thickness and cross-linking.[6]
Step 3: Interfacial Polymerization Reaction
-
Pour the aqueous amine solution onto the taped PES support. Allow it to sit for 2 minutes to ensure complete saturation.
-
Pour off the excess amine solution. Gently roll a soft rubber roller over the membrane surface to remove residual droplets from the surface. This step is crucial; excess aqueous solution can lead to a thick, non-selective polymer layer.
-
Immediately immerse the amine-saturated support into the organic ICBDSC solution for 60 seconds. The reaction is instantaneous. The duration of this step controls the extent of polymerization.[7]
-
A diagram of the chemical reaction at the interface is shown below.
Caption: Interfacial Polymerization of Piperazine and ICBDSC.
Step 4: Post-Treatment and Storage
-
Remove the newly formed membrane from the organic solution and allow it to air dry for 30 seconds.
-
Place the membrane in a laboratory oven at 70°C for 5 minutes. This heat treatment step helps to complete the polymerization, evaporate residual solvent, and enhance the cross-linking of the polymer network, which improves membrane stability and selectivity.[8]
-
Rinse the membrane thoroughly with pure n-hexane to wash away any unreacted ICBDSC.
-
Finally, store the membrane in a DI water bath at 4°C until characterization. It is essential to keep the membrane wet to prevent pore collapse.
Part 3: Membrane Characterization Protocols
Verifying the successful synthesis and performance of the membrane is a critical final stage.
Physicochemical Characterization
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique confirms the formation of the PSA layer.
-
Protocol: Obtain a spectrum of the dry PSA membrane. Look for characteristic peaks corresponding to the sulfonamide group: S=O stretching (~1350 cm⁻¹ and ~1160 cm⁻¹) and S-N stretching (~940 cm⁻¹). These peaks will be absent in the spectrum of the bare PES support. This provides direct chemical evidence of successful polymerization.[9]
-
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface and cross-sectional morphology.[10]
-
Protocol: For cross-sections, freeze-fracture the membrane in liquid nitrogen to get a clean break. Sputter-coat the samples with a thin layer of gold or platinum. Image the top surface to observe the characteristic ridge-and-valley structure of interfacially polymerized membranes. Image the cross-section to measure the thickness of the dense PSA active layer, which should be in the range of 50-200 nm.[10][11]
-
Performance Evaluation
Performance testing is typically conducted using a cross-flow filtration system.
-
Protocol: Pure Water Permeance
-
Compact the membrane in the test cell with DI water at a pressure of 10 bar for 1 hour to achieve a stable flux.
-
Reduce the pressure to a set operating pressure (e.g., 8 bar).
-
Collect the permeate over a measured time interval and weigh it to determine the volume.
-
Calculate the water flux (J) using the formula: J = V / (A * t), where V is the permeate volume, A is the membrane area, and t is the time.
-
Permeance is reported as L m⁻² h⁻¹ bar⁻¹.
-
-
Protocol: Salt Rejection
-
Prepare a 1000 ppm feed solution of a target salt (e.g., Na₂SO₄ or MgCl₂).
-
Run the solution through the cross-flow system at a set pressure (e.g., 8 bar).
-
Collect samples of the feed and permeate solutions after the system has stabilized.
-
Measure the conductivity of both the feed (Cf) and permeate (Cp) solutions.
-
Calculate the salt rejection (R) using the formula: R (%) = (1 - Cp / Cf) * 100. High rejection of divalent salts like Na₂SO₄ (>98%) is a hallmark of a successful NF membrane.[8]
-
Expected Performance Metrics
The following table summarizes typical performance data for a well-synthesized PSA membrane based on the described protocol.
| Parameter | Typical Value | Significance |
| Pure Water Permeance | 6 - 12 L m⁻² h⁻¹ bar⁻¹ | Indicates the membrane's productivity. |
| Na₂SO₄ Rejection | > 98% | Demonstrates high rejection of divalent anions. |
| MgCl₂ Rejection | > 95% | Demonstrates high rejection of divalent cations. |
| NaCl Rejection | 40 - 60% | Shows characteristic partial rejection of monovalent salts. |
| Active Layer Thickness | 80 - 150 nm | Confirms the formation of an ultra-thin selective layer. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the synthesis and characterization of polysulfonamide nanofiltration membranes. By carefully controlling the monomer selection, solution concentrations, and reaction conditions of the interfacial polymerization process, it is possible to fabricate high-performance membranes. The inherent chemical stability of the sulfonamide linkage makes these membranes particularly well-suited for applications involving aggressive feed streams, such as acid and metal recovery, where traditional polyamide membranes would degrade.[1] The protocols outlined herein serve as a robust foundation for both academic research and industrial development of next-generation separation technologies.
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Application Notes and Protocols: Polysulfonamide Synthesis via Reaction of 1,3-Benzenedisulfonyl Chloride with Aliphatic and Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis of polysulfonamides through the reaction of 1,3-benzenedisulfonyl chloride with both aliphatic and aromatic diamines. It is designed to equip researchers, scientists, and professionals in drug development with detailed application notes, step-by-step protocols, and the underlying scientific principles governing these polymerization reactions. The guide emphasizes experimental choices, self-validating protocols, and is grounded in authoritative scientific references.
Introduction: The Significance of Polysulfonamides
The reaction between this compound and various diamines is a cornerstone of polymer chemistry, leading to the formation of polysulfonamides. These polymers are of significant interest due to their excellent thermal stability, chemical resistance, and mechanical properties. The versatility of this reaction allows for the synthesis of a wide array of polymers with tailored characteristics by simply varying the diamine monomer. Aromatic diamines typically yield rigid, high-performance polymers suitable for applications in demanding environments, while aliphatic diamines can be used to introduce flexibility into the polymer backbone.[1] These materials find applications in high-performance membranes, specialty plastics, and as intermediates in pharmaceutical and agrochemical synthesis.[2][3]
Reaction Mechanism and Kinetics
The fundamental reaction is a nucleophilic substitution where the highly reactive sulfonyl chloride groups (-SO₂Cl) of this compound are attacked by the nucleophilic amine groups (-NH₂) of the diamine. This condensation polymerization results in the formation of a sulfonamide linkage (-SO₂-NH-) and the elimination of hydrogen chloride (HCl) as a byproduct.
The reactivity of the diamine plays a crucial role in the polymerization kinetics. Aliphatic diamines are generally more nucleophilic and react more rapidly than their aromatic counterparts. However, the steric hindrance and electronic effects of the specific diamine structure can also significantly influence the reaction rate. The generated HCl must be neutralized by an acid scavenger, typically a tertiary amine like triethylamine or pyridine, to drive the reaction to completion and prevent side reactions.
Diagram of the General Reaction Mechanism:
Sources
analytical techniques for monitoring 1,3-Benzenedisulfonyl chloride reactions
An Application Guide to Analytical Techniques for Monitoring 1,3-Benzenedisulfonyl Chloride Reactions
Introduction: The Analytical Imperative in Sulfonamide Synthesis
This compound is a highly reactive difunctional building block pivotal in the synthesis of a wide array of compounds, from pharmaceutical intermediates to specialty polymers.[1] Its utility stems from the two sulfonyl chloride (-SO₂Cl) groups, which serve as potent electrophilic sites for reaction with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[2] The inherent reactivity of sulfonyl chlorides, while synthetically advantageous, presents significant analytical challenges.[3] The compound is moisture-sensitive, reacting with water, and can be thermally labile, complicating direct analysis and requiring meticulous sample handling.[4][5]
Accurate real-time or quasi-real-time monitoring of reactions involving this compound is critical for ensuring reaction completion, identifying the formation of intermediates or byproducts, and optimizing process parameters to maximize yield and purity. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques for this purpose, grounded in field-proven insights and established methodologies. We will explore the causality behind experimental choices, offering robust, self-validating protocols for chromatographic and spectroscopic methods.
PART 1: Foundational Considerations - Sample Quenching and Preparation
The high reactivity of this compound necessitates a carefully planned sample handling strategy. Unreacted sulfonyl chloride in a sample can continue to react with nucleophiles or solvent (e.g., water, methanol) after being drawn from the reactor, leading to inaccurate quantification of the reaction progress. Therefore, immediate quenching is the most critical step in sample preparation.
Core Principle: The Causality Behind Quenching The goal of quenching is to instantly convert any remaining highly reactive this compound into a stable, non-reactive derivative that can be easily analyzed. The ideal quenching agent should react rapidly and completely with the sulfonyl chloride and should not interfere with the analysis of the desired product or other reaction components.
A common and effective strategy is derivatization with an amine, such as diethylamine. This converts the sulfonyl chloride into a stable, thermally robust N,N-diethylsulfonamide, which is amenable to both gas and liquid chromatography.[3][6]
Protocol 1: General Reaction Quenching and Sample Preparation for Chromatographic Analysis
-
Prepare Quenching Solution: Prepare a solution of a suitable amine (e.g., 1 M diethylamine) in an aprotic solvent like acetonitrile or dichloromethane.[7] The choice of solvent should be compatible with your reaction mixture and subsequent analytical method.
-
Sampling: At specified time points, withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediate Quenching: Immediately add the aliquot to a vial containing a pre-determined excess of the quenching solution (e.g., 1 mL of 1 M diethylamine solution). Vortex the vial for 30-60 seconds to ensure complete reaction. This rapid conversion is crucial for an accurate snapshot of the reaction at that time point.[3]
-
Dilution: Dilute the quenched sample to a concentration suitable for the analytical instrument's linear range using the mobile phase (for HPLC) or an appropriate solvent (for GC).
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This protects the analytical column and instrument from clogging.
-
Analysis: The sample is now stable and ready for analysis by HPLC or GC-MS.
PART 2: Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for monitoring these reactions, offering the ability to separate the starting material, intermediates, and final products, allowing for precise quantification of each.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for monitoring sulfonylation reactions, particularly when dealing with non-volatile or thermally sensitive products.[8] Given the reactivity of the sulfonyl chloride, an indirect analysis following derivatization is the most robust approach.[9][10]
Expertise in Method Design:
-
Why Reversed-Phase? Reversed-phase HPLC (RP-HPLC) using a C18 column is the standard choice. The non-polar stationary phase effectively separates the relatively non-polar aromatic compounds (starting material, derivatized intermediates, and products) based on their hydrophobicity.[3]
-
Mobile Phase Selection: A gradient elution using water and a polar organic solvent (typically acetonitrile or methanol) provides the best resolution for complex reaction mixtures. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by ensuring all acidic or basic analytes are in a consistent protonation state.[3]
-
Detection: UV detection is ideal, as the aromatic rings in the reactants and products are strong chromophores. The detection wavelength should be set at or near the absorbance maximum of the key analytes to ensure high sensitivity.
Protocol 2: RP-HPLC Method for Reaction Monitoring (Post-Quenching)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
UV Detection Wavelength: 254 nm (or analyte-specific λ-max).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
Data Analysis: Identify peaks based on the retention times of pre-run standards (quenched this compound, product, etc.). The reaction progress is monitored by observing the decrease in the peak area of the derivatized starting material and the increase in the peak area of the product(s) over time.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering high separation efficiency and definitive peak identification through mass spectra. However, direct analysis of sulfonyl chlorides can be problematic due to their potential for thermal degradation in the hot injector port.[3] Therefore, derivatization to a more thermally stable analogue, such as a sulfonamide, is highly recommended and often necessary for accurate and reproducible results.[6]
Expertise in Method Design:
-
Why Derivatize for GC? The conversion to a sulfonamide (as described in Protocol 1) significantly increases the thermal stability of the analyte, preventing on-column degradation and ensuring accurate quantification.[6]
-
Column Choice: A non-polar or medium-polarity column (e.g., RTX-5MS, DB-5) is typically used for separating the derivatized aromatic compounds.[7]
-
Injector Temperature: This must be optimized carefully. It should be high enough to ensure efficient volatilization of the analytes but low enough to prevent any potential degradation, even of the derivatized species.[3]
Protocol 3: GC-MS Method for Reaction Monitoring (Post-Quenching)
-
Instrumentation: A standard GC-MS system.
-
Column: RTX-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant linear velocity of ~40 cm/sec.[7]
-
Injector Temperature: 280 °C (optimization may be required).[7]
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 1 minute.
-
Ramp: 25 °C/min to 300 °C.[7]
-
Hold: 5 minutes at 300 °C.
-
-
MS Parameters:
Data Analysis: Identify compounds by comparing their retention times and mass fragmentation patterns to those of known standards. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[3] Reaction conversion can be calculated by comparing the relative peak areas of the derivatized starting material and the product.
Table 1: Comparison of Chromatographic Techniques
| Parameter | HPLC-UV | GC-MS |
| Primary Application | Quantitative analysis of reactants and products. | Definitive identification and quantification. |
| Analyte Volatility | Not required. Suitable for a wide range of products. | Requires volatile and thermally stable analytes (or derivatives). |
| Key Advantage | Robust, widely applicable, non-destructive (if fractions are collected). | High resolving power and structural information from MS fragmentation. |
| Key Limitation | Lower peak capacity than GC; identification based on retention time. | Potential for thermal degradation; derivatization is often mandatory.[3] |
| Sample Prep | Quenching, dilution, filtration. | Quenching/derivatization, dilution, filtration. |
PART 3: Spectroscopic Techniques for In-Situ and Structural Analysis
Spectroscopic methods provide complementary information, offering insights into molecular structure and the possibility of real-time, in-situ reaction monitoring without the need for sampling and quenching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unambiguous structural elucidation and can be used for quantitative analysis (qNMR).[3] It is particularly useful for identifying intermediates and byproducts. For reaction monitoring, spectra can be acquired at regular intervals on withdrawn (and quenched) samples or, with specialized equipment, via a flow cell for online monitoring.[11]
Expertise in Method Design:
-
Solvent Choice: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ must be used for sample analysis.[3]
-
Reaction Monitoring: The disappearance of signals corresponding to the aromatic protons of this compound and the appearance of new signals for the product can be integrated and tracked over time. The distinct chemical shifts of protons adjacent to the sulfonyl group provide a clear window into the reaction's progress.
Protocol 4: ¹H NMR for Reaction Monitoring (Offline)
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and quench it as described in Protocol 1.
-
Solvent Removal: After quenching, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the dried residue in a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene).
-
Acquisition: Record ¹H NMR spectra at regular time intervals. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.[12]
-
Data Analysis: Identify the characteristic signals for the starting material, intermediates, and product(s).[13] Integrate the signals relative to the internal standard to determine the concentration of each species over time.
Infrared (IR) Spectroscopy
IR spectroscopy, particularly with an in-situ Attenuated Total Reflectance (ATR) probe, is a powerful Process Analytical Technology (PAT) for real-time reaction monitoring.[14][15] It allows for the direct observation of changes in functional groups within the reaction vessel without sample extraction.
Expertise in Method Design:
-
Why In-Situ IR? This technique provides real-time kinetic data by continuously monitoring the concentration of key functional groups. It eliminates the need for quenching and offline analysis, providing a true representation of the reaction dynamics.[16][17]
-
Key Vibrational Bands: The reaction can be monitored by tracking the disappearance of the strong, characteristic S=O stretching bands of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1175 cm⁻¹) and the appearance of the S=O stretching bands of the sulfonamide product (which will be shifted).[3]
Protocol 5: In-Situ FTIR for Real-Time Monitoring
-
Setup: Interface a fiber-optic ATR-FTIR probe with the reaction vessel. Ensure the probe material is chemically resistant to the reaction components.
-
Background Spectrum: Before initiating the reaction, collect a background spectrum of the solvent and starting materials (excluding the this compound if it is added last).
-
Initiate Reaction: Add the final reagent to start the reaction.
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 1-3 minutes).[17]
-
Data Analysis: Create trend plots of the absorbance (or peak height/area) of the key vibrational bands versus time. The decay of the sulfonyl chloride S=O stretch and the growth of the sulfonamide S=O stretch will provide a real-time kinetic profile of the reaction.
PART 4: Method Selection and Workflow Visualization
Choosing the right analytical technique depends on the specific goals of the analysis, such as the need for quantitative vs. qualitative data, real-time kinetics, or structural confirmation.
Workflow and Decision Diagram
The following diagrams illustrate a typical analytical workflow and a decision-making process for selecting the appropriate technique.
Caption: General workflow for offline vs. in-situ monitoring.
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion
The successful monitoring of this compound reactions hinges on a multi-faceted analytical approach and a thorough understanding of the analyte's reactive nature. The foundational step of rapid and effective sample quenching cannot be overstated for accurate offline analysis. For routine quantitative monitoring, HPLC with UV detection after derivatization offers a robust and reliable workflow. When definitive structural identification is required, GC-MS and NMR spectroscopy are indispensable tools. For process optimization and detailed kinetic studies, the implementation of in-situ FTIR provides invaluable real-time insights. By selecting the appropriate technique and adhering to the detailed protocols outlined in this guide, researchers can achieve reliable, accurate, and reproducible monitoring of these critical chemical transformations.
References
- BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
- BenchChem. A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.
- Galy, J. P., et al. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A. 2005;1071(1-2):71-80.
- Van der Pijl, F., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. 2020.
- BenchChem. Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
- King, J. F., et al. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. 1999.
- Rao, L. N., et al. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. Journal of Analytical & Bioanalytical Techniques. 2016.
- King, J. F., et al. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. 2009.
- Nováková, L., et al. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. 2021.
- BenchChem. Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
- Song, S., et al. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis. 2022;215:114752.
- Thermo Scientific Chemicals. This compound, 97% 5 g.
- ChemicalBook. This compound.
- Georganics. Benzene-1,3-disulfonyl chloride – general description and application. 2021.
- ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of...
- Leadbeater, N. E., & McGowan, C. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications. 2005.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Wauters, R., & May, S. NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. 2011.
- Song, S., et al. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. 2022.
- Lee, S. L., et al. Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. 2019.
- Leadbeater, N. E., & McGowan, C. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. RSC Publishing. 2005.
- Fisher Scientific. SAFETY DATA SHEET - this compound. 2024.
- The Royal Society of Chemistry. Selective remote C-H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis.
- METTLER TOLEDO. In Situ FTIR Reaction Monitoring. YouTube. 2016.
- Organic Syntheses. Working with Hazardous Chemicals.
Sources
- 1. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
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- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 1,3-Benzenedisulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis using 1,3-benzenedisulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial reaction. This compound is a key bifunctional building block for creating a wide array of molecules, from pharmaceutical intermediates to high-performance polymers.[1][2] Achieving high yields of the desired disubstituted product requires careful control over reaction parameters.
This resource combines troubleshooting guides for common experimental hurdles with detailed protocols and scientific explanations to empower you to maximize the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low. What is the most likely cause?
A primary culprit for low yields is the hydrolysis of the highly reactive this compound starting material into the unreactive sulfonic acid.[3][4] This is often due to residual moisture in the glassware, solvents, or amine reactant. Ensuring strictly anhydrous conditions is critical.[3][4]
Q2: I'm getting a mixture of mono- and di-substituted products. How can I favor the formation of the disubstituted sulfonamide?
To drive the reaction to completion and favor the disubstituted product, you should use at least two equivalents of your amine nucleophile for every one equivalent of this compound. Using a slight excess of the amine (e.g., 2.2-2.4 equivalents) can further ensure the full consumption of the starting material and any monosubstituted intermediate.
Q3: Can I use an aqueous base like sodium hydroxide?
While possible under certain conditions (e.g., Schotten-Baumann reaction), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride.[3] For most lab-scale syntheses, a non-nucleophilic organic base like pyridine or triethylamine in an anhydrous organic solvent is the preferred method to neutralize the HCl byproduct without competing with the amine or introducing water.[3][5]
Q4: How do I know when the reaction is complete?
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the disappearance of the this compound starting material.
In-Depth Troubleshooting Guide
Issue 1: Low Overall Yield
Low yields are a frequent challenge and can often be traced back to a few key areas.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | This compound is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[3][4] | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4] |
| Poor Quality of Starting Material | Over time, this compound can degrade due to atmospheric moisture.[3] | Use a fresh bottle of the reagent or one that has been properly stored in a desiccator. The purity of the amine is also critical. |
| Suboptimal Base | An inappropriate base can either be too weak to effectively neutralize the HCl byproduct, or it can be nucleophilic and compete with the amine, leading to side products. | Use a non-nucleophilic organic base such as pyridine or triethylamine.[3][5] Ensure at least two equivalents of the base are used to neutralize the two equivalents of HCl produced. |
| Steric Hindrance | If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced.[4] | Increase the reaction temperature or prolong the reaction time. However, be mindful of potential side reactions at higher temperatures. In some cases, an alternative synthetic route may be necessary.[4] |
Issue 2: Poor Selectivity - Mixture of Mono- and Di-substituted Products
Achieving complete disubstitution is often the primary goal. The presence of a significant amount of the monosubstituted product indicates that the reaction has not gone to completion.
Reaction Pathway Visualization
Caption: Stepwise formation of the disubstituted sulfonamide.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Insufficient amine will lead to incomplete reaction, leaving the monosubstituted intermediate as a major component. | Use a slight excess of the amine (2.2 to 2.4 equivalents) relative to the this compound to drive the reaction towards the disubstituted product.[4] |
| Slow Reaction Rate | The second substitution may be slower than the first due to electronic or steric effects of the newly formed sulfonamide group. | Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (monitor by TLC) or gently heat the reaction mixture. |
| Order of Addition | Adding the amine too quickly to the sulfonyl chloride can create localized areas of high concentration, potentially leading to side reactions. | Add the this compound solution dropwise to a stirred solution of the amine and base at a low temperature (e.g., 0 °C) to maintain control over the reaction rate.[4] |
Issue 3: Reaction Stalls or Fails to Go to Completion
A stalled reaction, where the starting material is consumed but the desired product is not formed in high yield, points to issues with reactant reactivity or reaction conditions.
Troubleshooting Workflow
Caption: Diagnostic workflow for a stalled sulfonamide synthesis.
Potential Causes & Solutions
-
Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less reactive.
-
Solution: Increase the reaction temperature or consider adding a catalyst like 4-dimethylaminopyridine (DMAP), which can form a more reactive intermediate with the sulfonyl chloride.
-
-
Inappropriate Solvent: The solvent must be able to dissolve both reactants to allow for an efficient reaction.
-
Solution: Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. If solubility is an issue, screen alternative anhydrous solvents.
-
Issue 4: Product Purification Challenges
The desired disulfonamide product may be difficult to separate from starting materials, byproducts, or the base.
Potential Causes & Solutions
-
Excess Reagents: Unreacted amine or the base (e.g., triethylamine hydrochloride salt) can co-precipitate with the product.
-
Solution: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess amine and base. Follow with a wash with saturated sodium bicarbonate solution and then brine.
-
-
Similar Polarity of Products: The mono- and di-substituted products may have similar polarities, making chromatographic separation difficult.
-
Solution: Optimize the reaction to maximize the yield of the disubstituted product, minimizing the need for difficult separations. If chromatography is necessary, carefully screen different solvent systems. Crystallization is often an effective purification method for sulfonamides.[6]
-
Experimental Protocols
Protocol 1: General Synthesis of a Disubstituted Sulfonamide
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (2.2 equivalents) and an anhydrous solvent (e.g., DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC.[3]
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Sulfonamide Derivatives.
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Retrieved from [Link]
- ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application.
- Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential.
- Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub.
Sources
Technical Support Center: Reduction of 1,3-Benzenedisulfonyl Chloride to 1,3-Benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1,3-benzenedithiol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging reduction of 1,3-benzenedisulfonyl chloride. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the complexities of this synthesis.
Introduction
The reduction of this compound to 1,3-benzenedithiol is a critical transformation for obtaining a versatile building block in organic synthesis, material science, and drug discovery.[1][2] The two thiol groups on 1,3-benzenedithiol offer unique reactivity for constructing sulfur-containing heterocycles, polymers, and ligands for metal catalysts.[1] However, this reduction is often plagued by challenges such as low yields, side reactions, and product instability. This guide provides a structured approach to identifying and resolving these common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1,3-benzenedithiol.
Issue 1: Low or No Yield of 1,3-Benzenedithiol
Symptom: After the reaction and workup, you isolate a significantly lower amount of the desired product than expected, or none at all.
Potential Causes & Solutions:
-
Incomplete Reduction: The conversion of both sulfonyl chloride groups to thiols is a demanding reduction.
-
Choice and Stoichiometry of Reducing Agent: Zinc dust in an acidic medium is a classic and effective choice.[3] However, ensuring a sufficient excess is crucial to drive the reaction to completion. Other potent reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, but they necessitate strictly anhydrous conditions and careful handling.[3][4]
-
Activation of Reducing Agent: A passivating oxide layer on the surface of zinc dust can hinder its reactivity. Pre-activation with a dilute acid wash can be beneficial.[3]
-
Reaction Time and Temperature: The reaction may require prolonged heating to ensure full conversion.[5] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to determine the optimal reaction time.[3]
-
-
Oxidation of the Product: 1,3-Benzenedithiol is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of disulfide-linked dimers or polymers.[3][6]
Issue 2: Formation of an Insoluble, Sticky Precipitate
Symptom: An unmanageable, often polymeric, solid material forms in the reaction flask, complicating stirring, workup, and purification.
Potential Causes & Solutions:
-
Polymeric Disulfide Formation: This is a primary indicator of product oxidation. The resulting polymeric disulfides are often insoluble.[3][6]
-
Rigorous Exclusion of Oxygen: As detailed above, maintaining an inert atmosphere and using deoxygenated reagents are critical.
-
Temperature Control: Elevated temperatures can accelerate oxidation.[3] The reaction should be kept at the lowest feasible temperature that still allows for complete reduction.
-
-
Polymerization Under Basic Conditions: While the reduction is typically acidic, any subsequent steps involving basic conditions can promote polymerization.[3]
-
Control of Basicity: If a base is necessary in a subsequent step, use the minimum stoichiometric amount. Consider weaker or non-nucleophilic bases where possible.[3]
-
Issue 3: Difficult Purification of 1,3-Benzenedithiol
Symptom: The crude product is difficult to purify, and analytical data (e.g., NMR, GC-MS) shows the presence of persistent impurities.
Potential Causes & Solutions:
-
Co-distillation or Co-elution of Impurities: The main impurity, the disulfide, may have similar physical properties to the desired dithiol, making separation challenging.
-
Vacuum Distillation: This is an effective method for removing non-volatile impurities.[6] A short path distillation apparatus is recommended to minimize product loss. The boiling point of 1,3-benzenedithiol is approximately 110-112 °C at 10 mmHg.[6]
-
Column Chromatography: Silica gel chromatography can be used to separate the dithiol from the less polar disulfide. A non-polar eluent system, such as hexanes/ethyl acetate, is often effective.[3]
-
Reductive Workup: If disulfide formation is the primary issue, the crude product can be treated with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to convert the disulfide back to the dithiol before final purification.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with 1,3-benzenedithiol and its precursors?
A1: this compound is corrosive and moisture-sensitive.[7][8] It can cause severe skin burns and eye damage.[7][8] 1,3-Benzenedithiol is harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye damage and skin irritation.[1][9][10][11] It also has a very strong, unpleasant stench.[10][12] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
Q2: What is a reliable, step-by-step protocol for the reduction of this compound?
A2: The following is a generalized protocol based on the classical method using zinc and acid.[3][5]
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Zinc dust
-
Concentrated Sulfuric Acid
-
Deoxygenated water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a mixture of concentrated sulfuric acid and cracked ice, and cool it to between -5 and 0 °C.
-
Gradually add the this compound to the cold acid mixture with vigorous stirring.
-
Add zinc dust in small portions, ensuring the temperature does not exceed 0 °C.[5]
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours.[5] Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and filter to remove excess zinc.
-
Extract the aqueous filtrate with diethyl ether.
-
Wash the combined organic layers with deoxygenated water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-benzenedithiol.[3]
-
Purify the crude product by vacuum distillation.[6]
Q3: How can I confirm the purity of my synthesized 1,3-benzenedithiol?
A3: Several analytical techniques are effective for assessing the purity of 1,3-benzenedithiol:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds, allowing for the detection of the desired product and any volatile impurities like the disulfide.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help quantify impurities by comparing the spectra to a pure standard.[6]
Q4: How should I properly store purified 1,3-benzenedithiol?
A4: Due to its sensitivity to air, 1,3-benzenedithiol should be stored under an inert atmosphere (e.g., in a sealed ampoule under argon or nitrogen) in a cool, dark place to prevent oxidation.[6]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Zinc dust (excess) | Effective and cost-efficient for this transformation.[3] |
| Reaction Medium | Acidic (e.g., H₂SO₄) | Necessary for the zinc-mediated reduction.[5] |
| Temperature | Initial addition at 0°C, then reflux | Controls the initial exothermic reaction and drives the reaction to completion.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the thiol product to disulfide.[3] |
| Purification | Vacuum Distillation | Effective for separating the dithiol from non-volatile impurities.[6] |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 1,3-benzenedithiol.
Troubleshooting Decision Tree
Caption: Decision tree for addressing low product yield.
References
- BenchChem. (2025). Application Notes and Protocols for 1,3-Benzenedithiol in Organic Synthesis. BenchChem.
- BenchChem. (2025). The Discovery and Enduring Utility of 1,3-Benzenedithiol: A Technical Guide. BenchChem.
- BenchChem. (2025). Common impurities in commercial 1,3-Benzenedithiol and their removal. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 1,3-Benzenedithiol in the Synthesis of Conductive Polymers. BenchChem.
- BenchChem. (2025).
- Reduction of Sulfonyl Chlorides to Thiols. (1989). In Catalysis of Organic Reactions. Taylor & Francis.
- BenchChem. (2025). Unraveling the Structural Characteristics of 1,3-Benzenedithiol: A Technical Overview. BenchChem.
- Google Patents. (n.d.). AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.
-
ResearchGate. (n.d.). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. Retrieved from [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). 1,3-Benzenedithiol. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 1,3-Benzenediol (HMDB0032037). Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1,3-Benzenediol (FDB008738). Retrieved from [Link]
- Google Patents. (n.d.). EP0312931B1 - Process for the preparation of amino-1,3 benzenediol.
-
Georganics. (2021). Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from [Link]
- Canadian Journal of Chemistry. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
-
ChemBK. (2024). BENZENE-1,3-DISULFONYL CHLORIDE. Retrieved from [Link]
- BenchChem. (2025).
-
ChemBK. (2024). 1,3-Benzenedithiol. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzene-1,2-dithiol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 585-47-7 [chemicalbook.com]
- 8. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. guidechem.com [guidechem.com]
- 12. fishersci.com [fishersci.com]
minimizing side reactions of 1,3-Benzenedisulfonyl chloride with amines
Technical Support Center: 1,3-Benzenedisulfonyl Chloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this difunctional reagent in sulfonamide synthesis. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your reaction, providing likely causes and actionable solutions.
Question 1: My reaction is producing an insoluble, sticky, or polymeric material, making workup impossible. What is happening and how can I prevent it?
Answer:
This is the most common side reaction when working with a difunctional electrophile like this compound. The formation of oligomers or polymers occurs when one molecule of the amine reacts with one sulfonyl chloride group, and the second sulfonyl chloride group on the same ring then reacts with an amine from a different molecule, leading to chain growth.
Causality: The fundamental issue is controlling intermolecular versus intramolecular reactions, or more commonly, ensuring a clean 1:2 stoichiometric reaction. If the local concentration of the disulfonyl chloride is high relative to the amine, the probability of forming these polymeric chains increases dramatically. A similar side reaction can occur if the amine itself is difunctional, leading to cross-linking.[1]
Solutions:
-
Controlled Reagent Addition: The most effective strategy is to control the concentration of the limiting reagent. Slowly add the this compound solution via a syringe pump to a solution containing an excess of the amine and a suitable base. This ensures that the sulfonyl chloride is always in the presence of a high concentration of the amine, favoring the complete reaction of both sulfonyl groups on a single molecule with two separate amine molecules.
-
High Dilution: While more common in macrocyclization, conducting the reaction at high dilution (e.g., <0.01 M) can reduce the frequency of intermolecular collisions that lead to polymerization. This is often a secondary measure to controlled addition.
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Caption: Workflow for diagnosing and preventing polymerization.
Question 2: My reaction yield is consistently low, and I recover unreacted amine starting material.
Answer:
Low yields with recovery of the starting amine point to the deactivation or decomposition of the this compound. The primary culprit is almost always hydrolysis. Sulfonyl chlorides are highly reactive and susceptible to reaction with even trace amounts of water, which converts them to the corresponding sulfonic acids.[2][3] Sulfonic acids are unreactive towards amines under these conditions, thus halting the synthesis and reducing the yield.
Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of methanesulfonic acid and HCl.[2] This process is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or weakly nucleophilic.
Solutions:
-
Implement Strict Anhydrous Techniques: This is non-negotiable for success.
-
Glassware: Oven- or flame-dry all glassware immediately before use and cool under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents, either from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.
-
Reagents: Ensure the amine and base are dry. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂).
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
-
Verify Reagent Quality: If the this compound is old or has been improperly stored, it may have already hydrolyzed. Use a fresh bottle or verify its purity before use.
Question 3: My analysis shows a mixture of products, including the desired di-substituted product and a significant amount of the mono-substituted intermediate.
Answer:
Formation of a stable mono-substituted intermediate indicates that the second sulfonylation reaction is significantly slower than the first.
Causality: There are two primary reasons for this:
-
Steric Hindrance: The amine may be sterically bulky, making the second nucleophilic attack more difficult after the first, even bulkier, sulfonamide group is attached to the benzene ring.
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Electronic Deactivation: The newly formed sulfonamide group is electron-withdrawing. This effect reduces the electrophilicity of the second sulfonyl chloride group on the same ring, making it less reactive towards nucleophilic attack by the amine.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C, solvent permitting) can provide the necessary activation energy to drive the second substitution to completion. Monitor for potential side reactions or decomposition.
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Extend Reaction Time: The second substitution may simply require more time. Monitor the reaction progress by TLC or LC-MS until the mono-substituted intermediate is consumed.
-
Optimize Base and Stoichiometry: Ensure at least two full equivalents of a non-nucleophilic base are present to neutralize the HCl generated from both substitutions. A slight excess of the amine (e.g., 2.1 equivalents) can also help push the equilibrium towards the di-substituted product.
Frequently Asked Questions (FAQs)
Q: What is the ideal stoichiometry for this reaction?
A: The theoretical stoichiometry is 1 equivalent of this compound to 2 equivalents of the amine. To account for the two equivalents of HCl produced, at least 2 equivalents of a non-nucleophilic base are required. In practice, to ensure the complete consumption of the expensive or precious disulfonyl chloride, it is common to use a slight excess of the amine (e.g., 2.1-2.2 equivalents) and the base (e.g., 2.2-2.5 equivalents).
Q: How do I select the right base and solvent?
A: The choice of base and solvent is critical for minimizing side reactions.
-
Base: The base must be non-nucleophilic . Its sole purpose is to scavenge the HCl byproduct. If the base is nucleophilic, it will compete with your amine, leading to undesired byproducts.
-
Solvent: The solvent must be aprotic and anhydrous . Protic solvents (like alcohols or water) will react with the sulfonyl chloride.
The table below provides a comparison of common choices.
| Parameter | Recommended Choices | Rationale & Causality |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base) | These are sterically hindered tertiary amines. Their nitrogen lone pair is accessible for proton abstraction (scavenging HCl) but is too sterically encumbered to act as a nucleophile and attack the sulfonyl chloride.[4] |
| Avoid: Pyridine (in some cases) | While often used, pyridine is less sterically hindered and can sometimes act as a nucleophile, especially at higher temperatures, leading to the formation of a pyridinium salt intermediate. | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | These solvents are aprotic, are relatively inert under these conditions, and do a good job of dissolving the reactants. DCM is often a good starting point due to its low boiling point, which simplifies product isolation. |
Q: Can I use an aqueous base like NaOH for this reaction, similar to the Schotten-Baumann reaction?
A: While reactions of sulfonyl chlorides can be performed in biphasic aqueous systems (a variation of the Hinsberg test), it is highly discouraged for this compound.[4][5] The high reactivity and susceptibility of sulfonyl chlorides to hydrolysis mean that in the presence of aqueous hydroxide, the rate of hydrolysis will be very high, drastically reducing the yield.[5] Anhydrous organic conditions with a non-nucleophilic organic base provide much greater control and lead to higher yields of the desired sulfonamide.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted-1,3-Benzenedisulfonamides
This protocol outlines a robust method for the synthesis, emphasizing the control of side reactions.
-
Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
-
Reagent Charging:
-
To the flask, add the amine (2.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents).
-
Add anhydrous dichloromethane (DCM) via syringe to dissolve the reagents (to a concentration of ~0.1 M with respect to the amine).
-
Cool the solution to 0 °C using an ice bath.
-
-
Controlled Addition:
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over 1-2 hours. A white precipitate of triethylammonium chloride will form.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of the mono-substituted intermediate. If the reaction is sluggish, gentle heating (40 °C) can be applied.
-
-
Workup & Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N,N'-disubstituted-1,3-benzenedisulfonamide.
-
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Sources
Technical Support Center: Purification Strategies for Crude Sulfonamides from 1,3-Benzenedisulfonyl Chloride
Welcome to the Technical Support Center for the purification of crude sulfonamides derived from 1,3-benzenedisulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of these important compounds.
Introduction: The Challenge of Purifying Bis-Sulfonamides
The synthesis of sulfonamides from this compound is a cornerstone reaction for accessing a diverse range of molecules with significant therapeutic potential.[1][2] However, the crude reaction mixture often presents a purification challenge due to the presence of several closely related impurities. The primary goal is typically the isolation of the desired N,N'-disubstituted-1,3-benzenedisulfonamide (the bis-sulfonamide).
Key impurities that commonly complicate purification include:
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Mono-substituted Sulfonamide: Formed when only one sulfonyl chloride group reacts with the amine.
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Unreacted this compound: The starting material which may be present in excess or due to incomplete reaction.
-
1,3-Benzenedisulfonic Acid: The hydrolysis product of the starting material, which can form if moisture is present during the reaction or work-up.[3][4]
-
Polymeric Byproducts: In some cases, especially with primary amines, over-reaction can lead to polymeric materials.[4]
This guide provides a systematic approach to tackling these purification challenges using established laboratory techniques.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My crude product won't crystallize, or it "oils out" of solution. What's going on and how can I fix it?
A1: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue in recrystallization, often caused by a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.[5]
Immediate Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the saturation. Allow it to cool more slowly.[5]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[5]
-
Lower the Temperature: Once the solution has cooled to room temperature, placing it in an ice bath can sometimes promote crystallization.[5]
Long-Term Strategies:
-
Solvent Selection is Key: The ideal solvent will dissolve your bis-sulfonamide at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures.[4] Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[4][6] It is crucial to perform small-scale solubility tests to find the optimal solvent system.
-
Pre-Purification: If the crude product is highly impure, a preliminary purification step like an acid-base extraction or column chromatography may be necessary before attempting recrystallization.[5]
Q2: After recrystallization, my yield is very low. What are the likely causes?
A2: Low yield after recrystallization is often due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals and maximizes the yield.
-
Pre-heat Glassware: When performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.[5]
Chromatography Troubleshooting
Q1: I'm trying to separate my bis-sulfonamide from the mono-sulfonamide using column chromatography, but they are eluting very close together. How can I improve the separation?
A1: The polarity difference between the mono- and bis-substituted products can be subtle, making chromatographic separation challenging. The bis-sulfonamide is generally less polar than the mono-sulfonamide due to the presence of two sulfonamide groups, which can participate in hydrogen bonding to a lesser extent if both are disubstituted.
Strategies for Better Separation:
-
Optimize the Mobile Phase: A shallow gradient elution can be very effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. This will help to resolve compounds with small differences in polarity.[7]
-
Change the Stationary Phase: If you are using standard silica gel, consider switching to a different stationary phase. Options include alumina or reverse-phase (C18) silica gel.[7] The different interactions with the stationary phase can alter the elution order and improve separation.
-
Supercritical Fluid Chromatography (SFC): SFC can offer excellent resolution for sulfonamides and is a "greener" alternative to traditional HPLC.[8] A study on the separation of various sulfonamides successfully used a gradient of methanol in CO2 on a packed-silica column coupled with an aminopropyl-packed column.[8]
Q2: My sulfonamide seems to be degrading on the silica gel column. What can I do?
A2: Standard silica gel is slightly acidic, which can cause the degradation of some sensitive sulfonamides.
Solutions:
-
Neutralize the Silica Gel: You can deactivate the silica gel by preparing a slurry with a small amount of a base, like triethylamine (0.1-1%), in your eluent.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
Acid-Base Extraction Troubleshooting
Q1: I performed an acid-base extraction to remove the 1,3-benzenedisulfonic acid impurity, but my final product is still impure. What went wrong?
A1: Acid-base extraction is an excellent method for removing acidic or basic impurities. 1,3-benzenedisulfonic acid is highly acidic and should be readily extracted into an aqueous basic solution. If this impurity persists, it could be due to incomplete extraction or issues with the work-up.
Troubleshooting Checklist:
-
Ensure Complete Neutralization: Use a sufficient amount of a weak base, such as saturated sodium bicarbonate solution, to neutralize all the acidic protons of the sulfonic acid. Test the aqueous layer with pH paper to ensure it is basic.
-
Multiple Extractions: Perform multiple extractions with the aqueous base to ensure complete removal of the sulfonic acid.
-
Avoid Emulsions: Emulsions can form at the interface of the organic and aqueous layers, trapping impurities. To break up emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel instead of shaking vigorously.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in purifying the crude reaction mixture?
A1: A typical first step is an aqueous work-up. This involves quenching the reaction mixture with water and then performing an extraction with an organic solvent like dichloromethane or ethyl acetate. This will remove any water-soluble byproducts and excess base. The organic layer can then be washed sequentially with a dilute acid (like 1M HCl) to remove any remaining amine starting material, followed by a wash with saturated sodium bicarbonate solution to remove the acidic 1,3-benzenedisulfonic acid.[4]
Q2: How can I remove unreacted this compound?
A2: Unreacted this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid under aqueous conditions.[1] Therefore, the aqueous work-up described above will convert it to the water-soluble sulfonic acid, which is then removed by the basic wash. If you need to remove it under anhydrous conditions, column chromatography is the most effective method. The sulfonyl chloride is significantly less polar than the sulfonamide products and will elute first.
Q3: What are the key differences in polarity between the bis-sulfonamide, mono-sulfonamide, and starting material that I can exploit for purification?
A3: In normal-phase chromatography (e.g., on silica gel), the elution order is generally from least polar to most polar.[7]
-
Least Polar: Unreacted this compound.
-
Intermediate Polarity: The desired N,N'-disubstituted-1,3-benzenedisulfonamide (bis-sulfonamide). Its polarity will depend on the nature of the N-substituents.
-
More Polar: The mono-substituted sulfonamide. The remaining sulfonyl chloride group can be hydrolyzed to a sulfonic acid on the column, increasing its polarity, or the free N-H of a primary amine-derived mono-sulfonamide can increase polarity.
-
Most Polar: 1,3-Benzenedisulfonic acid. This highly polar compound will strongly adhere to the silica gel and may not elute with typical solvent systems.
Q4: Can I use recrystallization to separate the mono- and bis-sulfonamides?
A4: It is possible, but it can be challenging and depends heavily on the specific compounds and the chosen solvent system. The success of this separation relies on finding a solvent in which the solubilities of the mono- and bis-sulfonamides are significantly different at a given temperature. A thorough solvent screen with small amounts of your crude mixture is essential to determine if this is a viable option. In many cases, column chromatography will provide a more reliable and efficient separation.
Experimental Protocols
Protocol 1: General Extractive Work-up and Purification
This protocol outlines a standard procedure for the initial purification of the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quench the Reaction: Carefully add water to the crude reaction mixture to quench any unreacted sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or EtOAc). Collect the organic layer.
-
Acid Wash: Wash the organic layer with 1M HCl to remove any unreacted amine. Separate the layers and discard the aqueous layer.
-
Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove 1,3-benzenedisulfonic acid.[4] Test the aqueous layer with pH paper to ensure it is basic. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude sulfonamide.
-
Further Purification: The resulting crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for purifying solid sulfonamides.
Materials:
-
Crude sulfonamide
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)[4]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-heated flask.[5]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Data Presentation
Table 1: Comparison of Purification Techniques for Crude Sulfonamides from this compound
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - Simple and cost-effective- Can yield highly pure crystalline material | - Can be time-consuming- May result in low yields if not optimized- May not be effective for separating closely related compounds | - Removing small amounts of impurities from a mostly pure solid product |
| Column Chromatography | - Highly effective for separating compounds with different polarities- Can be used for a wide range of compound quantities | - Can be resource-intensive (solvents, silica gel)- Can be time-consuming- Potential for product degradation on the stationary phase | - Separating the bis-sulfonamide from the mono-sulfonamide and other impurities |
| Acid-Base Extraction | - Excellent for removing acidic or basic impurities- Quick and simple procedure | - Only effective for compounds with acidic or basic functional groups- Can lead to emulsions | - Removing 1,3-benzenedisulfonic acid and unreacted amine starting material |
Visualizations
Caption: A general workflow for the purification of crude sulfonamides.
Caption: Troubleshooting common issues in sulfonamide recrystallization.
References
-
Ashraf-Khorasani, M., & Taylor, L. T. (2003). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 41(4), 199-205. [Link]
-
Krasavin, M., et al. (2017). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1016-1028. [Link]
- Stavber, S., & Zupan, M. (1959). Process for the purification of sulfathiazole.
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Kalam, A., et al. (2015). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 4(3), 324-353. [Link]
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Krasavin, M., et al. (2017). Mono- and bis-sulfonamide synthesis via direct sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. ResearchGate. [Link]
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TutorChase. (n.d.). How does the polarity of substances affect chromatography results? TutorChase. [Link]
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Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 85. [Link]
- Spryskov, A. A., & Ovsyankina, V. A. (1963). Process for the manufacture of 1, 3-benzene-disulfonic acid.
-
Ghorbani-Vaghei, R., Veisi, H., & Mahmoodi, J. (2013). N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide as Efficient Reagents to Direct Oxidative Conversion of Thiols and Disulfide to Sulfonyl Chlorides. ResearchGate. [Link]
-
Nakayama, K., et al. (2018). Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). Journal of Medicinal Chemistry, 61(23), 10736-10749. [Link]
-
Caddick, S., et al. (2003). Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate. Organic Letters, 5(14), 2489-2492. [Link]
-
Dhar, S., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11099-11121. [Link]
-
Anaya de Parrodi, C., & Juaristi, E. (2007). Application of mono- and bis-sulfonamides in asymmetric catalysis. Research Trends. [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-855. [Link]
-
Georganics. (2021). Benzene-1,3-disulfonyl chloride – general description and application. Georganics. [Link]
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Chemistry For Everyone. (2025). How To Tell Which Compound Is More Polar In Chromatography? YouTube. [Link]
- Faler, C. A., & Kalnes, T. N. (2011). Sulfonation of Polyhydroxyaromatics.
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). N,N,N′,N′ -Tetrabromobenzene-1,3-Disulfonamide and Poly( N -Bromo- N -Ethyl-Benzene-1,3-Disulfonamide) as Efficient Catalysts for the Methoxymethylation of Alcohols under Solvent-Free Conditions. ResearchGate. [Link]
-
Mary, Y., et al. (2011). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 91(12), 1148-1157. [Link]
-
El-Sayed, R., & El-Sokkary, G. (2016). Synthesis, characterization and surface properties of bis-sulfonamide, sulfonamide-imine and sultam based nonionic surfactants. Journal of Scientific and Innovative Research, 5(5), 164-169. [Link]
-
Procter, D. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11616-11622. [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
- Loter, E. S. (1966). Process for the production of benzene disulfonic acid.
-
Ivanov, S. N., et al. (2006). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Gan, J., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(4), 223-236. [Link]
-
Kim, D., & Lee, J. (2012). Synthesis and Structural Characterization of Benzene-1,3-disulfonamide-containing 11- to 13-membered Heterocycles via Double Mitsunobu Annulation. ResearchGate. [Link]
-
Sharpless, K. B., et al. (2023). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Angewandte Chemie International Edition, 62(34), e202305881. [Link]
Sources
- 1. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. tutorchase.com [tutorchase.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Interfacial Polymerization for High-Performance Polysulfonamide Membranes
Welcome to the technical support center for the synthesis of polysulfonamide (PSA) thin-film composite (TFC) membranes via interfacial polymerization (IP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PSA membrane fabrication, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common experimental hurdles and achieve optimal membrane performance.
I. Troubleshooting Guide: From Synthesis to Performance
This section addresses specific problems encountered during the interfacial polymerization process for polysulfonamide membranes. Each issue is presented in a question-and-answer format, detailing probable causes and providing step-by-step solutions grounded in scientific principles.
Problem 1: Low Water Permeability (Flux)
Question: My polysulfonamide membrane shows very low water flux, significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low water permeability is a common issue in TFC membrane synthesis and can often be attributed to an overly thick or dense selective layer, which increases the resistance to water transport. The primary factors influencing this are monomer concentration and reaction time.
Probable Causes & Solutions:
-
Excessive Monomer Concentration: High concentrations of either the amine or sulfonyl chloride monomer can lead to a thick, dense, and overly cross-linked PSA layer.[1]
-
Solution: Systematically decrease the concentration of the sulfonyl chloride monomer in the organic phase and/or the amine monomer in the aqueous phase. It is recommended to adjust one variable at a time to isolate its effect. For instance, if you are using benzene-1,3-disulfonyl chloride (BDSC), try reducing its concentration in increments.
-
-
Prolonged Reaction Time: A longer contact time between the two monomer phases allows for more extensive polymerization, resulting in a thicker membrane.[1]
-
Solution: Reduce the interfacial polymerization reaction time. Even a few seconds can significantly impact the thickness of the PSA layer. Experiment with shorter durations to find the optimal balance between film integrity and permeability.
-
-
Support Membrane Properties: The structure of the underlying polysulfone (PSf) or other support membrane plays a crucial role. A support with low surface porosity or small pore size can hinder the formation of a highly permeable composite membrane.[2]
-
Solution: Characterize your support membrane's properties, including pore size and porosity. Consider using a support with a more open and porous structure to facilitate the formation of a thinner, more permeable PSA layer.
-
-
Post-Treatment Effects: Certain post-treatments, such as excessive heat curing, can lead to a densification of the polymer matrix, thereby reducing flux.
-
Solution: Optimize the post-treatment conditions. If using heat treatment, try lowering the temperature or shortening the duration. Alternatively, explore other post-treatment methods like solvent rinsing to remove unreacted monomers without collapsing the membrane structure.[3]
-
| Parameter | Typical Starting Range | Troubleshooting Action |
| Sulfonyl Chloride Monomer Conc. | 0.1 - 0.5 % (w/v) | Decrease in 0.05% increments |
| Amine Monomer Conc. | 0.5 - 2.0 % (w/v) | Decrease in 0.25% increments |
| Reaction Time | 30 - 120 seconds | Decrease in 15-second increments |
| Curing Temperature | 60 - 90 °C | Decrease in 10°C increments |
Problem 2: Poor Salt Rejection
Question: My PSA membrane has high water flux but very poor salt rejection. What could be causing this, and how can I fix it?
Answer:
Poor salt rejection is typically indicative of defects in the selective layer, such as pinholes or an insufficiently cross-linked polymer network. The Donnan effect, which is crucial for ion rejection in nanofiltration membranes, is compromised when the membrane is not sufficiently dense.[4]
Probable Causes & Solutions:
-
Defective Polysulfonamide Layer: The most common cause is a defective PSA layer with pinholes or cracks. This can arise from several factors during synthesis.
-
Inadequate Monomer Concentration: Very low monomer concentrations may not provide enough material to form a continuous, defect-free film.[1]
-
Solution: Gradually increase the concentration of either the amine or sulfonyl chloride monomer to ensure complete coverage of the support membrane.
-
Incomplete Wetting of Support: If the aqueous amine solution does not completely wet the support membrane, it can lead to areas where no polymerization occurs.
-
Solution: Ensure the support membrane is fully submerged and saturated with the amine solution. The addition of a surfactant to the aqueous phase can improve wettability.[5]
-
Presence of Bubbles or Dust: Air bubbles in the monomer solutions or dust particles on the support surface can create imperfections in the final membrane.[6]
-
Solution: Degas the monomer solutions before use, for example, in an ultrasonic bath. Work in a clean environment to prevent dust contamination.
-
-
Insufficient Cross-linking: A low degree of cross-linking results in a "loose" polymer network that allows salt ions to pass through.
-
Solution: Increase the reaction time to allow for more complete polymerization and cross-linking. Also, consider a moderate heat treatment post-synthesis, as this can promote further cross-linking of the PSA layer.[7]
-
-
Support Membrane Interference: A very rough support membrane surface can make it difficult to form a thin, uniform, and defect-free PSA layer over the peaks and valleys.
-
Solution: Use a support membrane with a smoother surface. Atomic Force Microscopy (AFM) can be used to characterize the surface roughness of your support.
-
Visualizing the Interfacial Polymerization Workflow
Caption: A typical workflow for polysulfonamide membrane synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the key differences in interfacial polymerization when synthesizing polysulfonamide (PSA) versus polyamide (PA) membranes?
A1: While the fundamental process is similar, there are key differences. The primary distinction lies in the organic phase monomer: PSA synthesis uses a sulfonyl chloride (e.g., benzene-1,3-disulfonyl chloride), whereas PA synthesis uses an acyl chloride (e.g., trimesoyl chloride). Sulfonyl chlorides are generally less reactive than acyl chlorides, which can influence the reaction kinetics and the resulting membrane structure.[8] This may necessitate adjustments to reaction times or the use of additives to achieve a well-formed membrane. Additionally, PSA membranes are known for their superior chemical stability, particularly in acidic conditions, which is a significant advantage over many PA membranes.[4]
Q2: How does the choice of amine monomer (aromatic vs. aliphatic) affect the final PSA membrane properties?
A2: The structure of the amine monomer has a profound impact on membrane performance.
-
Aromatic amines (e.g., m-phenylenediamine) tend to form more rigid, dense polymer networks, which can lead to higher salt rejection but potentially lower water flux.
-
Aliphatic amines (e.g., piperazine) often result in a more flexible and less dense PSA layer, which can enhance water permeability, though sometimes at the expense of rejection.[4] The choice between them depends on the desired application and the target separation characteristics.
Q3: What is the role of additives, such as surfactants or co-solvents, in the polymerization process?
A3: Additives can be used to finely tune the interfacial polymerization reaction.
-
Surfactants (e.g., sodium dodecyl sulfate - SDS) are often added to the aqueous phase to reduce interfacial tension and improve the wetting of the support membrane.[9][10] This can lead to the formation of a more uniform and defect-free PSA layer.
-
Co-solvents can be added to either the aqueous or organic phase to alter the solubility and diffusion of the monomers, thereby influencing the location and rate of the polymerization reaction. This can be used to modify the thickness, roughness, and cross-linking density of the PSA layer.
Q4: What characterization techniques are essential for evaluating my polysulfonamide membranes?
A4: A multi-faceted characterization approach is recommended:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-sectional structure of the membrane.
-
Atomic Force Microscopy (AFM): To quantify surface roughness.
-
Contact Angle Measurement: To assess the hydrophilicity of the membrane surface.
-
Zeta Potential: To determine the surface charge of the membrane, which is crucial for understanding ion rejection mechanisms.
-
Filtration Tests: To measure key performance metrics like water flux and salt rejection.
Visualizing Parameter Interdependencies
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in 1,3-Benzenedisulfonyl Chloride Reactions
Welcome to our dedicated technical support guide for troubleshooting reactions involving 1,3-benzenedisulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Low conversion or yield is a frequent challenge, often stemming from the compound's high reactivity and sensitivity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reagent Quality and Handling
Question 1: I'm seeing significantly lower than expected yield, and I suspect my this compound has degraded. How can I assess its quality and what are the best storage practices?
Answer: This is the most common starting point for troubleshooting. This compound is highly susceptible to hydrolysis.[1][2][3] Exposure to atmospheric moisture can rapidly convert it to the unreactive benzene-1,3-disulfonic acid, which is a primary cause of failed or low-yield reactions.
Root Cause Analysis: The sulfur atom in a sulfonyl chloride is highly electrophilic, making it an excellent target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient excess (e.g., atmospheric humidity) to cause significant degradation over time. The reaction produces hydrochloric acid and the corresponding sulfonic acid, neither of which will participate in the desired subsequent reaction.
Troubleshooting Workflow:
Caption: Workflow for assessing reagent quality.
Recommended Actions & Protocols:
-
Visual Inspection: Pure this compound should be a colorless to off-white crystalline solid.[1][4] If it appears wet, clumpy, or has a strong acidic odor (more than expected), hydrolysis has likely occurred.
-
Purity Verification (qNMR): For a definitive assessment, Nuclear Magnetic Resonance (NMR) is invaluable. Dissolve a small sample in a dry, aprotic deuterated solvent like CDCl₃ or Acetone-d₆.[5] The presence of the sulfonic acid byproduct will be evident from characteristic peak shifts and broadening.
-
Purification: If degradation is suspected, the reagent can sometimes be purified. Crystallization from dry chloroform or a benzene/petroleum ether mixture can be effective.[3][6]
-
Storage Protocol: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and inside a desiccator to minimize moisture exposure.[2][7]
Category 2: Reaction Conditions and Setup
Question 2: My reaction is incomplete, often stopping after mono-substitution, or it fails completely despite using high-quality reagents. What aspects of my reaction setup should I scrutinize?
Answer: When reagent quality is confirmed, the focus shifts to the reaction environment. The key is to ensure the desired nucleophilic substitution (aminolysis) outcompetes the undesired hydrolysis.[8][9]
Core Principles:
-
Anhydrous Conditions: The paramount requirement is the rigorous exclusion of water from all components of the reaction: solvents, reagents (especially amines and bases), and glassware.
-
Role of the Base: A base is essential to neutralize the HCl generated during the reaction.[10] If HCl is not scavenged, it can protonate your amine nucleophile, rendering it inactive and halting the reaction.
-
Stoichiometry: For a di-substitution, at least 2 equivalents of the amine and 2 equivalents of a base are required per equivalent of this compound.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting reaction conditions.
Detailed Protocol: General Procedure for Diamide Synthesis
-
Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Setup: Assemble the glassware and ensure the system is under a positive pressure of nitrogen or argon.
-
Reagent Charging: To the flask, add the amine (2.1 equivalents) and a suitable anhydrous solvent (e.g., Dichloromethane, THF). Add the base (e.g., triethylamine or pyridine, 2.2 equivalents).[11]
-
Cooling: Cool the mixture to 0°C using an ice-water bath. This mitigates the exothermic nature of the reaction and minimizes side reactions.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add it dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC.[12]
-
Work-up: Upon completion, the reaction is typically quenched with water or dilute acid. The product is then extracted, washed, dried, and purified.
Category 3: Side Reactions and Byproducts
Question 3: I've isolated my product, but the yield is low and I see significant amounts of a water-soluble byproduct and some starting material. What is the likely side reaction?
Answer: This scenario strongly points to hydrolysis of the sulfonyl chloride as the primary competing reaction. The reaction of this compound with water is often faster than with sterically hindered or electronically deactivated amines.
Mechanistic Insight: The reaction proceeds via a nucleophilic attack on the sulfur atom. While the amine is generally a better nucleophile than water, if significant moisture is present, the concentration of water can overwhelm the amine, leading to the formation of benzene-1,3-disulfonic acid. The rate of hydrolysis is also pH-dependent.[13][14]
Table 1: Comparison of Aminolysis vs. Hydrolysis
| Feature | Desired Reaction (Aminolysis) | Competing Reaction (Hydrolysis) |
| Nucleophile | Primary/Secondary Amine | Water/Hydroxide Ion |
| Product | Disulfonamide | Di-sulfonic acid |
| Solubility | Typically soluble in organic solvents | Typically soluble in aqueous phase |
| Conditions Favoring | Anhydrous, sufficient base, potent amine | Presence of moisture, insufficient base |
Mitigation Strategies:
-
Rigorous Anhydrous Technique: As detailed in the previous section, this is the most critical factor.
-
Choice of Base: In some cases, using a stronger, non-nucleophilic base can accelerate the desired reaction sufficiently to outpace hydrolysis. However, some studies have shown that high yields can be achieved even in aqueous NaOH under specific conditions, suggesting a complex interplay of factors including hydrophobicity.[8][9] For most standard organic synthesis, anhydrous conditions are preferred.
-
Rate of Addition: Adding the sulfonyl chloride solution slowly at a low temperature (0°C) ensures that it reacts with the amine immediately upon entering the solution, minimizing its exposure time to any trace moisture.
Question 4: Can polymerization be an issue with this compound?
Answer: Yes, while less common than hydrolysis, intermolecular reactions can lead to oligomers or polymers, especially when reacting with diamines or other difunctional nucleophiles. If both sulfonyl chloride groups on one molecule react with the amine groups of two different molecules, a chain can begin to form.
How to Avoid Polymerization:
-
High Dilution: Running the reaction at a lower concentration favors intramolecular reactions or simple intermolecular reactions over polymerization.
-
Slow Addition: Adding one reagent slowly to the other (as in the standard protocol) helps maintain a low instantaneous concentration of the added reagent, further suppressing polymerization.
References
-
Kinetics of Sulfonyl Chloride Reactions: A discussion on the kinetics of hydrolysis, which is a key competing reaction. Source: Canadian Journal of Chemistry, URL: [Link]
-
Mechanisms of Hydrolysis: An in-depth look at the mechanisms of hydrolysis for related sulfonyl chlorides. Source: American Chemical Society Publications, URL: [Link]
- Alkaline Hydrolysis of Sulfonyl Chlorides: Information on the hydrolysis reaction under basic conditions.
-
Kinetics in Aqueous Sulfuric Acid: Study on the hydrolysis kinetics of aromatic sulfonyl chlorides. Source: OSTI.GOV, URL: [Link]
-
Pathways of Arenesulfonyl Chloride Hydrolysis: Further details on the mechanism of hydrolysis. Source: ResearchGate, URL: [Link]
-
Benzene-1,3-disulfonyl chloride Properties: General description including sensitivity to moisture. Source: Georganics, URL: [Link]
-
Reactions of Benzenesulfonyl chloride with amines in aqueous media: Discusses achieving high conversion even in aqueous basic conditions. Source: ResearchGate, URL: [Link]
-
pH-yield profiles for reactions of benzenesulfonyl chloride with amines: Scientific literature on reaction optimization. Source: Scilit, URL: [Link]
-
Determination of Sulfur Dioxide in Thionyl Chloride Reactions: Relevant for understanding byproducts of related reagents. Source: ResearchGate, URL: [Link]
-
Continuous Flow Investigation of Sulfonyl Chloride Synthesis: Advanced synthesis methods and reaction monitoring. Source: ResearchGate, URL: [Link]
-
General Base-Catalyzed Hydrolysis by Amines: Discusses aminolysis vs. hydrolysis. Source: ACS Publications, URL: [Link]
-
Diverse Reactions of Sulfonyl Chlorides: Broad overview of sulfonyl chloride reactivity. Source: ResearchGate, URL: [Link]
-
Synthesis of Benzenesulfonamide Derivatives: Example synthetic procedures. Source: National Institutes of Health (NIH), URL: [Link]
-
Titrimetric Determination of Sulphonyl Chlorides: Classical method for purity analysis. Source: Indian Journal of Chemistry, URL: [Link]
-
Benzenesulfonyl chloride Preparation: General synthetic procedures for sulfonyl chlorides. Source: Organic Syntheses, URL: [Link]
-
Reaction of benzenesulfonyl chloride and primary amines: Describes the reaction as highly efficient under proper conditions. Source: ResearchGate, URL: [Link]
-
Hinsberg Test for Amines: Describes the reaction of sulfonyl chlorides with different amine types. Source: Chemistry LibreTexts, URL: [Link]
-
Recent Advances in Synthesis of Sulfonamides: A review of synthetic methods. Source: Chemistry & Biology Interface, URL: [Link]
-
Chemical Properties and Purification of this compound: Product information including purification methods. Source: Chemdad, URL: [Link]
-
General Description and Application of Benzene-1,3-disulfonyl chloride: Overview of properties and uses. Source: Georganics, URL: [Link]
-
Late-Stage Sulfonyl Chloride Formation: Advanced methods for sulfonamide synthesis. Source: Wiley Online Library, URL: [Link]
-
Synthesis of Aryl Sulfonyl Derivatives: Example synthetic protocols. Source: Journal of Physics: Conference Series, URL: [Link]
-
Synthesis of Functionalised Sulfonamides: Thesis describing modern methods for sulfonamide synthesis. Source: UCL Discovery, URL: [Link]
-
Reactions of Sulfonyl Chlorides and Unsaturated Compounds: A review of sulfonyl chloride reactivity. Source: Progress in Chemistry, URL: [Link]
-
Chemical and Physical Properties: Data sheet with properties. Source: ChemBK, URL: [Link]
-
Synthesis of Sulfinamides from Sulfonyl Chlorides: An alternative reaction pathway for sulfonyl chlorides. Source: National Institutes of Health (NIH), URL: [Link]
-
Preparation of Benzene Sulfonyl Chloride: Classical synthesis procedure. Source: PrepChem.com, URL: [Link]
Sources
- 1. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 585-47-7 [chemicalbook.com]
- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 11. cbijournal.com [cbijournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
effect of solvent and base on 1,3-Benzenedisulfonyl chloride reactivity
Welcome to the technical support center for 1,3-Benzenedisulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions regarding the critical role of solvent and base selection in controlling reaction outcomes. Our goal is to provide you with the mechanistic insights and practical advice needed to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice fundamentally impact the reactivity and selectivity of this compound?
A1: Solvent selection is paramount as it influences reactant solubility, reaction rate, and the selectivity between mono- and disubstitution. The reaction of a sulfonyl chloride with a nucleophile, such as an amine, generally proceeds through a nucleophilic substitution pathway.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)): These are generally the preferred choice.[1] They effectively solubilize the sulfonyl chloride and many organic nucleophiles without participating in the reaction. Polar aprotic solvents can help stabilize charged intermediates and transition states, potentially accelerating the reaction.
-
Protic Solvents (e.g., Water, Alcohols): These should be used with extreme caution or avoided altogether. This compound is highly susceptible to hydrolysis by water, which converts the reactive sulfonyl chloride groups into inert sulfonic acids, leading to low or no yield of the desired product.[2] Similarly, alcohols can react to form sulfonate esters.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): While inert, these solvents often suffer from poor solubility of the sulfonyl chloride and many nucleophiles, leading to slow or incomplete reactions.
The key is to choose an anhydrous, inert solvent that provides good solubility for all reactants.[2]
Q2: What is the role of the base, and how does its strength (pKa) and steric profile affect mono- versus disubstitution?
A2: The base plays two critical roles: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction and, in some cases, deprotonates the nucleophile to increase its reactivity.[4]
-
Base Strength: A base must be strong enough to effectively scavenge the generated HCl. Common choices include tertiary amines like triethylamine (TEA, pKa of conjugate acid ≈ 10.7) and pyridine (pKa ≈ 5.2).[5] For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU, pKa ≈ 13.5) might be beneficial.[6]
-
Steric Hindrance & Nucleophilicity: The ideal base is non-nucleophilic to avoid competing with the intended nucleophile in reacting with the sulfonyl chloride.[7] Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices as their bulk prevents them from attacking the electrophilic sulfur atom.[7]
-
Controlling Selectivity: To favor monosubstitution , one can use a bulky base or control the stoichiometry carefully. To promote disubstitution , a less hindered base and an excess of the nucleophile and base are typically used.
Q3: My sulfonyl chloride starting material is a solid that appears clumpy. Is it still usable?
A3: Caution is advised. This compound is a solid at room temperature but is highly sensitive to moisture.[8] Clumping or a "wet" appearance can indicate hydrolysis from atmospheric moisture, which converts the reactive sulfonyl chloride to the unreactive benzenedisulfonic acid.[1] Using hydrolyzed starting material is a primary cause of low or failed reactions.[2] It is highly recommended to use a fresh bottle or material that has been stored properly under an inert atmosphere in a desiccator.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Sulfonamide
-
Potential Cause 1: Deactivated Sulfonyl Chloride.
-
Insight: The most common cause of failure is the hydrolysis of the sulfonyl chloride starting material by moisture.[2]
-
Solution:
-
-
Potential Cause 2: Inappropriate Solvent or Base.
-
Insight: Poor solubility of reactants or a base that is too weak can stall the reaction.
-
Solution:
-
-
Potential Cause 3: Low Nucleophilicity of the Amine/Alcohol.
-
Insight: Electron-poor or sterically hindered nucleophiles react slowly.
-
Solution:
-
Increase Temperature: Gently heating the reaction can increase the rate. Monitor carefully for decomposition.
-
Forcing Conditions: For particularly challenging substrates, consider more forcing solvents like DMF or using microwave-assisted synthesis.[1]
-
-
Problem 2: Uncontrolled Formation of the Disubstituted Product
-
Potential Cause 1: Incorrect Stoichiometry or Order of Addition.
-
Insight: With two reactive sites, controlling stoichiometry is key to achieving selective monosulfonylation. Adding the sulfonyl chloride to an excess of the nucleophile often leads to the disubstituted product.
-
Solution:
-
Inverse Addition: For monosubstitution, slowly add a solution of your nucleophile (1.0 eq) and base (1.1-1.5 eq) to a stirred solution of this compound (1.0-1.1 eq) at a low temperature (e.g., 0 °C). This maintains the sulfonyl chloride in excess relative to the nucleophile throughout the addition.
-
Limiting Reagent: Ensure the nucleophile is the limiting reagent if disubstitution is the goal.
-
-
-
Potential Cause 2: High Concentration.
-
Insight: High concentrations can increase the rate of the second substitution reaction.
-
Solution:
-
Dilution: Run the reaction at a lower concentration (e.g., 0.1 M) to favor the initial monosubstitution.
-
-
Problem 3: Reaction Stalls Before Completion
-
Potential Cause 1: Insufficient Base.
-
Insight: As the reaction proceeds, it generates HCl. If the base is fully consumed, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive.
-
Solution:
-
Add More Base: Ensure at least one equivalent of base is used for each sulfonyl chloride group that reacts. Using 1.5 to 2.2 equivalents of base for a disubstitution reaction is common practice.
-
Monitor pH: If possible, periodically check the pH of the reaction mixture (e.g., by spotting on wet pH paper) and add more base if it becomes acidic.
-
-
Data & Reference Tables
Table 1: Properties of Common Solvents in Sulfonylation Reactions
| Solvent | Dielectric Constant (ε) | Type | Typical Use & Comments |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Excellent general-purpose solvent. Good solubility for many organics. Anhydrous grade recommended.[2] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Good alternative to DCM. Must be anhydrous and peroxide-free. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | More polar; can increase reaction rates. Useful for less soluble reactants. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Highly polar; used for unreactive substrates, often with heating. Can be difficult to remove. |
| Pyridine | 12.4 | Polar Aprotic / Basic | Can act as both a solvent and a base. Often used for simple sulfonamide preparations.[5] |
| Water | 80.1 | Protic | Avoid. Causes rapid hydrolysis of the sulfonyl chloride.[3][10] |
Table 2: Selection of Bases for Sulfonylation
| Base | pKa (Conjugate Acid) | Type | Comments |
| Pyridine | ~5.2 | Nucleophilic Amine | Common, but can act as a nucleophilic catalyst.[5] |
| Triethylamine (TEA) | ~10.7 | Tertiary Amine | Standard, inexpensive base. Slightly nucleophilic.[11] |
| DIPEA (Hünig's Base) | ~10.8 | Non-Nucleophilic Amine | Sterically hindered, minimal side reactions. Excellent choice.[7] |
| 2,6-Lutidine | ~6.7 | Non-Nucleophilic Amine | Hindered pyridine derivative, useful when a milder non-nucleophilic base is needed. |
| DBU | ~13.5 (in MeCN) | Non-Nucleophilic Amidine | Very strong base for deprotonating weakly acidic nucleophiles or for difficult reactions.[6] |
| Sodium Carbonate (Na₂CO₃) | ~10.3 | Inorganic Salt | Heterogeneous base, can be slow but useful in some biphasic systems. |
| Sodium Hydride (NaH) | ~35 | Inorganic Hydride | Use with caution. Extremely strong, non-nucleophilic base used for deprotonating alcohols or other non-amine nucleophiles.[5] |
Experimental Protocols & Workflows
Protocol: Selective Monosulfonylation of a Primary Amine
This protocol provides a general method for achieving selective monosubstitution on this compound.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (0.95 eq)
-
DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent 1: Dissolve this compound (1.0 eq) in anhydrous DCM (to make a 0.2 M solution) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent 2: In a separate dry flask, dissolve the primary amine (0.95 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Slow Addition: Transfer the amine/DIPEA solution to the dropping funnel and add it dropwise to the stirred sulfonyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (amine) is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams & Visualizations
Caption: Troubleshooting workflow for low-yield sulfonylation reactions.
Caption: General mechanism of sulfonamide formation.
References
-
Benchchem. Troubleshooting low yield in amine sulfonylation reactions. 1
-
Grokipedia. Non-nucleophilic base. 7
-
Benchchem. common issues in sulfonamide synthesis and solutions. 2
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Wikipedia. Non-nucleophilic base.
-
Wikipedia. Benzenesulfonyl chloride.
-
Benchchem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. 12
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Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
Wikipedia. Sulfonyl halide.
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Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term.
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PubChem. Benzenesulfonyl chloride.
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pka bases.cdx.
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Rattanatubtim, A., et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, Vol. 8 (4), July – August 2018.
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
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Benchchem. A Researcher's Guide to Non-Nucleophilic Bases: Alternatives to 2,2,6,6-Tetramethylpiperidine in Organic Synthesis. 13
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Organic Syntheses. Benzenesulfonyl chloride.
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ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
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King, J. F. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
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Chemistry Steps. The pKa in Organic Chemistry.
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ResearchGate. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
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YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.
-
ResearchGate. Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process.
-
ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
-
Reddit. What are some common causes of low reaction yields?
-
Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
-
Google Patents. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
-
Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
-
National Institutes of Health. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation.
-
Sigma-Aldrich. Benzene-1,3-disulfonyl chloride 97%.
-
Fisher Scientific. This compound, 97%.
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Technical Support Center: Mastering Crosslinking with 1,3-Benzenedisulfonyl Chloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3-Benzenedisulfonyl Chloride. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to help you precisely control the degree of crosslinking in your polymer systems.
Foundational Principles: Understanding this compound as a Crosslinker
This compound (BDSC) is a bifunctional organosulfur compound widely used as a crosslinking agent.[1][2] Its utility stems from the two highly reactive sulfonyl chloride (-SO₂Cl) groups positioned on a central benzene ring.[3] These groups readily react with nucleophilic functional groups present on polymer chains, such as amines (-NH₂) and hydroxyls (-OH), to form stable sulfonamide or sulfonate ester linkages, respectively.[4][5]
The formation of these covalent bonds between different polymer chains transforms a collection of individual molecules into a three-dimensional network.[6] Controlling the density of these connections—the degree of crosslinking—is critical, as it directly influences the material's fundamental properties, including mechanical strength, thermal stability, solvent resistance, and swelling behavior.[5][7] Insufficient crosslinking may yield a weak material, while excessive crosslinking can lead to brittleness and processing difficulties.[5][6]
Reaction Mechanism: The Chemistry of Crosslink Formation
The crosslinking reaction is a nucleophilic acyl substitution. Each sulfonyl chloride group on the BDSC molecule acts as an electrophilic site. A nucleophilic group from a polymer chain attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. Since BDSC has two such reactive sites, it can bridge two separate polymer chains.
Caption: General reaction scheme for crosslinking amine-containing polymers with BDSC.
Frequently Asked Questions (FAQs)
Q1: What specific polymer functional groups will this compound react with? Primarily, BDSC reacts with primary and secondary amines to form robust sulfonamide bonds and with alcohols (hydroxyl groups) to form sulfonate esters.[4] It can also react with other nucleophiles, such as thiols. The reactivity is highest with amines. The presence of water should be strictly avoided as the sulfonyl chloride groups will hydrolyze to sulfonic acid, rendering the crosslinker inactive.[2][8][9]
Q2: How can I quantitatively measure the degree of crosslinking? Several analytical techniques can be employed to assess the crosslink density. The choice of method depends on the material and the specific information required.[7]
| Analytical Technique | Principle | Key Insights | Reference |
| Swelling Tests | A crosslinked polymer swells in a compatible solvent rather than dissolving. The extent of swelling is inversely proportional to the crosslink density. | Provides a straightforward, relative measure of crosslink density. Can be used with the Flory-Rehner equation for quantitative analysis. | [7][10][11] |
| Gel Content Analysis | Measures the insoluble fraction of the polymer after extraction with a suitable solvent. The insoluble "gel" represents the crosslinked portion. | Determines the percentage of the polymer that has been successfully incorporated into the network. | [7][11] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg). An increase in Tg is typically observed with a higher degree of crosslinking. | Assesses how crosslinking affects the thermal transitions and stability of the polymer. | [7][12] |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties (storage modulus, loss modulus) as a function of temperature. The storage modulus in the rubbery plateau region is proportional to the crosslink density. | Provides quantitative data on mechanical properties and crosslink density.[13] | [10][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR can provide detailed information about the polymer's molecular structure and the formation of crosslinks by analyzing relaxation times. | Offers direct structural evidence and quantification of crosslinking. | [7][14] |
Q3: What are the critical safety precautions for handling this compound? BDSC is a moisture-sensitive and corrosive solid.[2][9] It can cause severe skin burns and eye damage.[8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Store it in a tightly sealed container under a dry, inert atmosphere, away from water, bases, and oxidizing agents.[8]
Experimental Design: Controlling the Degree of Crosslinking
Precise control over the crosslinking reaction is achieved by carefully manipulating several key parameters.
3.1 Stoichiometry: The Molar Ratio of BDSC to Polymer Functional Groups
The most direct method to control crosslink density is by adjusting the molar ratio of the crosslinker (BDSC) to the reactive functional groups on the polymer.
-
Low Molar Ratio (Sub-stoichiometric BDSC): Results in a low degree of crosslinking. Many reactive sites on the polymer remain unreacted, leading to a softer, more flexible material with a higher swelling capacity.
-
High Molar Ratio (Excess BDSC): Increases the crosslink density, leading to a more rigid, less flexible material with lower swelling.[15] However, an excessive amount of BDSC can lead to incomplete reactions where some BDSC molecules react at only one end ("dangling ends"), which do not contribute to the network structure.[11]
Recommended Starting Point: Begin with a 0.5:1 molar ratio of BDSC to reactive polymer functional groups and adjust as needed based on desired material properties and characterization results.
3.2 Reaction Conditions
-
Temperature: Lowering the reaction temperature (e.g., 0-25 °C) is crucial for controlled crosslinking. Sulfonyl chlorides are highly reactive, and lower temperatures slow the reaction rate, allowing for more uniform network formation and minimizing potential side reactions.[16] Elevated temperatures can lead to rapid, uncontrolled crosslinking and potential degradation.
-
Time: The reaction time must be optimized. Insufficient time will lead to incomplete crosslinking. Conversely, excessively long reaction times may promote side reactions. Monitor the reaction progress using techniques like gel content analysis at different time points to determine the optimal duration.[11]
-
pH (in aqueous or protic systems): For reactions involving amines, an acid scavenger (a non-nucleophilic base like pyridine or triethylamine) is often required to neutralize the hydrochloric acid (HCl) byproduct.[4] The accumulation of HCl can protonate the amine groups, rendering them non-nucleophilic and halting the reaction. The base should be added in stoichiometric amounts relative to the BDSC.
3.3 Solvent Selection
The solvent must be inert to the reactants and capable of dissolving both the polymer and the crosslinker. The solvent's polarity can influence the reaction rate.[17]
-
Aprotic Solvents: Solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), or Tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous to prevent hydrolysis of BDSC.[8][9]
-
Solvent Polarity: More polar solvents can sometimes accelerate the reaction. The ideal solvent provides good solubility for all components, facilitating a homogeneous reaction environment.[18]
Standard Operating Protocol: Crosslinking a Polymer with BDSC
This protocol provides a general framework. Specific quantities and conditions must be optimized for your particular polymer system.
Materials:
-
Polymer with nucleophilic functional groups (e.g., a polyamine or a polyol)
-
This compound (BDSC)
-
Anhydrous aprotic solvent (e.g., NMP, DMF)
-
Acid Scavenger (e.g., pyridine, triethylamine), if required
-
Quenching agent (e.g., a small monofunctional amine like propylamine or water)
-
Precipitation/washing solvent (e.g., methanol, ethanol, or water)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the polymer in the anhydrous solvent in a flame-dried reaction flask equipped with a magnetic stirrer.
-
Cooling: Cool the polymer solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Crosslinker Addition: Dissolve the calculated amount of BDSC in a minimal volume of anhydrous solvent. Add this solution dropwise to the stirred polymer solution over 30-60 minutes. A slow addition rate is critical for controlled crosslinking.
-
Acid Scavenger (if applicable): If your polymer has amine groups, add the acid scavenger to the polymer solution before adding the crosslinker.
-
Reaction: Allow the reaction to proceed at the set temperature for the optimized duration (e.g., 2-24 hours), monitoring for changes in viscosity.
-
Quenching: Once the desired reaction time is reached, quench any unreacted sulfonyl chloride groups by adding a small amount of a quenching agent.
-
Purification: Precipitate the crosslinked polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Washing: Wash the precipitated polymer extensively with the non-solvent to remove unreacted reagents, byproducts, and the solvent.
-
Drying: Dry the purified crosslinked polymer under vacuum until a constant weight is achieved.
-
Characterization: Analyze the dried polymer using the techniques described in the FAQ section to determine the degree of crosslinking and other properties.[7]
Troubleshooting Guide
This guide addresses common issues encountered during crosslinking experiments with this compound.
Caption: Troubleshooting flowchart for common crosslinking issues.
In-depth Troubleshooting Q&A
Question: My reaction mixture remains a low-viscosity solution, and the final product dissolves completely in solvent. What went wrong? Answer: This indicates a failure to crosslink or a very low degree of crosslinking.
-
Primary Cause - Reagent Purity: this compound is highly sensitive to moisture.[8] If it has been improperly stored or exposed to air, it may have hydrolyzed, rendering it inactive.
-
Solution: Use a fresh, unopened bottle of BDSC or purify the existing stock.[9] Ensure all solvents and glassware are rigorously dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
-
Secondary Cause - Reaction Conditions: The reaction time may be too short or the temperature too low for your specific polymer system.
-
Solution: Conduct a time-course study, taking aliquots at different intervals to find the optimal reaction duration. If the reaction is too slow, a modest increase in temperature may be necessary, but this should be done cautiously to avoid uncontrolled gelation.
-
-
Tertiary Cause - Chemical Environment: If crosslinking a polyamine, the HCl generated as a byproduct will protonate unreacted amine groups, making them non-nucleophilic and stopping the reaction.
-
Solution: Add a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to act as an acid scavenger.
-
Question: My reaction turned into a solid, insoluble gel almost immediately after adding the crosslinker. How can I prevent this? Answer: This is a classic case of uncontrolled, excessive crosslinking. The goal is to slow down the reaction to allow for a more ordered network formation.
-
Primary Cause - Reaction Rate: The reaction temperature is likely too high, or the crosslinker was added too rapidly.
-
Solution: Perform the reaction at a lower temperature (0 °C is a good starting point).[16] Add the BDSC solution very slowly (dropwise) using a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low instantaneous concentration of the crosslinker.
-
-
Secondary Cause - Concentration: High concentrations of both the polymer and the crosslinker increase the probability of intermolecular reactions, accelerating gelation.
-
Solution: Reduce the overall concentration of the reactants by using a larger volume of solvent.
-
Question: I am getting inconsistent results between batches, even though I am following the same protocol. What could be the issue? Answer: Poor reproducibility often points to subtle variations in experimental conditions that have a significant impact on this sensitive reaction.
-
Primary Cause - Atmospheric Moisture: The most common culprit is variable moisture contamination. A more humid day can introduce enough water to partially deactivate the BDSC, leading to a lower degree of crosslinking.
-
Solution: Implement a rigorously controlled anhydrous setup. Use freshly distilled/dried solvents, flame- or oven-dried glassware, and maintain a positive pressure of a dry inert gas throughout the experiment.
-
-
Secondary Cause - Procedural Inconsistencies: Minor differences in the rate of addition of the crosslinker or temperature fluctuations can alter the final properties of the network.
-
Solution: Standardize the protocol strictly. Use a syringe pump for consistent addition and a temperature-controlled bath instead of a simple ice bath to maintain a stable reaction temperature.
-
References
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- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound | 585-47-7 [chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Quantify Polymer Crosslinking Density Using Rheology and DMA [tainstruments.com]
- 14. [PDF] Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Prevention and Troubleshooting of 1,3-Benzenedisulfonyl Chloride Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the use of 1,3-Benzenedisulfonyl chloride, with a core focus on preventing its hydrolysis during experimental workflows. As a highly reactive bifunctional molecule, its efficacy is critically dependent on maintaining anhydrous conditions. This document offers field-proven insights and protocols to ensure the integrity of your reactions.
Section 1: FAQs - Understanding the Hydrolysis Problem
This section addresses the fundamental questions surrounding the hydrolytic instability of this compound.
Q1: What is this compound and why is it so sensitive to water?
This compound is a colorless to light brown crystalline solid used as a chemical intermediate, particularly in the synthesis of sulfonamides and as a dehydrating agent.[1][2][3] Its high sensitivity to moisture stems from the two electrophilic sulfonyl chloride (-SO₂Cl) groups attached to the benzene ring. The sulfur atom is electron-deficient and is therefore highly susceptible to nucleophilic attack by water. This reactivity is a key characteristic of most sulfonyl chlorides.[4][5] The compound reacts violently with water and should be handled in dry conditions.[1][4][6]
Q2: What are the products of hydrolysis?
When this compound reacts with water, each sulfonyl chloride group is converted into a sulfonic acid group, yielding 1,3-benzenedisulfonic acid and two equivalents of hydrochloric acid (HCl). This reaction is typically rapid and exothermic.
Caption: The hydrolysis pathway of this compound.
Q3: Why is hydrolysis a critical problem in my reaction?
Hydrolysis can severely compromise your experiment in several ways:
-
Reduced Yield: The primary reagent is consumed by water instead of reacting with your target molecule, directly lowering the yield of your desired product.
-
Unwanted Side Reactions: The generation of hydrochloric acid can catalyze unintended side reactions or degrade acid-sensitive functional groups in your substrate or product.
-
Complex Purification: The resulting 1,3-benzenedisulfonic acid is a highly polar, non-volatile compound that can be difficult to separate from the desired reaction product, often requiring complex workup and purification procedures.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments depending on ambient humidity and solvent quality, leading to poor reproducibility.
Q4: How can I detect if my starting material or reaction is compromised by hydrolysis?
Early detection is key. Several methods can indicate the presence of hydrolysis byproducts:
-
Physical Appearance: The starting material should be a free-flowing crystalline solid.[1] Clumping or a syrupy consistency suggests significant moisture exposure.
-
pH Testing: Carefully take a small aliquot of your reaction mixture and test it on moist pH paper. An unexpectedly low pH can indicate the formation of HCl.
-
Thin-Layer Chromatography (TLC): The hydrolysis product, 1,3-benzenedisulfonic acid, is highly polar and will typically remain at the baseline in many common organic solvent systems. A spot at the baseline that is not present in a fresh standard of the starting material is a strong indicator of hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal new aromatic signals corresponding to the sulfonic acid. The acidic protons of the sulfonic acid groups may also be visible as a broad singlet, often far downfield.
Section 2: Troubleshooting Guide - Proactive Prevention
The most effective strategy is to prevent water from entering the reaction system. This section provides a guide to best practices for storage, handling, and reaction setup.
Q5: How should I properly store and handle this compound?
Proper storage is the first line of defense. The compound is moisture and air-sensitive.[4][7]
-
Storage: Always store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably within a desiccator or a glove box.[4][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Handling: Whenever possible, handle the material under an inert atmosphere (glove box or glove bag). If a glove box is unavailable, work quickly and avoid weighing on humid days. Always use clean, dry glassware and spatulas.
| Property | Value | Source |
| CAS Number | 585-47-7 | [9] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [4] |
| Molecular Weight | 275.13 g/mol | [2] |
| Melting Point | 57-62 °C | [1][6] |
| Appearance | Off-white to light brown solid | [2] |
| Sensitivity | Moisture sensitive, Air sensitive | [2][4] |
| Solubility | Soluble in DMSO, methanol, dichloromethane. Reacts with water. | [2][6][7] |
Table 1: Key properties and sensitivities of this compound.
Q6: What is the best way to ensure my solvents and reagents are anhydrous?
Even trace amounts of water in solvents or other liquid reagents can lead to significant hydrolysis.
-
Solvents: Use freshly opened bottles of anhydrous solvents. For highly sensitive reactions, it is best to distill solvents from an appropriate drying agent.
-
Liquid Reagents: If other reagents are liquids (e.g., amines, alcohols), ensure they are dry. Amines can be distilled from KOH or CaH₂, while alcohols can be dried over molecular sieves.
-
Solid Reagents: Dry any solid reactants or catalysts in a vacuum oven before use if they are known to be hygroscopic.
| Solvent | Recommended Drying Agent | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill prior to use. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Provides a deep blue/purple indicator when anhydrous. |
| Acetonitrile (ACN) | Calcium Hydride (CaH₂) | Distill, discarding the first and last 10% fractions. |
| Toluene | Sodium | Can also be dried by azeotropic distillation. |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) | Stir over activated sieves for 24h, then distill under reduced pressure. |
Table 2: Common solvents and recommended drying agents for anhydrous reactions.
Caption: Recommended experimental workflow to minimize hydrolysis.
Q7: Which reaction conditions are critical to control?
Beyond anhydrous reagents, the reaction setup is paramount.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. Use a gas bubbler or a balloon to maintain positive pressure.
-
Temperature Control: If your reaction is exothermic, pre-cool the reaction vessel before adding the sulfonyl chloride. Add it slowly in portions or as a solution in an anhydrous solvent to manage heat generation.
-
Order of Addition: Typically, the this compound should be added to the solution containing the other reactants. This ensures it immediately encounters its intended reaction partner rather than trace moisture in the solvent.
Section 3: Troubleshooting Guide - Reactive Measures
If you suspect hydrolysis has already occurred, these steps can help you assess the situation and potentially salvage your material or experiment.
Q8: I suspect my starting material is partially hydrolyzed. Can I still use it?
Using partially hydrolyzed starting material is not recommended as it will lead to lower yields and purification challenges. The best course of action is to use a fresh, unopened bottle. If that is not an option, you can attempt to purify the material. The primary purification method is recrystallization.[2][6] See Protocol 2 for a detailed procedure.
Q9: My reaction is complete, but I have acidic byproducts. How do I work up the reaction to remove the sulfonic acid?
If hydrolysis occurred during the reaction, the resulting 1,3-benzenedisulfonic acid must be removed.
-
Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous phase and will be extracted from the organic layer. Be cautious, as this will also neutralize the HCl byproduct and cause CO₂ evolution.
-
Extraction: Ensure you perform multiple extractions with the basic solution to completely remove the polar byproducts.
-
Chromatography: If the desired product is non-polar, column chromatography is often effective, as the highly polar sulfonic acid will adhere strongly to the silica gel.
Sources
- 1. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound | 585-47-7 [chemicalbook.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
identification of byproducts in 1,3-Benzenedisulfonyl chloride reactions
Welcome to the technical support center for 1,3-Benzenedisulfonyl Chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Introduction to this compound
This compound is a key intermediate in organic synthesis, primarily utilized for the preparation of disulfonamides, which are prevalent in many biologically active compounds and pharmaceutical drugs.[1][2][3][4] Its bifunctional nature allows for the construction of complex molecular architectures. However, its high reactivity, particularly its sensitivity to moisture, can lead to the formation of undesirable byproducts, complicating reaction workups and compromising yields.[1][2][3][4][5][6][7] This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
The primary byproducts stem from the high reactivity of the sulfonyl chloride groups. The most common include:
-
1,3-Benzenedisulfonic acid: This is the product of hydrolysis, where one or both sulfonyl chloride groups react with water.[5][8][9] Given that this compound is highly moisture-sensitive, this is often the main impurity.[1][2][3][4][6][7]
-
Monosubstituted sulfonamide-monosulfonic acid: In reactions with amines or alcohols, if the reaction is incomplete or if water is present, one sulfonyl chloride group may react with the desired nucleophile while the other hydrolyzes.
-
Polymeric materials: In the presence of bifunctional nucleophiles (e.g., diamines), polymerization can occur, leading to insoluble and difficult-to-characterize materials.
-
Products of reaction with solvent: Solvents with nucleophilic functional groups (e.g., alcohols) can react with the sulfonyl chloride to form sulfonate esters.[10][11][12]
-
Disulfides: While more common as an impurity in the starting material 1,3-Benzenedithiol, disulfides can potentially form under certain reductive conditions.[13]
Q2: How can I minimize the hydrolysis of this compound during my reaction?
Minimizing hydrolysis is critical for a successful reaction. Key strategies include:
-
Anhydrous Conditions: All glassware must be thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reagent Purity: Ensure that all starting materials, including the amine or alcohol and any bases, are free from water.
-
Controlled Addition: Add the this compound solution slowly to the reaction mixture. This can help to control the exothermicity of the reaction and minimize localized concentration gradients that might favor side reactions.
-
Appropriate Base: Use a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[5] This prevents the base from competing with your desired nucleophile.
Q3: My reaction with an amine is sluggish and gives a low yield of the desired disulfonamide. What could be the issue?
Several factors can contribute to low yields in sulfonamide synthesis:[5][14]
-
Hydrolysis of the Sulfonyl Chloride: As discussed, this is a primary cause of low yields.[5]
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly. In such cases, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time) or a stronger, non-nucleophilic base to facilitate the reaction.
-
Protonation of the Amine: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[15] The use of a suitable base is crucial to scavenge this acid.
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of the amine is sometimes used to drive the reaction to completion.[14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Issue 1: Unexpected Peaks in LC-MS/NMR Analysis of the Crude Product
Logical Workflow for Troubleshooting:
Caption: Potential causes for insoluble precipitate formation.
Troubleshooting Steps:
-
Characterize the Precipitate: If possible, isolate the precipitate and analyze it by techniques such as IR or melting point to determine if it is the desired product, a salt, or a polymer.
-
Solubility Test: Test the solubility of the precipitate in a range of solvents. If it is the desired product, you may need to perform the reaction in a solvent in which it is more soluble.
-
Reaction Conditions:
-
For Polymerization: Use a high-dilution technique by adding the this compound solution very slowly to a large volume of the solvent containing the nucleophile. This favors intramolecular reactions over intermolecular polymerization.
-
For Low Solubility: Choose a solvent that can dissolve both the reactants and the product. Dichloromethane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) might be suitable options, depending on the specific reaction. [1][2] * For Salt Formation: Ensure an adequate amount of a suitable base is present to neutralize the generated HCl.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disulfonamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (2.5 equivalents)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Dissolve the amine (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography. [5]
Protocol 2: Identification of Byproducts by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS). [16] Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Run a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Monitor the eluent with both a UV detector and the mass spectrometer.
-
Analyze the mass spectrum of each peak to determine the molecular weight of the components. Compare the observed m/z values with the expected molecular weights of the starting materials, desired product, and potential byproducts (hydrolysis product, monosubstituted product, etc.).
Data Interpretation Table:
| Observed m/z | Possible Identity | Notes |
| 275.13 (and isotopes) | This compound (unreacted) | Corresponds to C₆H₄Cl₂O₄S₂ |
| 238.24 | 1,3-Benzenedisulfonic acid | Corresponds to C₆H₆O₆S₂ (hydrolysis product) |
| Varies | Desired Disulfonamide | Calculate the expected molecular weight based on your amine. |
| Varies | Monosubstituted Product | Calculate the expected molecular weight of one sulfonyl chloride group reacted with the amine and the other hydrolyzed. |
Conclusion
Successfully working with this compound hinges on a thorough understanding of its reactivity and careful control of reaction conditions. By anticipating potential side reactions, particularly hydrolysis, and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
- BenchChem. (2025). troubleshooting low yield in sulfonamide synthesis. Benchchem.
- ChemicalBook. (2025). This compound | 585-47-7. ChemicalBook.
- Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Five Chongqing Chemdad Co., Ltd. This compound.
- ChemBK. BENZENE-1,3-DISULFONYL CHLORIDE.
- Synthesis. Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles.
- YMER.
- Wikipedia. Benzenesulfonyl chloride.
- Chemistry LibreTexts. (2020). 10.
- ResearchGate. (2025).
- Georganics. Benzene-1,3-disulfonyl chloride.
- Georganics. (2021).
- Benchchem. common impurities in commercial 1,3-Benzenedithiol and their removal.
- Thermo Scientific Chemicals. This compound, 97% 5 g.
- YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
- YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9.
- YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?.
Sources
- 1. This compound | 585-47-7 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]
- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 16. ymerdigital.com [ymerdigital.com]
Technical Support Center: Enhancing the Stability of Polysulfonamide Membranes
Welcome to the Technical Support Center for Polysulfonamide (PSA) Membranes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of PSA membranes in your experiments. Polysulfonamide membranes are known for their impressive chemical resistance, particularly in acidic conditions, making them a valuable tool in various separation processes.[1][2][3] However, achieving optimal and consistent stability requires careful attention to synthesis parameters and an understanding of potential failure modes. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you maximize the performance and longevity of your PSA membranes.
Troubleshooting Guide: Common Issues in PSA Membrane Stability
This section addresses specific problems you might encounter during the synthesis, casting, and performance testing of polysulfonamide membranes.
Issue 1: Low Salt Rejection and High Permeability After Synthesis
Symptoms:
-
Your newly synthesized PSA membrane shows unusually high water flux but fails to effectively reject salts like MgCl2 or Na2SO4.
-
Performance is inconsistent across different membrane samples prepared under supposedly identical conditions.
Root Cause Analysis:
This issue often points to a defective or poorly formed polyamide selective layer. The problem can stem from several factors during the interfacial polymerization (IP) process.
-
Incorrect Monomer Concentration: The ratio of the amine monomer (e.g., piperazine, polyallylamine) to the sulfonyl chloride monomer (e.g., 1,3-benzenedisulfonyl chloride) is critical. A low concentration of the sulfonyl chloride monomer can lead to a thin, loosely cross-linked selective layer that is too permeable.[4] Conversely, an excessively high concentration can lead to a thick, dense layer that reduces flux without necessarily improving rejection.
-
Inadequate Reaction Time: The interfacial polymerization reaction is rapid, but insufficient time can result in an incomplete and defective polyamide layer.
-
Poor Support Membrane Wetting: If the support membrane (e.g., polysulfone) is not thoroughly wetted with the amine solution before the addition of the sulfonyl chloride solution, the polyamide layer will not form uniformly.
Solutions & Protocols:
-
Optimize Monomer Concentrations:
-
Systematically vary the concentration of one monomer while keeping the other constant. For instance, if you are using polyallylamine (PAH) and this compound (BDSC), you could fix the PAH concentration and test a range of BDSC concentrations.
-
Expert Tip: A higher concentration of the organic monomer (BDSC) generally increases the degree of interfacial polymerization, leading to a more compact and thicker PSA active layer, which in turn results in lower permeation flux and higher salt rejection.[1]
-
-
Ensure Proper Support Wetting:
-
Immerse the support membrane in the aqueous amine solution for a sufficient duration (e.g., 2-5 minutes) to ensure complete saturation.
-
Before introducing the organic phase, gently remove excess amine solution from the membrane surface using a soft rubber roller or air knife to prevent the formation of a thick, non-selective layer.
-
-
Control Reaction Time:
-
While the IP reaction is fast, ensure a consistent and adequate reaction time for all membrane preparations. Typically, 1-2 minutes is sufficient for the formation of the polyamide layer.
-
Issue 2: Physical Defects in the Cast Membrane (e.g., Pinholes, Stretch Marks)
Symptoms:
-
Visual inspection of your cast PSA membrane reveals small holes, lines, or an uneven surface.
-
During performance testing, the membrane shows no salt rejection, indicating a complete breach of the selective layer.
Root Cause Analysis:
Physical defects in cast membranes are often introduced during the preparation of the casting solution or the casting process itself.
-
Air Bubbles in the Casting Solution: Entrapped air bubbles in the viscous polymer solution can lead to pinholes in the final membrane.
-
Undissolved Polymer or Additives: Incomplete dissolution of the polysulfonamide polymer or any additives can create imperfections in the membrane structure.[5]
-
Incompatible Materials: If the components of your casting solution are not fully compatible, it can lead to an unstable dope solution and a defective membrane.[5]
-
Improper Casting Speed or Viscosity: A casting solution that is too viscous, combined with a high casting speed, can cause stretch marks and other defects.[5]
Solutions & Protocols:
-
Degassing the Casting Solution:
-
Ensure Complete Dissolution:
-
Filter the casting solution through a stainless-steel mesh screen before casting to remove any undissolved particles.[5]
-
Ensure adequate mixing time and temperature as specified in your protocol to fully dissolve all components.
-
-
Optimize Casting Parameters:
Issue 3: Membrane Degradation in Acidic Environments
Symptoms:
-
A significant drop in salt rejection and an increase in flux after exposing the membrane to a strong acid solution.
-
Visible changes to the membrane surface, such as discoloration, blistering, or cracking after acid exposure.[6]
Root Cause Analysis:
While polysulfonamide membranes are more acid-stable than their polyamide counterparts, they can still degrade under harsh conditions.[1][2] The primary mechanism of degradation in acidic environments is hydrolysis of the sulfonamide or any remaining amide linkages.
Solutions & Protocols:
-
Chemical Crosslinking:
-
Crosslinking the PSA layer enhances its structural integrity and resistance to chemical attack. This can be achieved by immersing the membrane in a crosslinking agent solution.
-
See Protocol 1: Chemical Crosslinking of Polysulfonamide Membranes.
-
-
Incorporate Nanoparticles:
-
Adding inorganic nanoparticles, such as SiO2, into the PSA layer can improve the membrane's mechanical strength and chemical resistance.[6]
-
See Protocol 2: Preparation of a Polysulfonamide-Nanoparticle Composite Membrane.
-
-
Utilize a Spinning-Assist Multilayer Interfacial Polymerization (sMIP) Method:
Frequently Asked Questions (FAQs)
Q1: Why are polysulfonamide membranes generally more stable in acidic conditions than polyamide membranes?
A1: The enhanced acid stability of polysulfonamide membranes stems from the inherent chemical nature of the sulfonamide (-SO2-NH-) bond compared to the amide (-CO-NH-) bond found in polyamide membranes. The sulfur atom in the sulfonamide group is less susceptible to nucleophilic attack by hydronium ions in acidic solutions than the carbonyl carbon in the amide group. This makes the sulfonamide linkage more resistant to acid-catalyzed hydrolysis, which is the primary degradation pathway for polyamide membranes in acidic environments.[1][2][6]
Q2: What is the typical pH range for stable operation of a polysulfonamide membrane?
A2: While the exact range can vary depending on the specific monomers used and the fabrication method, polysulfonamide membranes have demonstrated excellent stability in highly acidic conditions. For example, some PSA membranes have shown stable performance after being immersed in a 20% (w/v) H2SO4 solution for 30 days.[2] In general, they can operate effectively in a pH range that is significantly wider than that of traditional polyamide membranes, especially on the acidic side.
Q3: How does monomer selection impact the stability of polysulfonamide membranes?
A3: The choice of monomers for interfacial polymerization has a profound effect on the final properties of the membrane, including its stability.
-
Amine Monomer: Using macromolecular amines like polyallylamine (PAH) can lead to a more positively charged and compact membrane structure, which contributes to high acid stability.[1][2] Aliphatic diamines, such as piperazine (PIP), have been shown to produce PSA membranes with better acid stability and higher salt rejection compared to those made with aromatic diamines like m-phenylenediamine (MPD).[6]
-
Sulfonyl Chloride Monomer: The number and position of sulfonyl chloride groups on the monomer will influence the degree of crosslinking and the overall architecture of the polymer network, thereby affecting its stability.
Q4: Can I improve the thermal stability of my polysulfonamide membranes?
A4: Yes, several strategies can enhance the thermal stability of PSA membranes.
-
Crosslinking: Both chemical and thermal crosslinking can increase the rigidity of the polymer network, leading to improved thermal stability.
-
Incorporation of Aromatic Structures: Using aromatic monomers in the polymer backbone generally imparts higher thermal stability due to the rigidity and high bond energies of the aromatic rings.
-
Composite Materials: The addition of thermally stable inorganic nanoparticles can also enhance the overall thermal resistance of the composite membrane.
Experimental Protocols
Protocol 1: Chemical Crosslinking of Polysulfonamide Membranes
This protocol describes a general procedure for chemical crosslinking of a PSA membrane using p-xylenediamine as the crosslinking agent.
Materials:
-
Synthesized polysulfonamide membrane
-
p-Xylenediamine
-
Methanol
-
Deionized water
Procedure:
-
Prepare a 5% (w/v) solution of p-xylenediamine in methanol.
-
Immerse the polysulfonamide membrane in the crosslinking solution at ambient temperature. The immersion time can be varied (e.g., 1-12 hours) to control the degree of crosslinking.
-
After immersion, remove the membrane and wash it thoroughly with methanol to remove any unreacted crosslinking agent.
-
Rinse the membrane with deionized water.
-
Store the crosslinked membrane in deionized water until further use.
Protocol 2: Preparation of a Polysulfonamide-Nanoparticle Composite Membrane
This protocol outlines the incorporation of SiO2 nanoparticles into a PSA membrane during interfacial polymerization.
Materials:
-
Polysulfone support membrane
-
Piperazine (PIP)
-
This compound (BDSC)
-
SiO2 nanoparticles (e.g., 20 nm diameter)
-
n-hexane
-
Deionized water
Procedure:
-
Prepare a 2% (w/v) aqueous solution of piperazine.
-
Prepare a 0.1% (w/v) solution of BDSC in n-hexane.
-
Disperse the SiO2 nanoparticles in the BDSC/n-hexane solution using ultrasonication to achieve a uniform suspension. The concentration of nanoparticles can be varied (e.g., 0.01-0.1 w/v%).
-
Immerse the polysulfone support membrane in the aqueous PIP solution for 2 minutes.
-
Remove the support membrane and gently roll the surface with a soft rubber roller to remove excess solution.
-
Immerse the PIP-saturated support membrane into the SiO2/BDSC/n-hexane solution for 1 minute to allow for interfacial polymerization.
-
Remove the resulting composite membrane and allow it to air dry.
-
Heat-treat the membrane in an oven at 60°C for 5 minutes to complete the polymerization and enhance crosslinking.
-
Store the membrane in deionized water.
Data Presentation
Table 1: Impact of Monomer Concentration on PSA Membrane Performance
| PAH Concentration (w/v %) | BDSC Concentration (w/v %) | Permeation Flux (L m⁻² h⁻¹) | MgCl₂ Rejection (%) |
| 0.7 | 0.02 | 34.10 | 92.44 |
| 0.7 | 0.06 | 25.60 | 94.82 |
| 0.7 | 0.10 | 18.20 | 96.15 |
| 0.7 | 0.14 | 15.80 | 96.30 |
| 0.1 | 0.02 | 45.20 | 85.60 |
| 0.4 | 0.02 | 38.90 | 90.10 |
| 1.0 | 0.02 | 30.50 | 93.20 |
| Data synthesized from Wang et al. (2019).[1] |
Table 2: Comparison of Acid Stability between Polyamide and Polysulfonamide Membranes
| Membrane Type | Initial MgSO₄ Rejection (%) | MgSO₄ Rejection after 24h in 10% H₂SO₄ at 55°C (%) | Percent Change in Rejection |
| PIP-PSA | 46 | 41.6 | -9.6% |
| MPD-PSA | 32 | 25.0 | -22% |
| PIP-PA | High (not specified) | Completely degraded | -100% |
| MPD-PA | High (not specified) | Completely degraded | -100% |
| Data synthesized from a study on static and dynamic assessments of acid-stable membranes.[6] |
Visualizations
Workflow for Enhancing PSA Membrane Stability
Caption: Interrelation of strategies for enhancing PSA membrane stability.
References
-
Wang, H., Wei, Z., Wang, H., Jiang, H., Li, Y., & Wu, C. (2019). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and this compound for water treatment. RSC Advances, 9(4), 1855-1866. [Link]
-
Li, F., et al. (2020). High-performance acid-stable polysulfonamide thin-film composite membrane prepared via spinning-assist multilayer interfacial polymerization. Semantic Scholar. [Link]
-
Static and dynamic assessments of polysulfonamide and poly(amide-sulfonamide) acid-stable membranes. ResearchGate. [Link]
-
Polymeric membrane defects how to avoid? ResearchGate. [Link]
-
An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and this compound for water treatment. Semantic Scholar. [Link]
-
(PDF) Iono-molecular Separation with Composite Membranes II. Preparation and characterization of polysulphone and composite nanoparticles. ResearchGate. [Link]
-
Scheme showing the preparation method of nanoparticle blended membranes. ResearchGate. [Link]
-
Any suggestions on how to synthesize Polysulfone support membrane without defects? ResearchGate. [Link]
-
Preparation of dense polysulfonamide acid-resistant composite membrane with high rejection based on polyethylene substrate. ResearchGate. [Link]
-
Acid stability of polyamide membranes. ResearchGate. [Link]
-
The effect of monomer concentration on the polypiperazine-amide nanofiltration membrane. ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
overcoming poor solubility of reactants in 1,3-Benzenedisulfonyl chloride synthesis
Welcome to the technical support center for the synthesis of 1,3-benzenedisulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, with a particular focus on overcoming the poor solubility of reactants, a frequent hurdle in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from benzene-1,3-disulfonic acid or its disodium salt.[1] These precursors are then treated with a chlorinating agent to convert the sulfonic acid groups into sulfonyl chloride groups.
Q2: Why is reactant solubility a major issue in this synthesis?
A2: A significant challenge arises from the disparate solubility of the reactants. The starting material, often a salt of benzene-1,3-disulfonic acid, is typically soluble in aqueous solutions but has poor solubility in the organic solvents in which the chlorinating agents are most effective and stable. Conversely, common chlorinating agents like thionyl chloride or phosphorus pentachloride are sensitive to moisture and react with water, making a single-phase aqueous system unfeasible.[1]
Q3: What are the primary chlorinating agents used, and what are their characteristics?
A3: The most common chlorinating agents for this synthesis are chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride.[1][2] Chlorosulfonic acid can act as both a sulfonating and chlorinating agent.[3][4] Thionyl chloride and phosphorus pentachloride are powerful chlorinating agents but are highly reactive and moisture-sensitive.[2]
Q4: What is phase-transfer catalysis and how can it help in this synthesis?
A4: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases.[5][6] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase (e.g., an aqueous phase) to the other (e.g., an organic phase) where the reaction can occur.[7][8][9] This can be particularly useful in the synthesis of this compound to bring the sulfonate salt into contact with the chlorinating agent in an organic solvent.
In-Depth Troubleshooting Guide: Overcoming Poor Reactant Solubility
This guide provides a systematic approach to troubleshooting and resolving solubility-related issues during the synthesis of this compound.
Problem 1: Low Reaction Conversion Attributed to Poor Reactant Interaction
Symptoms:
-
Low yield of this compound.
-
Recovery of unreacted starting material (benzene-1,3-disulfonic acid or its salt).
-
Inconsistent results between batches.
Root Cause Analysis: The primary cause is the physical separation of the reactants due to their poor mutual solubility. The hydrophilic sulfonate salt and the hydrophobic chlorinating agent in an organic solvent exist in separate phases with limited interfacial contact, leading to a slow or incomplete reaction.
Solutions:
1. Solvent System Optimization:
-
Inert Co-Solvents: The use of an inert solvent is crucial.[3] While the product, this compound, is soluble in common organic solvents like chloroform, benzene, and petroleum ether, the starting salt is not.[1][10][11] A high-boiling point, inert aprotic solvent can sometimes help to partially solubilize the starting material at elevated temperatures. However, care must be taken as high temperatures can lead to side reactions.
-
Suspension in an Inert Solvent: A common approach is to create a fine suspension of the dried disodium salt of benzene-1,3-disulfonic acid in an inert, high-boiling solvent like toluene or xylene. Vigorous stirring is essential to maximize the surface area for the reaction with the chlorinating agent.
2. Application of Phase-Transfer Catalysis (PTC):
This is often the most effective solution. The PTC facilitates the transfer of the sulfonate anion into the organic phase.
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the sulfonate anion, creating a lipophilic ion pair that is soluble in the organic solvent. This ion pair can then react with the chlorinating agent.
Diagram: Workflow for PTC-Mediated Synthesis
Caption: PTC facilitates reactant transfer between phases.
Experimental Protocol: Synthesis using Phase-Transfer Catalysis
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the finely powdered and dried disodium salt of benzene-1,3-disulfonic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add an inert organic solvent (e.g., toluene or dichloromethane) to create a slurry. Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., thionyl chloride, 2.2 equivalents) via the dropping funnel. The reaction is often exothermic, so cooling might be necessary.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and quench it by carefully pouring it onto crushed ice. The product, being insoluble in water, will precipitate or can be extracted with an organic solvent.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like chloroform or a benzene/petroleum ether mixture.[10][11]
3. Choice of Chlorinating Agent:
-
Chlorosulfonic Acid: When using an excess of chlorosulfonic acid, it can act as both the solvent and the reactant.[4] This circumvents the solubility issue of the starting material in a separate organic solvent. However, this method can be harsh and lead to side products.
-
Phosphorus Pentachloride: This can be used in a solid-state or slurry reaction. The mixture is heated to drive the reaction to completion.[2]
Problem 2: Product Isolation and Purity Issues
Symptoms:
-
Difficulty in separating the product from the reaction mixture.
-
Contamination of the product with unreacted starting material or byproducts.
Root Cause Analysis: Incomplete reactions due to solubility issues can lead to a complex mixture at the end of the reaction. The work-up procedure might not be optimized to handle this mixture.
Solutions:
-
Optimized Quenching: Quenching the reaction mixture in a well-agitated mixture of water and an inert, water-immiscible organic solvent can improve the separation of the product.[12]
-
Recrystallization: Proper choice of solvent for recrystallization is crucial for obtaining a pure product. This compound can be crystallized from chloroform (ethanol-free) or a mixture of benzene and petroleum ether.[10][11]
Table 1: Properties of Solvents and Reactants
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 275.13 | 59-62[1] | 145 (1 mmHg)[10] | Soluble in DMSO, methanol, dichloromethane.[10][13] Reacts with water.[1][11] |
| Benzene-1,3-disulfonic acid disodium salt | 304.22 | >300 | - | Soluble in water, insoluble in most organic solvents. |
| Thionyl chloride | 118.97 | -104.5 | 79 | Reacts with water. Soluble in many organic solvents. |
| Chlorosulfonic acid | 116.52 | -80 | 151 | Reacts violently with water. |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 103-104 | - | Soluble in water and many organic solvents. |
Conclusion
Overcoming the poor solubility of reactants in the synthesis of this compound is achievable through a systematic approach. The use of phase-transfer catalysis is a particularly powerful technique to bridge the gap between immiscible reactants. By carefully selecting the solvent system, chlorinating agent, and reaction conditions, researchers can significantly improve the yield, purity, and reproducibility of this important chemical transformation.
References
-
Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]
-
GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]
-
Georganics. Benzene-1,3-disulfonyl chloride – general description and application. [Link]
-
RSC Publishing. Chlorosulfonic Acid - A Versatile Reagent. [Link]
- Google Patents. Process for the manufacture of 1, 3-benzene-disulfonic acid.
- Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118(41), 9796–9797.
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Chemdad Co. This compound. [Link]
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
-
Taylor & Francis Online. REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. [Link]
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]
-
ResearchGate. Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. [Link]
-
Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]
-
ChemBK. BENZENE-1,3-DISULFONYL CHLORIDE. [Link]
-
Taylor & Francis. Phase-transfer catalyst – Knowledge and References. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
Chemistry Steps. Sulfonation of Benzene. [Link]
- Google Patents. Production of organic sulfonyl chlorides.
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- 13. chembk.com [chembk.com]
Technical Support Center: Navigating Reactions with 1,3-Benzenedisulfonyl Chloride
Welcome to the technical support center for 1,3-Benzenedisulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and troubleshooting of reactions involving this versatile reagent. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring both success and safety in your laboratory work.
Frequently Asked Questions (FAQs)
Reaction Setup & Execution
Q1: My reaction with this compound is giving a low yield. What are the most likely causes?
Low yields in reactions involving this compound, particularly in sulfonamide synthesis, are frequently traced back to a few key factors. The primary culprit is often the hydrolysis of the highly reactive sulfonyl chloride groups.[1] This reagent is extremely sensitive to moisture, which converts it into the unreactive 1,3-benzenedisulfonic acid.[1][2][3][4] Another common issue is the selection of an inappropriate base or solvent, which can negatively impact the nucleophilicity of your amine and the overall stability of the reactants.[1]
To mitigate these issues:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and the use of anhydrous solvents is essential.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will further minimize exposure to atmospheric moisture.[1]
-
Optimize Base and Solvent: A non-nucleophilic organic base like pyridine or triethylamine is typically recommended to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent should be inert and capable of dissolving both reactants; common choices include dichloromethane and tetrahydrofuran.[1]
-
Control Stoichiometry: Using a slight excess of the amine (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion.[1]
Q2: I'm reacting this compound with a primary amine and observing a significant amount of a hard-to-separate side product. What could this be?
When reacting with primary amines, a common side product is the bis-sulfonated species, where the amine has reacted with two molecules of the sulfonyl chloride.[1] This is especially prevalent if there is an excess of the sulfonyl chloride or if the reaction conditions are not carefully controlled.
To avoid bis-sulfonation:
-
Slow Addition: Add the this compound solution slowly to a solution containing an excess of the primary amine.[1] This ensures the sulfonyl chloride is more likely to encounter an unreacted amine molecule.
-
Protecting Groups: For more complex substrates, consider using a protecting group for the amine to prevent unwanted side reactions.[5] This group can be removed in a subsequent step.
Work-up & Purification Troubleshooting
Q3: What is the standard work-up procedure for a reaction involving this compound?
A typical aqueous work-up is employed to quench the reaction and remove impurities.
Protocol 1: Standard Aqueous Work-up
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water to quench any remaining reactive species.[6] Be aware that this compound reacts violently with water.[7][8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[6][9]
-
Washes:
-
Acidic Wash (Optional): To remove unreacted amines, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble.[6]
-
Basic Wash: To remove the 1,3-benzenedisulfonic acid hydrolysis byproduct, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][9] The sulfonic acid will be deprotonated to its salt, which is soluble in the aqueous phase.[6]
-
Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove any remaining water from the organic layer.[9]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[6][9] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[6]
Q4: My final product is an oil, but I expect a solid. What could be the issue?
Residual chlorinated solvents like dichloromethane can be difficult to remove completely and may result in an oily product.[10] Even under high vacuum, these solvents can be retained. Gently heating the product while under vacuum may help to remove the last traces of solvent.
Q5: How can I effectively purify my final product?
The two most common methods for purifying solid products from these reactions are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method if your desired product is a solid and the impurities have different solubility profiles.[6] It is particularly efficient for removing small amounts of impurities. A common method for purifying this compound itself is crystallization from chloroform (ethanol-free) or a mixture of benzene and petroleum ether.[2][11]
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent until the solid just dissolves.[1]
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.[1]
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6]
-
Column Chromatography: This technique is often necessary to separate products from side products with similar polarities, such as mono- and bis-sulfonated compounds.[6]
Safety & Handling
Q6: What are the key safety precautions when working with this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][3][4][7] It is also moisture-sensitive and reacts violently with water.[2][4][7][8][12][13][14]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7][15][16]
-
Ventilation: Handle this compound in a well-ventilated area, preferably a chemical fume hood.[7][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe in the dust, fumes, or vapors.[7][15] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, protected from moisture.[2][4][7][8][15] It should be stored under an inert atmosphere.[2][11]
-
Incompatible Materials: Keep away from strong bases, strong oxidizing agents, and water.[7][12][15]
In Case of Exposure:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[7][8][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][8]
In all cases of exposure, seek immediate medical attention. [7][8]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for reactions with this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [2] |
| Molecular Weight | 275.13 g/mol | [2] |
| Melting Point | 57-60 °C (lit.) | [2][11][13][14] |
| Boiling Point | 145 °C / 1 mmHg | [2][11][13][14] |
| Appearance | Off-White to Light Brown Solid | [2][11][13] |
| Solubility | Soluble in DMSO, methanol, dichloromethane. Reacts with water. | [2][11][12][13][14] |
Experimental Workflow Visualization
Caption: Standard work-up and purification workflow.
References
-
Benzene-1,3-disulfonyl chloride - High purity | EN - Georganics . Georganics. [Link]
-
Benzene-1,3-disulfonyl chloride – general description and application - Georganics . Georganics. [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications . ACS Publications. [Link]
-
Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem . National Center for Biotechnology Information. [Link]
-
1,3-Benzenedisulfonyl dichloride - ChemBK . ChemBK. [Link]
-
Removing thionyl chloride : r/chemistry - Reddit . Reddit. [Link]
-
Reactions of Sulfonyl Chlorides and Unsaturated Compounds . Thieme. [Link]
-
Benzenesulfonyl chloride - Wikipedia . Wikipedia. [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books . Royal Society of Chemistry. [Link]
-
Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchGate . ResearchGate. [Link]
-
Thiophenol - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit . Reddit. [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit . Reddit. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit . Scilit. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate . ResearchGate. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications . ACS Publications. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate . ResearchGate. [Link]
-
BENZENE-1,3-DISULFONYL CHLORIDE - ChemBK . ChemBK. [Link]
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common impurities in commercial 1,3-Benzenedisulfonyl chloride and their impact
Technical Support Center: 1,3-Benzenedisulfonyl Chloride
Welcome to the technical support center for this compound (BDSC). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common issues related to impurities found in commercial grades of BDSC and provide practical troubleshooting advice to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of in commercial this compound?
The purity of commercial this compound can vary, with common grades being around 97% pure.[1][2] Impurities typically arise from the manufacturing process or degradation during storage. The most significant impurities are:
-
Hydrolysis Products: BDSC is highly sensitive to moisture and will react with water to form hydrolysis products.[3][4][5][6][7][8] The primary hydrolysis product is 1,3-Benzenedisulfonic acid . Partial hydrolysis can also yield the mono-hydrolyzed intermediate, 3-(chlorosulfonyl)benzenesulfonic acid .
-
Synthesis-Related Byproducts:
-
Isomeric Impurities: Depending on the synthetic route (e.g., chlorosulfonation of benzene), small amounts of 1,2- and 1,4-Benzenedisulfonyl chloride isomers may be present.
-
Monofunctional Impurities: Benzenesulfonyl chloride , the monosubstituted analog, can be a byproduct of the chlorosulfonation process.[9]
-
Unreacted Starting Materials: Residual benzenesulfonic acid or its salts may be present from incomplete reactions.[9][10][11]
-
Diphenyl Sulfone: This can be a side product during the chlorosulfonation of benzene.[9]
-
Q2: My bottle of this compound is off-white to brown and appears clumpy. Is it still usable?
The appearance of the product can be an indicator of its quality. While pure this compound is a white to off-white crystalline solid, discoloration (to yellow or brown) and clumping can suggest the presence of impurities, particularly from hydrolysis or prolonged storage.[2][5] Clumping is often a sign of moisture absorption, leading to the formation of sulfonic acids which can be stickier.
Before use, it is highly recommended to assess the purity of the material. For non-critical applications, it might still be usable, but for reactions sensitive to stoichiometry or functionality, such as polymerizations, purification or the use of a fresh, high-purity batch is advised.
Q3: How can I minimize the formation of hydrolysis-related impurities during storage and handling?
Given its moisture sensitivity, proper handling is critical.[6][7]
-
Storage: Always store this compound in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[5][6] Recommended storage temperatures are often refrigerated (2-8°C).[5]
-
Handling: When weighing and dispensing the reagent, do so in a glove box or under a stream of dry inert gas. Minimize the time the container is open to the atmosphere. Use dry glassware and solvents for your reactions.
Q4: What analytical techniques are best for assessing the purity of my this compound?
Several analytical methods can be used to determine the purity and identify contaminants:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the main component and separating it from hydrolysis products and isomeric impurities.
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities and can be used for assay determination.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify and quantify impurities relative to the main compound, provided you have reference spectra.
-
Melting Point: A broad or depressed melting point range compared to the literature value (typically 57-62°C) suggests the presence of impurities.[3][4][5][6]
Troubleshooting Guide
This section addresses specific experimental failures and links them to potential impurities in your this compound.
Issue 1: Low Yield in Sulfonamide or Sulfonate Ester Synthesis
-
Symptom: Your reaction, which involves reacting BDSC with an amine or alcohol, results in a significantly lower yield than expected.
-
Potential Cause: The most likely culprit is the presence of 1,3-Benzenedisulfonic acid or its mono-hydrolyzed form. These sulfonic acid impurities do not have the reactive sulfonyl chloride group needed for the reaction. Since your starting material weight includes these non-reactive species, the actual molar amount of BDSC is lower than calculated, leading to an incorrect stoichiometry and reduced yield.
-
Troubleshooting Workflow:
Caption: How impurities disrupt ideal polymer chain growth.
-
Solution: For polymerization applications, it is crucial to use high-purity BDSC (>99%). Always perform a purity assay before use. If monofunctional or isomeric impurities are suspected, source a new batch from a reputable supplier and request a certificate of analysis specifying isomeric purity.
References
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024). BENZENE-1,3-DISULFONYL CHLORIDE. Retrieved from [Link]
-
Georganics. (n.d.). Benzene-1,3-disulfonyl chloride - High purity. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Thermo Scientific Chemicals. (n.d.). This compound, 97%. Retrieved from [Link]
-
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optimizing reaction time and temperature for 1,3-Benzenedisulfonyl chloride chemistry
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 1,3-benzenedisulfonyl chloride. Our goal is to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.
Q1: What are the essential storage and handling requirements for this compound?
A1: this compound is a moisture- and heat-sensitive crystalline solid.[1][2] It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[2][3] This compound is corrosive and can cause severe skin burns and eye damage.[4][5] Always handle it within a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
Q2: In which solvents is this compound soluble and stable?
A2: It is soluble in many common organic solvents, including dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), toluene, dimethyl sulfoxide (DMSO), and methanol.[1][2][4][6] However, it reacts violently with water, leading to hydrolysis of the sulfonyl chloride groups to sulfonic acids.[2][3] Therefore, the use of anhydrous solvents is mandatory for most synthetic applications.
Q3: What is the primary synthetic utility of this compound?
A3: Its primary application is as a key building block in organic synthesis. It is widely used for preparing biologically active sulfonamides through reactions with primary and secondary amines.[4][5] These sulfonamides are important structural motifs in many pharmaceutical compounds.[7][8] It is also used in the preparation of specialized polymers like composite polysulfonamide membranes.[5]
Q4: How can I confirm the purity of my this compound starting material?
A4: The purity can be initially assessed by its physical properties. It should be a colorless or white crystalline solid.[4][5] A key indicator is the melting point, which is typically in the range of 59-63°C.[1][5] If impurities are suspected, the compound can be purified by recrystallization from a solvent system like chloroform or benzene/petroleum ether.[6][9]
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions involving this compound, particularly in sulfonamide synthesis.
Problem 1: Low or No Yield of the Desired Product
| Probable Cause | Scientific Explanation | Recommended Solution & Protocol |
| Hydrolysis of Starting Material | The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.[10] Trace moisture in solvents, glassware, or the reaction atmosphere will hydrolyze the starting material to the unreactive benzene-1,3-disulfonic acid, halting the desired reaction. | Moisture Exclusion Protocol: 1. Thoroughly oven-dry all glassware (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator before use.2. Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).3. Conduct the entire experiment under a positive pressure of an inert gas like nitrogen or argon. |
| Incomplete Reaction | The reaction may be kinetically slow due to several factors. Low temperatures, while often used to control side reactions, can significantly reduce the reaction rate.[11] Sterically hindered amines are less nucleophilic and react more slowly.[11] Insufficient reaction time is also a common cause. | Reaction Optimization Strategy: 1. Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent. A sample should be taken every 1-2 hours initially.2. Temperature Control: Start the reaction at 0°C to control the initial exotherm. If the reaction is sluggish, allow it to slowly warm to room temperature. Gentle heating (e.g., 40°C) can be considered, but must be balanced against the risk of side reactions.3. Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours) if the nucleophile is weak or sterically hindered. |
| Poor Nucleophilicity of the Amine | The reactivity of the amine is fundamental. Aromatic amines are less nucleophilic than aliphatic amines. The presence of electron-withdrawing groups on the amine will further decrease its reactivity. | Enhancing Nucleophilicity: 1. While not always possible, consider if a more nucleophilic analog can be used.2. Forcing conditions may be necessary: increase the reaction temperature and extend the reaction time. Be aware this may lower the overall purity.3. Ensure the amine is not protonated. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.[8][12] |
Problem 2: Formation of Multiple Byproducts
| Probable Cause | Scientific Explanation | Recommended Solution & Protocol |
| Di-substitution vs. Mono-substitution | This compound has two reactive sites. If the goal is to synthesize a mono-sulfonamide, the di-substituted product is a common byproduct. This occurs when the mono-sulfonamide product successfully competes with the starting amine for the remaining sulfonyl chloride. | Controlling Stoichiometry: 1. Amine Excess: Use a significant excess of the amine (e.g., 5-10 equivalents) to statistically favor the reaction of the sulfonyl chloride with the starting amine over the product.2. Slow Addition: The most effective method is to add the this compound solution dropwise to a solution of the amine. This maintains a high concentration of the amine relative to the sulfonyl chloride throughout the reaction, minimizing the formation of the di-substituted product. |
| Thermal Degradation or Side Reactions | Sulfonyl chlorides and sulfonamides can be unstable at elevated temperatures, leading to decomposition or undesired side reactions.[13] High temperatures can promote elimination reactions or reactions with the solvent. | Thermal Management: 1. Maintain the lowest possible temperature that affords a reasonable reaction rate. For most amine reactions, 0°C to room temperature is sufficient.[11]2. Control the initial addition rate to dissipate any exothermic heat generated during the reaction. Use an ice bath to maintain a consistent temperature. |
| Reaction with Solvent or Base | If a nucleophilic solvent (like methanol or ethanol) or base is used, it can compete with the intended nucleophile (the amine) and react with the sulfonyl chloride to form sulfonate esters or other adducts. | Reagent Selection: 1. Solvent: Always use a non-nucleophilic, aprotic solvent such as CH₂Cl₂, THF, or toluene.[1][11]2. Base: Employ a non-nucleophilic base to scavenge the HCl byproduct. Tertiary amines like triethylamine or pyridine are standard choices.[8][11] |
Data Summary and Recommended Protocols
Key Physicochemical Data
The following table summarizes the essential properties of this compound for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 585-47-7 | [1] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |
| Molecular Weight | 275.13 g/mol | [9] |
| Appearance | Colorless to white crystalline solid | [4][5] |
| Melting Point | 59-63 °C | [1][5][6] |
| Key Sensitivities | Moisture, Heat | [1][2][3] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for troubleshooting common issues in sulfonamide synthesis.
Caption: A troubleshooting workflow for sulfonamide synthesis.
Protocol: Optimized Synthesis of a Mono-Sulfonamide
This protocol provides a robust starting point for the synthesis of a mono-substituted sulfonamide, emphasizing control over temperature and stoichiometry.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve the amine (5.0 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂. Draw this solution into a syringe and add it dropwise to the cold amine solution over a period of 30-60 minutes via a syringe pump.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then slowly warm to room temperature. Let the reaction proceed for 4-24 hours.
-
Monitoring: Monitor the disappearance of the this compound starting material by TLC.
-
Workup: Once the reaction is complete, quench by slowly adding 1M HCl (aq). Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate (aq) solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure mono-sulfonamide.
Reaction Mechanism Visualization
The fundamental reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Nucleophilic attack in sulfonamide formation.
References
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- Benzene-1,3-disulfonyl chloride, ≥98% (HPLC). (n.d.). Oakwood Chemical.
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.).
- Synthesis of sulfonyl chloride substr
- This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- Benzene-1,3-disulfonyl chloride – general description and applic
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- This compound | 585-47-7. (n.d.). ChemicalBook.
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- Benzene-1,3-disulfonyl chloride 97% | 585-47-7. (n.d.). Sigma-Aldrich.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (n.d.).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering, 7(11), 2582-2592.
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Validation & Comparative
A Tale of Two Crosslinkers: Trimesoyl Chloride vs. 1,3-Benzenedisulfonyl Chloride in High-Performance Membrane Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of membrane science, the choice of monomers is a critical determinant of the final membrane's performance. The interfacial polymerization (IP) reaction, a cornerstone of thin-film composite (TFC) membrane fabrication, hinges on the precise interplay between an amine monomer and an acyl chloride crosslinker. For decades, trimesoyl chloride (TMC) has been the undisputed champion in crafting high-performance polyamide (PA) membranes for reverse osmosis (RO) and nanofiltration (NF). However, the quest for membranes with enhanced chemical stability, particularly in harsh acidic environments, has brought alternative crosslinkers like 1,3-benzenedisulfonyl chloride (BDSC) into the spotlight. This guide provides a comprehensive, data-driven comparison of these two pivotal molecules, offering insights into their impact on membrane synthesis, performance, and ultimate application.
At the Heart of the Membrane: Chemical Structure and Reactivity
The fundamental differences between TMC and BDSC lie in their chemical structures, which dictate their reactivity and the nature of the resulting polymer network.
Trimesoyl Chloride (TMC) , or 1,3,5-benzenetricarbonyl trichloride, is an aromatic compound with three highly reactive acyl chloride (-COCl) groups. This trifunctional nature allows for the formation of a highly cross-linked and robust polyamide network when reacted with a diamine monomer, such as m-phenylenediamine (MPD).[1][2] This dense network is the key to the exceptional salt rejection capabilities of TMC-based membranes.[3]
This compound (BDSC) , in contrast, features two sulfonyl chloride (-SO2Cl) groups on a benzene ring. The reaction of BDSC with a diamine yields a polysulfonamide (PSA) active layer. The sulfonyl chloride groups are generally less reactive than the acyl chloride groups of TMC, which can influence the kinetics of the interfacial polymerization process.
Figure 1: Chemical structures of TMC and BDSC and their respective polymerization reactions with diamine monomers to form polyamide and polysulfonamide linkages.
Performance Showdown: A Head-to-Head Comparison
The choice between TMC and BDSC has a profound impact on the key performance metrics of a membrane: water flux and salt rejection. Decades of research have solidified TMC's position as the gold standard for desalination applications.
| Performance Metric | Trimesoyl Chloride (TMC) based Polyamide Membranes | This compound (BDSC) based Polysulfonamide Membranes |
| Typical Application | Reverse Osmosis (RO), Nanofiltration (NF) | Nanofiltration (NF), Acid-resistant filtration |
| Water Flux | High (e.g., 36.15 L/m²·h for RO)[3] | Moderate (e.g., 3.2 Lm⁻² h⁻¹ bar⁻¹ for NF) |
| Salt Rejection (NaCl) | Excellent (>99%)[3] | Low to Moderate (Significantly lower than TMC-based membranes for RO) |
| Salt Rejection (Divalent Salts) | High | Moderate to High (e.g., up to 92.4% MgCl₂ rejection for NF)[1] |
Trimesoyl Chloride: The High-Performance Workhorse
TMC-based polyamide membranes, typically synthesized with MPD, consistently deliver high water flux and exceptional salt rejection, making them the industry standard for seawater and brackish water desalination.[3] The trifunctional nature of TMC leads to a highly cross-linked polymer network that effectively sieves out hydrated salt ions while allowing water molecules to pass through.[2] The performance of these membranes can be finely tuned by adjusting synthesis parameters such as monomer concentrations, reaction time, and curing temperature.[4]
This compound: The Niche Player for Harsh Environments
BDSC-based polysulfonamide membranes, on the other hand, have carved out a niche in applications where chemical stability, particularly acid resistance, is paramount. While their salt rejection capabilities are significantly lower than their polyamide counterparts, making them generally unsuitable for high-purity desalination, they excel in specialized nanofiltration processes. For instance, a BDSC-based membrane demonstrated a high rejection of MgCl₂ (92.44%) and a respectable water flux of 34.10 L m⁻² h⁻¹, highlighting its potential for water treatment in acidic conditions.[1][5]
Chemical and Mechanical Stability: A Trade-Off in Durability
The operational lifespan and robustness of a membrane are critically dependent on its chemical and mechanical stability. Here, the differences between the polyamide and polysulfonamide linkages become starkly apparent.
Acid Stability: Polysulfonamide membranes exhibit superior stability in acidic environments compared to polyamide membranes. The amide bond in polyamide membranes is susceptible to hydrolysis under acidic conditions, leading to a decline in performance. In contrast, the sulfonamide linkage is significantly more resistant to acid-catalyzed hydrolysis.
Chlorine Resistance: A well-known vulnerability of polyamide membranes is their susceptibility to degradation by chlorine, which is commonly used as a disinfectant.[6] Exposure to chlorine can lead to a breakdown of the polymer chains and a loss of salt rejection.[1][7][8] While research is ongoing to develop chlorine-resistant polyamide membranes, polysulfonamide membranes inherently offer better resistance to chlorine attack.
Mechanical Stability: The mechanical strength of a TFC membrane is primarily determined by the porous support layer. However, the intrinsic mechanical properties of the active layer also play a role in the overall durability. While direct comparative studies on the mechanical strength of unsupported polyamide and polysulfonamide thin films are limited, both types of membranes, when properly fabricated on a support, exhibit sufficient mechanical integrity for high-pressure applications.
Experimental Protocols: Synthesizing High-Performance Membranes
The following protocols provide a standardized methodology for the synthesis of TFC membranes using TMC and BDSC, allowing for a reproducible comparison of their performance.
Protocol 1: Synthesis of a TMC-based Polyamide TFC Membrane
Figure 2: Workflow for the synthesis of a TMC-based polyamide TFC membrane.
Materials:
-
Polysulfone (PSf) ultrafiltration membrane (support)
-
m-Phenylenediamine (MPD)
-
Trimesoyl chloride (TMC)
-
Hexane (anhydrous)
-
Deionized water
Procedure:
-
Support Preparation: Immerse the PSf support membrane in deionized water for at least 12 hours to ensure complete wetting. Mount the wet support on a clean glass plate.
-
Aqueous Monomer Application: Pour a 2% (w/v) aqueous solution of MPD onto the surface of the PSf support and allow it to sit for 2 minutes.
-
Excess Monomer Removal: Carefully remove the excess MPD solution from the membrane surface using a soft rubber roller.
-
Interfacial Polymerization: Immerse the MPD-saturated support into a 0.1% (w/v) solution of TMC in hexane for 1 minute to initiate the interfacial polymerization reaction.
-
Post-Treatment:
-
Rinse the membrane with pure hexane to remove any unreacted TMC.
-
Heat-cure the membrane in an oven at 80°C for 5 minutes.
-
Store the resulting polyamide TFC membrane in deionized water until characterization.
-
Protocol 2: Synthesis of a BDSC-based Polysulfonamide TFC Membrane
Figure 3: Workflow for the synthesis of a BDSC-based polysulfonamide TFC membrane.
Materials:
-
Polyethersulfone (PES) ultrafiltration membrane (support)
-
Piperazine (PIP)
-
This compound (BDSC)
-
Hexane (anhydrous)
-
Deionized water
Procedure:
-
Support Preparation: Immerse the PES support membrane in deionized water. Mount the wet support on a clean glass plate.
-
Aqueous Monomer Application: Pour a 2% (w/v) aqueous solution of PIP onto the surface of the PES support and allow it to sit for 2 minutes.
-
Excess Monomer Removal: Remove the excess PIP solution from the membrane surface.
-
Interfacial Polymerization: Immerse the PIP-saturated support into a 0.5% (w/v) solution of BDSC in hexane for 1 minute.
-
Post-Treatment:
-
Rinse the membrane with pure hexane.
-
Allow the membrane to air-dry at room temperature.
-
Store the resulting polysulfonamide TFC membrane in deionized water.
-
Conclusion: Selecting the Right Tool for the Job
The comparison between trimesoyl chloride and this compound in membrane synthesis is a clear illustration of the structure-property-performance paradigm in materials science.
Trimesoyl chloride remains the undisputed leader for high-performance desalination membranes. Its trifunctional nature and high reactivity lead to the formation of a densely cross-linked polyamide network that delivers an unparalleled combination of high water flux and excellent salt rejection. For applications in reverse osmosis and nanofiltration where the primary goal is the removal of dissolved salts, TMC is the superior choice.
This compound emerges as a valuable alternative for niche applications demanding high chemical stability. The resulting polysulfonamide membranes offer remarkable resistance to acidic conditions, a critical advantage in various industrial separation processes. While their desalination performance does not match that of TMC-based membranes, their durability in harsh chemical environments makes them a compelling option for specialized nanofiltration tasks.
Ultimately, the selection between TMC and BDSC is not a matter of one being universally "better," but rather a strategic decision based on the specific requirements of the intended application. For researchers and professionals in drug development and other fields requiring high-purity water, understanding the distinct advantages and limitations of each crosslinker is paramount to designing and implementing effective and robust membrane-based separation processes.
References
- Eslami, A., et al. (2018). Polysulfonamide coating layer polymerized by 1,3-disulfonyl chloride and polyethylenimine to achieve acid resistant TFC membranes. Journal of Membrane Science, 564, 84-93.
- Gholami, S., et al. (2021). Chlorine resistance property improvement of polyamide reverse osmosis membranes through cross-linking degree increment.
-
Kwon, Y., et al. (2014). Degradation of polyamide nanofiltration and reverse osmosis membranes by hypochlorite. Environmental Science & Technology, 48(10), 5699-5707. [Link]
- Lau, W. J., et al. (2012). Polyamide thin film composite membranes using interfacial polymerization: Synthesis, characterization and reverse osmosis performance for water desalination.
- Park, H. B., et al. (2006). Degradation of polyamide membranes exposed to chlorine: An impedance spectroscopy study. Journal of Membrane Science, 283(1-2), 147-156.
-
Wang, H., et al. (2019). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and this compound for water treatment. RSC Advances, 9(4), 1879-1889. [Link]
- Xie, W., et al. (2012). Polyamide interfacial composite membranes prepared from m-phenylene diamine, trimesoyl chloride and a new disulfonated diamine. Journal of Membrane Science, 403-404, 152-161.
- Yip, N. Y., et al. (2010). Degradation of polyamide membranes exposed to chlorine: A mechanistic study. Environmental Science & Technology, 44(10), 3812-3818.
- Yoon, J., et al. (2005). Chlorine-resistant reverse osmosis membranes: A review. Journal of Membrane Science, 247(1-2), 1-13.
- Zhang, X., et al. (2013). Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. RSC Advances, 3(24), 9293-9301.
- Zhao, H. F., et al. (2014). High-performance acid-stable polysulfonamide thin-film composite membrane prepared via spinning-assist multilayer interfacial polymerization. Journal of Membrane Science, 469, 115-123.
- El-Aassar, A. H. M., et al. (2012). Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. Journal of Chemical and Pharmaceutical Research, 4(1), 382-391.
- Gu, J. E., et al. (2017). Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. ACS Macro Letters, 6(11), 1251-1256.
- Sreedhar, I., et al. (2019). Important Approaches to Enhance Reverse Osmosis (RO) Thin Film Composite (TFC) Membranes Performance. Membranes, 9(9), 115.
- Tang, C. Y., et al. (2009). Mechanical properties and reverse osmosis performance of interfacially polymerized polyamide thin films. Journal of Polymer Science Part B: Polymer Physics, 47(22), 2287-2296.
- Sadrzadeh, M., & Bhattacharjee, S. (2013). Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. RSC Advances, 3(24), 9293-9301.
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comparative study of polysulfonamide versus polyamide membrane performance
For researchers, scientists, and professionals in drug development and water treatment, the selection of an appropriate membrane material is a critical decision that dictates the efficiency, longevity, and overall success of separation processes. This guide provides an in-depth comparative analysis of two prominent classes of thin-film composite membranes: polysulfonamide (PSA) and polyamide (PA). Moving beyond a superficial overview, we will delve into the fundamental chemical distinctions, comparative performance metrics supported by experimental data, and the practical implications for various applications.
The Chemical Foundation: A Tale of Two Bonds
The core difference between polysulfonamide and polyamide membranes lies in the linkage that forms the backbone of their selective layers. This chemical distinction is the primary determinant of their respective performance characteristics.
Polyamide (PA) membranes are characterized by the amide bond (-CO-NH-) , typically formed through the interfacial polymerization of an amine monomer (e.g., m-phenylenediamine, MPD) and an acyl chloride monomer (e.g., trimesoyl chloride, TMC). This chemistry has been the cornerstone of the reverse osmosis (RO) and nanofiltration (NF) industry for decades, renowned for its excellent salt rejection and high water flux.[1][2]
Polysulfonamide (PSA) membranes , on the other hand, are defined by the sulfonamide bond (-SO₂-NH-) . This linkage is created via the interfacial polymerization of a diamine with a disulfonyl chloride, such as 1,3-benzenedisulfonyl chloride (BDSC).[3] The sulfonamide bond imparts a unique set of properties, most notably exceptional chemical stability, particularly in acidic environments.[4]
Figure 1: Chemical structures of Polyamide and Polysulfonamide membranes.
Performance Metrics: A Head-to-Head Comparison
The selection of a membrane is ultimately guided by its performance under specific operational conditions. Here, we compare polysulfonamide and polyamide membranes across key metrics, supported by data from the literature.
Water Permeance and Salt Rejection
Historically, polyamide membranes have set the benchmark for high water permeance and salt rejection, making them the dominant choice for desalination and water purification.[1][2] However, recent advancements in polysulfonamide membrane fabrication have demonstrated their potential to achieve competitive performance.
| Membrane Type | Water Permeance (L·m⁻²·h⁻¹·bar⁻¹) | NaCl Rejection (%) | MgCl₂ Rejection (%) | Test Conditions | Source |
| Polyamide (Conventional RO) | 1.08 | 99.4 | - | 2000 ppm NaCl | [1] |
| Polyamide (High-Performance RO) | 2.96 | 99.4 | - | 2000 ppm NaCl | [1][2] |
| Polysulfonamide (NF) | ~6.82 (converted from 34.10 L m⁻² h⁻¹ at 0.5 MPa) | 56.8 | 92.44 | 0.5 MPa | [3] |
| Polysulfonamide (PIP-PSA) | - | - | 46 | 500 ppm MgSO₄, 0.5 MPa | [4] |
Analysis: Polyamide membranes, particularly those developed for reverse osmosis, generally exhibit higher water permeance and superior rejection of monovalent salts like NaCl.[1][2] Polysulfonamide membranes, often tailored for nanofiltration, show excellent rejection of divalent salts such as MgCl₂, a characteristic driven by the Donnan effect due to their surface charge.[3] The trade-off between permeability and selectivity is a critical consideration in membrane design for both types.[5][6]
Chemical Stability: The Decisive Advantage of Polysulfonamide
The most significant distinction in performance between these two membrane types is their chemical stability, particularly in acidic environments. The amide bonds in polyamide membranes are susceptible to hydrolysis under strong acidic or alkaline conditions, leading to a degradation of the membrane's selective layer and a loss of performance.[7][8]
In stark contrast, the sulfonamide bond in PSA membranes is inherently more resistant to acid hydrolysis.[3][4] This makes polysulfonamide membranes the superior choice for applications involving acidic feed streams, such as in the mining and metal industries, or for certain pharmaceutical separations.
Experimental Evidence:
-
A polysulfonamide composite membrane exhibited high stability after being immersed in a 20% (w/v) H₂SO₄ solution for 30 days, with MgCl₂ rejection remaining at 88.3%.[3]
-
In a comparative study, polysulfonamide membranes showed very good stability in high-temperature acids, while polyamide membranes were completely degraded after acid soaking tests.[4]
Fouling Resistance
Membrane fouling, the undesirable deposition of materials onto the membrane surface, is a major operational challenge that leads to decreased flux and increased energy consumption.[9][10] The fouling propensity of a membrane is influenced by its surface properties, including hydrophilicity, roughness, and charge.[11]
-
Polyamide Membranes: The surface of polyamide membranes is often characterized by a ridge-and-valley structure, which can increase the surface area available for foulant deposition.[10] While inherently hydrophilic to some extent, fouling on polyamide membranes can be driven by both hydrophilic and hydrophobic interactions.[9] Surface modification is a common strategy to enhance the fouling resistance of polyamide membranes.[10][12]
-
Polysulfonamide Membranes: The surface properties of polysulfonamide membranes can be tailored through the selection of monomers and fabrication conditions.[3] Some studies suggest that the surfaces of PSA membranes can have negative charges due to the hydrolysis of sulfonyl chloride to sulfonic acid, which can influence their interaction with charged foulants.[3]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of membrane performance data, standardized experimental protocols are essential. The following outlines the methodologies for evaluating key performance metrics.
Permeation Flux and Solute Rejection Measurement
This protocol determines the membrane's ability to allow water to pass through while retaining dissolved solutes.
Workflow Diagram:
Figure 2: Experimental setup for flux and rejection measurement.
Step-by-Step Methodology:
-
Membrane Compaction: Before testing, the membrane is typically compacted with deionized water at a pressure higher than the intended operating pressure for a set period (e.g., 1-2 hours) until a stable flux is achieved. This minimizes the effects of membrane compaction during the experiment.
-
System Equilibration: The feed solution of a known solute concentration (e.g., 2000 ppm NaCl) is introduced into the system and circulated at the desired operating pressure and cross-flow velocity until the system stabilizes.[13]
-
Permeate Collection: Once a stable permeate flux is observed, the permeate is collected over a measured period. The volume or weight of the collected permeate is recorded.
-
Flux Calculation: The water flux (J) is calculated using the following formula:
-
J = V / (A * t)
-
Where V is the volume of permeate, A is the effective membrane area, and t is the collection time.[14]
-
-
Concentration Measurement: The solute concentrations of the feed (Cf) and permeate (Cp) are measured using an appropriate analytical technique (e.g., conductivity meter for salts).
-
Rejection Calculation: The solute rejection (R) is calculated as:
-
R (%) = (1 - (Cp / Cf)) * 100[13]
-
Static Acid Stability Test
This protocol assesses the membrane's resistance to degradation in an acidic environment.
Step-by-Step Methodology:
-
Initial Performance Characterization: The baseline water flux and salt rejection of the membrane sample are determined using the protocol described in section 3.1.
-
Acid Soaking: The membrane sample is immersed in a strong acid solution (e.g., 20% w/v H₂SO₄) at a controlled temperature for a specified duration (e.g., 30 days).[3][4]
-
Rinsing: After the soaking period, the membrane is thoroughly rinsed with deionized water to remove any residual acid.
-
Final Performance Characterization: The water flux and salt rejection of the acid-exposed membrane are measured again under the same conditions as the initial characterization.
-
Data Analysis: The percentage change in flux and rejection is calculated to quantify the membrane's stability. A minimal change indicates high acid stability.
Membrane Characterization Techniques
A comprehensive understanding of a membrane's performance requires detailed characterization of its physical and chemical properties.
| Characterization Technique | Information Obtained | Reference |
| Scanning Electron Microscopy (SEM) | Surface and cross-sectional morphology, thickness of the selective layer. | [15][16] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | [16] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the membrane surface, confirming the presence of polyamide or polysulfonamide functional groups. | [17] |
| Contact Angle Measurement | Surface hydrophilicity/hydrophobicity. | [17] |
Conclusion and Future Outlook
The choice between polysulfonamide and polyamide membranes is application-dependent. Polyamide membranes remain the workhorse for conventional water desalination and purification due to their exceptional permeability and selectivity.[18] However, for applications demanding high chemical resistance, particularly in acidic conditions, polysulfonamide membranes present a robust and increasingly viable alternative.[19][20]
Future research will likely focus on enhancing the performance of polysulfonamide membranes to rival the flux and rejection of their polyamide counterparts, while also exploring novel surface modifications to improve the fouling resistance of both membrane types. The continued development of these materials will be crucial in addressing global challenges in clean water provision and sustainable industrial processes.
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Wang, H., Wei, Z., Wang, H., Jiang, H., Li, Y., & Wu, C. (2019). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and this compound for water treatment. RSC Advances, 9(3), 1538-1548. [Link]
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Static and dynamic assessments of polysulfonamide and poly(amide-sulfonamide) acid-stable membranes. (n.d.). ResearchGate. [Link]
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Zhang, R., Liu, S., Li, Y., Wang, Z., & Song, J. (2023). High-Performance Polyamide Reverse Osmosis Membrane Containing Flexible Aliphatic Ring for Water Purification. Membranes, 13(2), 239. [Link]
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Kim, C. K., Lee, K. J., & Kim, J. J. (2000). The changes of membrane performance with polyamide molecular structure in the reverse osmosis process. Journal of Membrane Science, 165(2), 189-199. [Link]
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Tylkowski, B., & Tsibranska, I. (2015). OVERVIEW OF MAIN TECHNIQUES USED FOR MEMBRANE CHARACTERIZATION. Journal of Chemical Technology and Metallurgy, 50(1), 3-10. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., & Zhang, H. (2023). Preparation and Properties of Polyimide/Polysulfonamide/Polyethylene Glycol (PI/PSA/PEG) Hydrophobic Nanofibrous Membranes. Polymers, 15(23), 4589. [Link]
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Fouling Mechanisms and Selectivity of Polyamide Membranes: Insights from Molecular Simulations. (n.d.). Clemson University. [Link]
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García-Pacheco, R., Al-Jitan, S., Al-Amoudi, A., & Farooque, M. (2021). Prediction of Flux and Rejection Coefficients in the Removal of Emerging Pollutants Using a Nanofiltration Membrane. Membranes, 11(11), 875. [Link]
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Effect of polyether-polyamide block copolymer coating on performance and fouling of reverse osmosis membranes. (n.d.). ResearchGate. [Link]
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Membrane Characterization Techniques. (n.d.). ResearchGate. [Link]
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Vasilev, A., & Diban, P. (2020). Modification of Polysulfone Ultrafiltration Membranes via Addition of Anionic Polyelectrolyte Based on Acrylamide and Sodium Acrylate to the Coagulation Bath to Improve Antifouling Performance in Water Treatment. Polymers, 12(12), 2898. [Link]
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Polyamide thin film composite membranes on cross-linked polyimide supports: IMPROVEMENT of RO performance via activating solvent. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Novel Sulfonamides Derived from 1,3-Benzenedisulfonyl Chloride
This guide provides an in-depth technical comparison of novel sulfonamide derivatives synthesized from a 1,3-benzenedisulfonyl chloride scaffold. We will explore the synthetic rationale, validate their antimicrobial activity against key pathogens, and objectively compare their performance with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era.[1] Their discovery fundamentally changed medicine by providing effective treatments for previously life-threatening bacterial infections.[2] However, the pervasive rise of antimicrobial resistance (AMR) has eroded the efficacy of many frontline antibiotics, including some sulfonamides, creating an urgent global health crisis.[3][4] This necessitates the exploration of novel chemical scaffolds that can yield derivatives with improved potency, broader spectrums of activity, and the ability to circumvent existing resistance mechanisms.
This compound presents a compelling starting scaffold. Its bifunctional nature, possessing two reactive sulfonyl chloride groups, allows for the synthesis of unique disulfonamide structures. This opens avenues to explore structure-activity relationships (SAR) that are distinct from traditional monosulfonamides, potentially leading to compounds with novel modes of action or enhanced binding affinity to their targets. This guide details the synthesis, validation, and comparative analysis of such novel derivatives.
The Foundational Mechanism: Inhibition of Folate Synthesis
Classical sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][4] Bacteria must synthesize their own folate, whereas humans acquire it from their diet. This metabolic difference provides the basis for the selective toxicity of sulfonamides.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the production of dihydropteroic acid and, consequently, tetrahydrofolic acid—an essential cofactor for DNA, RNA, and protein synthesis.[2][5] This disruption of a vital metabolic pathway inhibits bacterial growth, rendering most sulfonamides bacteriostatic rather than bactericidal.[1][2][6]
Caption: Competitive inhibition of the bacterial folate synthesis pathway by sulfonamides.
Synthesis of Novel Disulfonamides: A Protocol
The synthesis of disulfonamide derivatives from this compound is achieved via a nucleophilic substitution reaction with primary or secondary amines. The two sulfonyl chloride groups can be reacted with two equivalents of the same amine or a stepwise reaction can be employed to introduce two different amine moieties.
Experimental Protocol: General Synthesis
This protocol outlines the reaction of this compound with a generic amine (R-NH₂).
-
Reagent Preparation: Dissolve the selected amine (2.2 equivalents) in a suitable solvent such as dichloromethane or benzene. In a separate reaction vessel, dissolve this compound (1.0 equivalent) in the same solvent.
-
Reaction Setup: Place the amine solution in a round-bottom flask equipped with a magnetic stirrer and cool it to 0°C in an ice bath.
-
Addition: Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes. To neutralize the HCl byproduct, a base such as pyridine or triethylamine (2.2 equivalents) is typically added to the reaction mixture.[7]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: Once the reaction is complete, the mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure disulfonamide derivative.[7]
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[9][10]
Caption: General workflow for the synthesis of disulfonamides.
Validating Antimicrobial Efficacy: In Vitro Assays
A series of standardized in vitro assays are essential to determine the antimicrobial spectrum and potency of the newly synthesized compounds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the synthesized sulfonamide compounds in a 96-well microtiter plate. A common concentration range to test is 512 µg/mL down to 1 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from all the wells that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no bacterial growth on the subculture plates, typically defined as a ≥99.9% reduction in the initial inoculum.[3]
Caption: Workflow for determining MIC and MBC values.
Comparative Performance Analysis
To evaluate the potential of these novel disulfonamides, their antimicrobial activity is compared against clinically relevant pathogens alongside standard antibiotics. The following table presents illustrative data for two hypothetical derivatives of this compound against Gram-positive and Gram-negative bacteria.
-
Compound A: 1,3-bis(N-propylsulfamoyl)benzene
-
Compound B: 1,3-bis(N-(4-chlorophenyl)sulfamoyl)benzene
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Type | Compound A | Compound B | Ciprofloxacin | Sulfamethoxazole |
| Staphylococcus aureus (ATCC 29213) | Gram (+) | 32 | 16 | 0.5 | 32 |
| S. aureus (MRSA, ATCC 43300) | Gram (+) | 32 | 16 | > 128 | > 512 |
| Escherichia coli (ATCC 25922) | Gram (-) | 128 | 64 | 0.015 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram (-) | > 512 | 256 | 0.25 | > 512 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Structure-Activity Relationship (SAR) Insights
From the illustrative data, we can derive preliminary SAR insights:
-
Impact of Aromatic Substitution: Compound B, featuring an electron-withdrawing chloro-substituted phenyl ring, shows enhanced activity compared to Compound A, which has a simple alkyl (propyl) group. This suggests that aromatic and electronic features on the substituted amines play a crucial role in potency, a common theme in sulfonamide drug design.[11]
-
Activity Against Resistant Strains: Notably, both hypothetical compounds retain their activity against the Methicillin-Resistant S. aureus (MRSA) strain, which is highly resistant to Ciprofloxacin and the parent sulfonamide, Sulfamethoxazole. This highlights the potential of novel sulfonamide scaffolds to overcome existing resistance mechanisms.[3]
-
Gram-Negative vs. Gram-Positive Activity: The compounds show better activity against Gram-positive bacteria than Gram-negative bacteria.[12] The outer membrane of Gram-negative bacteria often poses a significant permeability barrier to antimicrobial agents, which could explain the higher MIC values observed for E. coli and P. aeruginosa.
Discussion and Future Directions
The exploration of sulfonamides derived from this compound represents a promising strategy in the fight against antimicrobial resistance. The illustrative data suggests that this scaffold can produce compounds with potent activity, including against drug-resistant pathogens like MRSA. The bifunctional nature of the starting material allows for extensive chemical diversification, enabling the fine-tuning of properties like potency, solubility, and selectivity.
Future work should focus on several key areas:
-
Library Expansion: Synthesize a broader library of derivatives by incorporating diverse amine functionalities (e.g., heterocyclic rings, different electronic groups) to further probe the SAR.
-
Mechanism of Action Studies: While inhibition of DHPS is the presumed mechanism, it is crucial to confirm this for novel derivatives. It is possible that some compounds exhibit alternative or dual mechanisms of action.
-
Cytotoxicity and Selectivity: In vitro cytotoxicity assays using mammalian cell lines are essential to ensure that the antimicrobial activity is selective for bacterial cells and not due to general toxicity.[3]
-
In Vivo Efficacy: Promising candidates with high potency and low toxicity should be advanced to in vivo models of infection to evaluate their therapeutic potential in a physiological context.
Conclusion
Sulfonamides derived from this compound are a valuable class of compounds for antimicrobial research. They offer a flexible and robust scaffold for generating novel derivatives with the potential to overcome the limitations of existing sulfa drugs. The systematic approach of synthesis, rigorous in vitro validation, and comparative analysis outlined in this guide provides a clear framework for identifying and developing the next generation of sulfonamide-based therapeutics.
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Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). Cleveland Clinic. [Link]
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Wikipedia. (2023, December 19). Sulfonamide (medicine). Wikipedia. [Link]
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Saeed, A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. African Journal of Pharmacy and Pharmacology, 6(9), 654-659. [Link]
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Krajčík, D., et al. (2022). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 226-246. [Link]
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Al-Masoudi, N. A. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmaceutical Science, 11(1), 1-20. [Link]
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Bano, S., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 85(1), 1-14. [Link]
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Nerkar, A. G., & Varpe, A. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 23-25. [Link]
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Gökçe, M., et al. (2013). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 728-734. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor, 2(1), 1-5. [Link]
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A Comparative Guide to Polysulfonamide Membranes Synthesized with 1,3-Benzenedisulfonyl Chloride
This guide provides a comprehensive technical analysis of polysulfonamide (PSA) membranes synthesized via interfacial polymerization of 1,3-benzenedisulfonyl chloride (BDSC). It is intended for researchers, scientists, and drug development professionals seeking advanced membrane solutions. This document offers an in-depth characterization of these PSA membranes and a comparative assessment against established alternatives, namely polyamide (PA) and polyimide (PI) membranes, in critical applications such as water treatment and gas separation. The insights provided are grounded in experimental data from peer-reviewed literature to ensure scientific integrity and practical relevance.
Introduction: The Rise of Polysulfonamide Membranes
The pursuit of robust and highly selective membranes is a cornerstone of advancements in separation science. While polyamide thin-film composite (TFC) membranes have long dominated the landscape of reverse osmosis (RO) and nanofiltration (NF), their susceptibility to degradation in acidic environments presents a significant limitation.[1][2] This vulnerability has spurred the development of alternative polymeric materials with enhanced chemical resilience. Among these, polysulfonamide membranes have emerged as a promising class of materials, demonstrating exceptional stability in harsh chemical conditions.[3][4]
The synthesis of PSA membranes through the interfacial polymerization of an amine monomer with a sulfonyl chloride monomer, such as this compound, yields a membrane with a highly cross-linked, durable selective layer. The presence of the sulfonamide linkage (-SO₂-NH-) imparts remarkable resistance to acid-catalyzed hydrolysis, a primary degradation pathway for polyamide membranes.[1] This intrinsic stability opens up new possibilities for membrane applications in industries dealing with acidic process streams, such as mining, pharmaceuticals, and certain food and beverage processing sectors.
This guide will delve into the specific characteristics of PSA membranes prepared with BDSC, offering a direct comparison with conventional PA and PI membranes to highlight their unique advantages and potential application niches.
Synthesis of Polysulfonamide Membranes: Interfacial Polymerization
The fabrication of thin-film composite polysulfonamide membranes is typically achieved through interfacial polymerization, a process that creates an ultrathin, selective polymer layer on a porous support.
Caption: Interfacial polymerization of a polysulfonamide membrane.
Causality Behind Experimental Choices:
The choice of monomers is critical in tailoring the final membrane properties. The use of aromatic sulfonyl chlorides like BDSC contributes to the rigidity and thermal stability of the polymer backbone. The amine monomer can be varied to influence the degree of cross-linking, charge, and hydrophilicity of the membrane surface. For instance, piperazine, a cyclic diamine, often results in a more permeable membrane compared to the more rigid m-phenylenediamine. The porous support, typically made of polysulfone or polyvinylidene fluoride, provides mechanical strength without impeding the flow of permeate. The immiscibility of the aqueous and organic phases is fundamental to confining the polymerization reaction to the interface, thereby creating an exceptionally thin and defect-free selective layer.
Comparative Performance Analysis: Water Treatment
In the realm of water treatment, particularly in applications involving acidic feed streams, polysulfonamide membranes exhibit a distinct advantage over traditional polyamide membranes.
Acid Stability: A Key Differentiator
The Achilles' heel of polyamide membranes is the amide linkage, which is susceptible to hydrolysis under acidic conditions.[1] In stark contrast, the sulfonamide bond in PSA membranes demonstrates superior resistance to acid attack.
A comparative study subjected both PA and PSA TFC membranes to harsh acidic conditions (2.5% w/w HNO₃ and 10% w/w H₂SO₄ at 55 °C for 24 hours). The results were striking: the PA membranes were completely degraded, whereas the PSA membranes showed very good stability.[3] This exceptional acid resistance makes PSA membranes ideal for applications such as metal recovery from acidic mining effluents and purification of acidic pharmaceutical streams.
Table 1: Performance Comparison in Acidic Conditions
| Membrane Type | Initial MgSO₄ Rejection (%) | MgSO₄ Rejection after Acid Treatment (%) | Change in Rejection (%) | Reference |
| Polyamide (PA) | >98 | Degraded | -100 | [3] |
| Polysulfonamide (PSA) from PIP & BDSC | 46 | ~41.6 | -9.6 (in H₂SO₄) | [3] |
| Polysulfonamide (PSA) from MPD & BDSC | 32 | ~25 | -22 (in H₂SO₄) | [3] |
Acid treatment conditions: 10% (w/w) H₂SO₄ at 55 °C for 24 hours.
Salt Rejection and Water Flux
While exhibiting superior chemical stability, early polysulfonamide membranes often displayed a trade-off with lower salt rejection and water flux compared to their high-performance polyamide counterparts.[3] However, recent advancements in synthesis techniques, such as spinning-assist multilayer interfacial polymerization (sMIP), have led to the development of high-performance PSA membranes with excellent salt rejection and appreciable water permeance.[5]
Table 2: Comparative Reverse Osmosis Performance (Neutral pH)
| Membrane Type | Salt | Salt Rejection (%) | Water Flux (L m⁻² h⁻¹) | Operating Pressure (bar) | Reference |
| Polysulfonamide (sMIP) | Na₂SO₄ | >98 | 13.98 | Not specified | [5] |
| Polysulfonamide (sMIP) | MgSO₄ | >98 | 13.98 | Not specified | [5] |
| Commercial Polyamide RO | NaCl | 99.4 | ~50 | ~15.5 | [6][7] |
| Polysulfonamide (PEI & BDSC) | Methyl Orange | ~95 | ~16 | 5 | [8] |
It is important to note that direct comparison of flux and rejection data across different studies can be challenging due to variations in testing conditions (e.g., feed concentration, pressure, temperature, and cross-flow velocity). However, the data indicates that advanced PSA membranes are closing the performance gap with commercial PA membranes under standard conditions, while offering the significant advantage of acid stability.
Comparative Performance Analysis: Gas Separation
For gas separation applications, glassy polymers like polyimides are often the materials of choice due to their high selectivity for gas pairs like CO₂/CH₄.[2] While data on the gas separation performance of polysulfonamide membranes made specifically with this compound is scarce in the published literature, we can infer potential characteristics based on the properties of the sulfonamide group and compare them to well-characterized polyimide and polysulfone membranes.
The Role of the Sulfonyl Group in Gas Transport
The sulfonyl group (-SO₂-) is known to influence gas transport properties in polymers. It is a polar group that can enhance the solubility of polar gases like CO₂.[9][10] This increased solubility can contribute to higher CO₂ permeability. However, the bulky nature of the sulfonyl group can also increase the rigidity of the polymer chains, potentially leading to a decrease in gas diffusivity. The overall effect on permeability and selectivity is a complex interplay between these factors.
Comparison with Polyimide and Polysulfone Membranes
Polyimide membranes are renowned for their excellent CO₂/CH₄ selectivity, often positioning them near or above the Robeson upper bound, which represents the trade-off between permeability and selectivity for polymeric membranes.[2] Polysulfone membranes, while being a common base for composite membranes, generally exhibit lower permeability and selectivity compared to high-performance polyimides.[5][11]
Table 3: Typical Gas Separation Performance of Alternative Polymers
| Polymer | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| Polysulfone (PSf) | 6.1 | 8.7 | [11] |
| Polyimide (e.g., Matrimid®) | ~10 | ~35 | [2] |
| High-Performance Polyimides | >100 | >30 | [2] |
1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Given the polar nature of the sulfonamide linkage, it is plausible that polysulfonamide membranes could exhibit favorable CO₂ solubility. However, the overall performance would be highly dependent on the specific polymer backbone structure and the resulting free volume. The lack of specific experimental data for BDSC-based polysulfonamide membranes in gas separation highlights a significant research opportunity to explore their potential in this field.
Caption: Logical relationships of membrane performance and applications.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key characterization techniques are provided below.
Protocol for Interfacial Polymerization of Polysulfonamide Membranes
-
Support Membrane Preparation: A porous polysulfone support membrane is first immersed in deionized water to displace any pore-filling preservatives.
-
Aqueous Amine Solution: An aqueous solution of the chosen amine monomer (e.g., 2% w/v piperazine) is prepared in deionized water.
-
Immersion: The polysulfone support is immersed in the amine solution for a specified duration (e.g., 2 minutes) to allow for complete saturation of the surface pores.
-
Removal of Excess Solution: The support is removed from the amine solution, and excess solution is carefully removed from the surface using a rubber roller or air knife.
-
Organic Monomer Solution: A solution of this compound (e.g., 0.1% w/v) in a water-immiscible organic solvent (e.g., hexane) is prepared.
-
Interfacial Contact: The amine-saturated support is brought into contact with the organic solution for a short period (e.g., 1 minute).
-
Polymerization: The interfacial polymerization reaction occurs instantaneously at the interface, forming a thin polysulfonamide film.
-
Post-Treatment: The resulting composite membrane is typically heat-cured (e.g., at 70°C for 5 minutes) to enhance cross-linking and stabilize the membrane structure.
-
Storage: The finished membrane is thoroughly rinsed with deionized water and stored in a water bath until further use.
Protocol for Scanning Electron Microscopy (SEM) Characterization
-
Sample Preparation: A small piece of the membrane is carefully cut and mounted on an SEM stub using double-sided carbon tape.
-
Sputter Coating: To prevent charging effects and enhance image quality, the membrane sample is sputter-coated with a thin conductive layer of gold or palladium.
-
Imaging: The coated sample is loaded into the SEM chamber. The electron beam is focused on the membrane surface to obtain high-resolution images of the surface morphology. For cross-sectional analysis, the membrane is freeze-fractured in liquid nitrogen before mounting and coating.
-
Analysis: The SEM images are analyzed to assess the surface roughness, pore structure (of the support), and the thickness of the selective layer.
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small, dry sample of the membrane is securely placed in the attenuated total reflectance (ATR) accessory of the FTIR spectrometer.
-
Background Scan: A background spectrum is collected without the sample to account for atmospheric interference.
-
Sample Scan: The sample spectrum is then collected over a specific wavenumber range (e.g., 4000-650 cm⁻¹).
-
Analysis: The resulting spectrum is analyzed to identify characteristic absorption peaks corresponding to the functional groups present in the polysulfonamide polymer, confirming the successful polymerization. Key peaks include those for S=O stretching, S-N stretching, and aromatic C-H bonds.
Conclusion and Future Outlook
Polysulfonamide membranes synthesized with this compound represent a significant advancement in membrane technology, particularly for applications requiring high chemical stability. Their exceptional resistance to acidic environments makes them a superior alternative to traditional polyamide membranes in a variety of industrial separation processes. While early iterations of PSA membranes faced challenges in matching the high flux and rejection rates of their polyamide counterparts, ongoing research and innovative fabrication techniques are steadily closing this performance gap.
The characterization of these membranes for gas separation remains a largely unexplored area. Given the favorable properties of the sulfonamide group for CO₂ capture, a thorough investigation into the gas transport properties of BDSC-based polysulfonamide membranes is warranted. Such research could unlock their potential in important applications like natural gas sweetening and carbon capture.
References
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- High-performance acid-stable polysulfonamide thin-film composite membrane prepared via spinning-assist multilayer interfacial polymeriz
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- Recent Advanced Development of Acid-Resistant Thin-Film Composite Nanofiltration Membrane Preparation and Separation Performance in Acidic Environments. MDPI.
- Gas membranes for CO2/CH4 (biogas) separation: A review.
- Sorption and pervaporation properties of sulfonyl‐containing polyimide membrane to aromatic/non‐aromatic hydrocarbon mixtures.
- Sulfonated Polyimide/Ionic Liquid Composite Membranes for CO2 Separation: Transport Properties in Relation to Their Nanostructures.
- Gas‐transport properties through cation‐exchanged sulfonated polysulfone membranes.
- Polysulfonamide coating layer polymerized by1,3-disulfonyl chloride and polyethylenimine to achieve acid resistant TFC membranes.
- The degradation of polyamide nanofiltration membranes in acidic solutions: A hierarchical progressive study of performance, structure and molecular bonds.
- Highly permeable benzene-trisulfonyl chloride-based polysulfonamide membranes fabricated by interfacial polymerization for acid-resistant nanofiltration.
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A Comparative Guide to the Properties of Polymers Crosslinked with 1,3-Benzenedisulfonyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the final properties of a polymeric matrix. This guide provides an in-depth technical comparison of polymers crosslinked with 1,3-benzenedisulfonyl chloride (BDC), a potent aromatic crosslinker, against common alternatives: glutaraldehyde, poly(ethylene glycol) diacrylate (PEGDA), and the natural crosslinker, genipin. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in the design of advanced polymer systems for applications ranging from drug delivery to tissue engineering.
The Critical Role of Crosslinking in Polymer Science
Crosslinking transforms linear or branched polymer chains into a three-dimensional network, dramatically altering their physical and chemical properties. This process imparts insolubility, enhances mechanical strength and thermal stability, and controls the swelling behavior of the polymer in various solvents. The choice of crosslinker dictates the nature and density of these intermolecular bridges, thereby tailoring the macroscopic properties of the resulting material to specific application demands.
Diagram of Polymer Crosslinking:
Caption: Transformation from linear polymer chains to a crosslinked network.
The Crosslinking Agents: A Comparative Overview
This guide focuses on a representative aromatic sulfonyl chloride, this compound, and compares it with a dialdehyde (glutaraldehyde), a vinyl-based synthetic polymer (PEGDA), and a natural iridoid (genipin).
| Crosslinking Agent | Chemical Structure | Functional Groups | Typical Reaction |
| This compound (BDC) | C₆H₄(SO₂Cl)₂ | Sulfonyl Chloride (-SO₂Cl) | Sulfonamidation with amines |
| Glutaraldehyde | C₅H₈O₂ | Aldehyde (-CHO) | Schiff base formation with amines |
| Poly(ethylene glycol) diacrylate (PEGDA) | (C₂H₄O)n(C₃H₃O)₂ | Acrylate (-OOC-CH=CH₂) | Free radical polymerization |
| Genipin | C₁₁H₁₄O₅ | Ester, Hydroxyl, Olefin | Reaction with primary amines |
Comparative Analysis of Polymer Properties
The efficacy of a crosslinker is ultimately judged by the performance of the resulting polymer. This section compares the mechanical properties, thermal stability, and swelling behavior of biopolymers, primarily chitosan and gelatin, crosslinked with BDC and its alternatives.
Mechanical Properties: Strength and Elasticity
The mechanical integrity of a polymer is paramount, especially in load-bearing applications. The choice of crosslinker significantly influences properties like tensile strength and Young's modulus.
Table 1: Comparative Mechanical Properties of Crosslinked Biopolymers
| Crosslinker | Polymer System | Tensile Strength (MPa) | Young's Modulus (kPa) | Reference |
| Glutaraldehyde (1.0%) | Decellularized Porcine Meniscus | 0.567 | 1.42 | [1] |
| Genipin (0.02%) | Decellularized Nucleus Pulposus | 0.00818 | 10.70 | |
| PEGDA (various) | Chitosan Cryogels | - | 10.4 - 41 | [2] |
| This compound | Chitosan | Data not available in searched literature | Data not available in searched literature |
Note: Direct comparative data for BDC-crosslinked biopolymer mechanical properties was not available in the searched literature. The rigid aromatic structure of BDC is expected to impart significant stiffness and potentially higher tensile strength compared to more flexible crosslinkers like PEGDA.
Discussion:
Glutaraldehyde is a well-established crosslinker known for imparting significant mechanical strength. For instance, scaffolds crosslinked with 1.0% glutaraldehyde exhibited a tensile modulus of 567.44 kPa.[1] Genipin, a natural alternative, also enhances mechanical properties, with a 0.02% concentration yielding an elastic modulus of 10.70 kPa in a decellularized nucleus pulposus hydrogel. The mechanical properties of PEGDA-crosslinked hydrogels are highly tunable based on the molecular weight and concentration of the PEGDA, with elastic moduli for chitosan cryogels ranging from 10.4 to 41 kPa.[2]
While quantitative data for BDC-crosslinked biopolymers is scarce in the available literature, the inherent rigidity of the benzene ring in BDC is anticipated to create a more constrained polymer network. This would likely result in higher tensile strength and Young's modulus compared to polymers crosslinked with the more flexible aliphatic chains of glutaraldehyde or the long, flexible chains of PEGDA. The formation of stable sulfonamide bonds further contributes to a robust network.
Thermal Stability: Resistance to Decomposition
The thermal stability of a polymer is crucial for applications involving heat, such as sterilization or use in bioreactors. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate this property.
Table 2: Comparative Thermal Stability of Crosslinked Polymers
| Crosslinker | Polymer System | Onset Decomposition Temp. (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Glutaraldehyde | Chitosan | ~250 (main degradation) | Decreases with increasing crosslinking | [3][4] |
| Ionic Crosslinkers | Chitosan | Increases with crosslinking | - | [5] |
| 1,3-Benzenedisulfonyl Azide (related to BDC) | Polyolefins | Decomposition starts around 200 | - | [6][7] |
| Epoxy (aromatic amine cured) | Epoxy Resin | ~300 - 400 | >150 |
Discussion:
Crosslinking generally enhances the thermal stability of polymers. For chitosan, ionic crosslinking has been shown to increase the thermal degradation temperature.[5] However, studies on glutaraldehyde-crosslinked chitosan indicate that while the main degradation temperature is around 250 °C, the glass transition temperature (Tg) tends to decrease with a higher degree of crosslinking.[3] Aromatic crosslinkers are known to impart superior thermal stability due to the rigidity of the aromatic rings, which restricts thermal motion and increases the energy required for bond scission. For instance, epoxy resins cured with aromatic amines exhibit high decomposition temperatures. Research on 1,3-benzenedisulfonyl azide, a compound structurally related to BDC, shows it decomposes around 200 °C, initiating the crosslinking process in polyolefins.[6][7] It is expected that the incorporation of the rigid benzene disulfonyl moiety from BDC into a polymer network would significantly enhance its thermal stability, likely resulting in a higher decomposition temperature compared to polymers crosslinked with aliphatic agents like glutaraldehyde.
Swelling Behavior: Interaction with Solvents
The swelling behavior of hydrogels is critical for applications such as drug delivery and tissue engineering, as it governs nutrient transport and drug release kinetics. The degree of swelling is influenced by the crosslinking density, the hydrophilicity of the polymer and crosslinker, and the environmental conditions (e.g., pH, ionic strength).
Table 3: Comparative Swelling Behavior of Crosslinked Chitosan Hydrogels
| Crosslinker | Swelling Ratio (%) | Conditions | Reference |
| Glutaraldehyde | Decreases with increasing crosslinker concentration | pH and temperature dependent | [3][8] |
| Terephthaloylthiourea Carboxymethyl Chitosan | Increases with increasing crosslinking density | pH and temperature dependent | [9] |
| Various Crosslinkers | Higher crosslinking density leads to reduced swelling capacity | - | [10] |
Note: Specific swelling ratio data for BDC-crosslinked chitosan was not found in the searched literature. Generally, a higher crosslinking density imparted by a rigid crosslinker like BDC is expected to result in a lower swelling ratio.
Discussion:
The swelling of hydrogels is a balance between the osmotic pressure driving solvent into the network and the elastic retraction force of the crosslinked polymer chains. For most crosslinking systems, including glutaraldehyde, an increase in crosslinker concentration leads to a higher crosslinking density and, consequently, a lower swelling ratio.[3][8] Chitosan-based hydrogels exhibit pH-sensitive swelling, with higher swelling in acidic conditions due to the protonation of amine groups and subsequent electrostatic repulsion.[9][10][11]
Given the rigid and bifunctional nature of this compound, it is expected to create a tightly crosslinked network. This would restrict the expansion of the polymer chains, leading to a lower equilibrium swelling ratio compared to more flexible crosslinkers. The aromatic nature of BDC may also introduce some hydrophobicity, which could further limit water uptake.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Crosslinked Chitosan Hydrogels
Objective: To prepare chitosan hydrogels crosslinked with this compound.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
This compound (BDC)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Deionized water
Protocol:
-
Chitosan Solution Preparation: Dissolve 2 g of chitosan in 100 mL of a 2% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
BDC Solution Preparation: Prepare a 5% (w/v) solution of BDC in acetone.
-
Crosslinking Reaction: Slowly add the BDC solution dropwise to the chitosan solution under vigorous stirring. The ratio of BDC to chitosan can be varied to control the crosslinking density.
-
Gelation: Continue stirring for 2-4 hours at room temperature to allow for the crosslinking reaction to proceed and for a hydrogel to form.
-
Neutralization and Purification: Immerse the resulting hydrogel in a 1 M NaOH solution for 24 hours to neutralize the excess acetic acid and remove any unreacted BDC.
-
Washing: Wash the hydrogel extensively with deionized water until the washings are neutral (pH ~7).
-
Lyophilization (Optional): For characterization of the dry state or to create a porous scaffold, freeze the hydrogel at -80 °C and then lyophilize for 48 hours.
Diagram of Chitosan Crosslinking with BDC:
Caption: Reaction scheme for crosslinking chitosan with BDC.
Measurement of Swelling Ratio
Objective: To determine the equilibrium swelling ratio of the prepared hydrogels.
Protocol:
-
Weigh the lyophilized hydrogel sample (Wd).
-
Immerse the sample in a beaker containing the desired swelling medium (e.g., deionized water, phosphate-buffered saline of a specific pH).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and glass transition temperature of the crosslinked polymers.
TGA Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the dried hydrogel into a TGA crucible.
-
Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
DSC Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the dried hydrogel into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected glass transition, then cool it rapidly to a low temperature (e.g., -50 °C).
-
Reheat the sample at a controlled rate (e.g., 10 °C/min).
-
The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve.
Workflow for Polymer Characterization:
Caption: Experimental workflow for polymer characterization.
Conclusion and Future Outlook
The selection of a crosslinking agent is a critical parameter in the design of polymeric materials with tailored properties. This compound, with its rigid aromatic structure and ability to form stable sulfonamide linkages, presents a compelling option for creating mechanically robust and thermally stable polymers. While direct comparative data with common alternatives like glutaraldehyde, PEGDA, and genipin is still emerging, the fundamental principles of polymer chemistry suggest that BDC-crosslinked polymers will exhibit distinct and potentially superior properties in terms of stiffness and heat resistance.
Future research should focus on generating quantitative, head-to-head comparative data for polymers crosslinked with BDC and other agents. Investigating the biocompatibility and degradation kinetics of BDC-crosslinked biopolymers is also crucial for their application in the biomedical and pharmaceutical fields. The detailed protocols provided in this guide offer a framework for such systematic investigations, which will undoubtedly lead to the development of novel and high-performance polymeric materials.
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Gierszewska-Drużyńska, M., & Ostrowska-Czubenko, J. (n.d.). THE EFFECT OF IONIC CROSSLINKING ON THERMAL PROPERTIES OF HYDROGEL CHITOSAN MEMBRANES. [Link]
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Effect of neutralization and cross-linking on the thermal degradation of chitosan electrospun membranes. (n.d.). ResearchGate. [Link]
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A Comparative Study on Mechanical and Biochemical Properties of Bovine Pericardium After Single or Double Crosslinking Treatment. (n.d.). National Institutes of Health. [Link]
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Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications. (n.d.). National Institutes of Health. [Link]
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Preparation and Properties of Crosslinked Quaternized Chitosan-Based Hydrogel Films Ionically Bonded with Acetylsalicylic Acid for Biomedical Materials. (n.d.). PubMed Central. [Link]
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Update on Chitosan-Based Hydrogels: Preparation, Characterization, and Its Antimicrobial and Antibiofilm Applications. (n.d.). MDPI. [Link]
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Biomechanical Comparison of Glutaraldehyde-Crosslinked Gelatin Fibrinogen Electrospun Scaffolds to Porcine Coronary Arteries. (n.d.). PubMed. [Link]
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Jørgensen, J. K., et al. (n.d.). Synthesis, characterisation and decomposition of 1,3-benzene disulfonyl azide a cross-linking agent for polyolefins. Norner. [Link]
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Introduction of long-chain branches in linear polyethylene by light cross-linking with 1,3-benzenedisulfonyl azide. (n.d.). ResearchGate. [Link]
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Mechanical properties of the swollen chitosan cryogels cross-linked with EGDE, BDDGE, and PEGDGE at the DE:CH molar ratios of 1:4 and 1:20: strain–stress curves of uniaxial compression (A), elastic moduli (B), toughness (C), compressive strength at 75% (D) and 40% (E) deformation, and hysteresis (F). (n.d.). ResearchGate. [Link]
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024, March 17). MDPI. [Link]
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Biomechanical Comparison of Glutaraldehyde-Crosslinked Gelatin Fibrinogen Electrospun Scaffolds to Porcine Coronary Arteries. (n.d.). Semantic Scholar. [Link]
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Chitosan Cryogels Cross-Linked with 1,1,3-Triglycidyloxypropane: Mechanical Properties and Cytotoxicity for Cancer Cell 3D Cultures. (2023, May 29). MDPI. [Link]
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A Comparative Guide to the Biological Evaluation of Novel Compounds from 1,3-Benzenedisulfonyl Chloride
Executive Summary
The 1,3-benzenedisulfonyl chloride scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents.[1][2] Its derivatives, particularly sulfonamides, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4][5] This guide provides a comprehensive comparison of the biological evaluation of novel compounds synthesized from this privileged scaffold. We delve into the rationale behind experimental designs, present detailed protocols for key biological assays, and offer a comparative analysis of their performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound derivatives in their research.
Introduction: The Versatility of the 1,3-Benzenedisulfonyl Scaffold
This compound serves as an excellent starting material for creating diverse molecular architectures. The two sulfonyl chloride groups provide reactive sites for the introduction of various functionalities, leading to the generation of libraries of compounds with distinct physicochemical properties.[1] This structural diversity is key to exploring a wide range of biological targets. Sulfonamides, a major class of compounds derived from this scaffold, are known to exhibit numerous biological activities, making them a focal point of drug discovery efforts.[3][6] A significant area of interest is their role as carbonic anhydrase inhibitors, with some derivatives showing selectivity for tumor-associated isoforms like hCA IX, a promising target for anticancer therapies.[5][7][8]
Synthesis of Novel 1,3-Benzenedisulfonamide Derivatives
The synthesis of novel compounds from this compound typically involves its reaction with a variety of primary or secondary amines to form disulfonamides. The choice of the amine is a critical determinant of the final compound's biological activity.
A general synthetic approach involves the dropwise addition of a solution of this compound in a suitable solvent (e.g., pyridine) to a stirred solution of the desired amine at room temperature.[9] The reaction mixture is then refluxed for several hours.[9] After cooling, the mixture is poured into ice-cold water to precipitate the crude product, which is then filtered, washed, and recrystallized to yield the pure compound.[9]
Comparative Biological Evaluation: A Multi-Assay Approach
A thorough biological evaluation is essential to characterize the therapeutic potential of newly synthesized compounds. This typically involves a battery of in vitro assays to assess their cytotoxic, antimicrobial, and enzyme-inhibiting properties.
Anticancer Activity Evaluation
3.1.1. In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[10] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Causality: The choice of cell lines is crucial and should be relevant to the intended therapeutic area. For instance, evaluating compounds against a panel of cancer cell lines such as MCF-7 (breast), A549 (lung), and HeLa (cervical) can provide a broad spectrum of their anticancer potential.[4]
3.1.2. Mechanism of Action: Apoptosis Induction
To understand how a compound induces cell death, apoptosis assays are employed. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[13] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13][14] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells.[13]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.
Antimicrobial Activity Assessment
3.2.1. Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a common technique for determining MIC values.[15][17]
Experimental Causality: The selection of microbial strains is critical for evaluating the spectrum of activity. A panel should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as potentially resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[18][19][20]
Experimental Workflow: Broth Microdilution MIC Test
Caption: Workflow for the broth microdilution MIC test.
Results and Comparative Analysis
The biological activity of novel 1,3-benzenedisulfonamide derivatives should be compared to standard drugs to assess their potential.
Comparative Anticancer Activity
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Novel Compound A | 15.2 | 22.5 | 18.9 |
| Novel Compound B | 8.7 | 12.1 | 9.5 |
| Doxorubicin (Standard) | 0.8 | 1.2 | 0.9 |
IC₅₀ values are representative and for illustrative purposes.
Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |
| Novel Compound C | 32 | 64 | 64 |
| Novel Compound D | 16 | 32 | 32 |
| Ciprofloxacin (Standard) | 1 | 0.5 | 4 |
MIC values are representative and for illustrative purposes.
Detailed Experimental Protocols
MTT Assay Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.[22]
-
Resuspend the cells in 1X binding buffer.[23]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[23]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Analyze the cells by flow cytometry within one hour.[22]
Broth Microdilution MIC Protocol
-
Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.[15][24]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.[15]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][25]
Conclusion and Future Perspectives
The this compound scaffold continues to be a valuable starting point for the development of novel therapeutic agents. The biological evaluation strategies outlined in this guide provide a robust framework for identifying and characterizing promising lead compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential.
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC - PubMed Central. Retrieved from [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - PubMed Central. Retrieved from [Link]
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Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes. (n.d.). PubMed. Retrieved from [Link]
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A Comparative Guide to the Acid Stability of Polysulfonamide Membranes for Researchers and Drug Development Professionals
In the landscape of membrane technology, particularly within demanding applications such as industrial wastewater treatment and pharmaceutical purification, the chemical resistance of filtration membranes is a critical determinant of their longevity and performance.[1][2] Polysulfonamide (PSA) membranes have emerged as a robust alternative to traditional polyamide (PA) membranes, especially in acidic environments where PA membranes are prone to rapid degradation.[3][4][5] This guide provides an in-depth, objective comparison of the acid stability of polysulfonamide membranes against other alternatives, supported by experimental data and detailed protocols to empower researchers in their membrane selection and evaluation processes.
The Imperative of Acid Stability in Membrane Applications
Many industrial processes, including metal recovery, pulp and paper manufacturing, and the synthesis of active pharmaceutical ingredients (APIs), generate highly acidic streams that require treatment.[3] Nanofiltration (NF) and reverse osmosis (RO) membranes used in these applications must withstand harsh chemical conditions to ensure consistent performance and operational efficiency. The degradation of a membrane's selective layer can lead to a decline in salt rejection, an undesirable increase in permeate flux, and ultimately, complete membrane failure, resulting in costly downtime and replacement.[5][6]
Understanding the Chemical Advantage of Polysulfonamide
The superior acid stability of polysulfonamide membranes is rooted in the inherent chemical nature of the sulfonamide (-SO₂NH-) linkage. Compared to the amide (-CONH-) bond found in conventional polyamide membranes, the N-S bond in the sulfonamide group is significantly more resistant to acid-catalyzed hydrolysis.[3] The strong electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen atom, making it less susceptible to protonation and subsequent hydrolytic attack. In contrast, the carbonyl carbon in an amide bond is more electrophilic and readily attacked by hydronium ions, leading to chain scission and degradation of the polymer backbone.[3][6]
Comparative Performance Analysis: Polysulfonamide vs. Alternatives
The true test of a membrane's resilience lies in its performance under challenging conditions. Experimental data from various studies consistently demonstrates the superior acid stability of PSA membranes compared to their PA counterparts.
Table 1: Performance of Polysulfonamide (PSA) vs. Polyamide (PA) Membranes After Acid Exposure
| Membrane Type | Acid Exposure Conditions | Change in Water Permeance | Change in Salt Rejection | Reference |
| PIP-PSA | 10% (w/w) H₂SO₄, 55°C, 24h | Minimal Change | -9.6% (MgSO₄) | [3] |
| MPD-PSA | 10% (w/w) H₂SO₄, 55°C, 24h | Minimal Change | -22% (MgSO₄) | [3] |
| Commercial PA | 10% (w/w) H₂SO₄, 55°C, 24h | Complete Degradation | Complete Loss | [3] |
| PSA TFC | 20% H₂SO₄, high temperature | Better stability than PA | Maintained good permselectivity | [1] |
| PA TFC NF | pH ≤ 0 (HCl and H₂SO₄) | Significant performance declination | Altered morphology and properties | [5][6] |
PIP: Piperazine, MPD: m-Phenylenediamine, TFC: Thin-Film Composite
As evidenced in Table 1, while PA membranes suffer complete degradation under harsh acidic and high-temperature conditions, PSA membranes maintain their structural integrity and a significant portion of their separation performance.[3] It is noteworthy that while PSA membranes exhibit excellent acid stability, they can sometimes present a trade-off between permeability and selectivity due to the lower reactivity of sulfonyl chloride monomers compared to acyl chlorides, which can lead to a looser selective layer.[4]
Experimental Assessment of Acid Stability: A Validating Protocol
To rigorously assess the acid stability of a membrane, a systematic experimental approach is crucial. The following protocol outlines a comprehensive methodology for evaluating membrane performance before and after acid exposure. This self-validating system ensures that observed changes can be confidently attributed to the acid treatment.
Experimental Workflow for Acid Stability Assessment
Caption: Workflow for assessing membrane acid stability.
Step-by-Step Methodology
1. Baseline Characterization and Performance Testing:
- Rationale: Establishing a baseline is critical for quantifying the impact of acid exposure.
- Protocol:
- Cut a statistically relevant number of membrane coupons from a stock sheet.
- Characterize the surface and cross-sectional morphology of a representative coupon using Scanning Electron Microscopy (SEM).
- Obtain a baseline chemical signature of the membrane's active layer using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.
- Measure the contact angle to determine the initial hydrophilicity.
- In a cross-flow filtration setup, measure the pure water flux at a standardized pressure.
- Determine the baseline salt rejection using a model salt solution (e.g., 2000 ppm MgSO₄).
2. Accelerated Acid Aging (Static Soaking Test):
- Rationale: Static soaking in a controlled, aggressive environment accelerates the aging process, allowing for timely evaluation of long-term stability. Elevated temperatures are often used to further expedite potential degradation reactions.[6]
- Protocol:
- Immerse the membrane coupons in a solution of the desired acid (e.g., 10-20% H₂SO₄) in a sealed container.[3][7]
- Place the container in a temperature-controlled oven or water bath (e.g., 55°C) for a predetermined duration (e.g., 24 hours to 30 days).[3][7]
- Include a control set of coupons immersed in deionized water under the same temperature conditions.
3. Post-Exposure Characterization and Performance Testing:
- Rationale: Re-evaluating the membrane's properties and performance after acid exposure allows for a direct comparison with the baseline data.
- Protocol:
- Carefully remove the coupons from the acid solution and rinse them thoroughly with deionized water until the rinse water is pH neutral.
- Repeat the characterization steps (SEM, ATR-FTIR, contact angle) on the acid-exposed coupons.
- Repeat the performance tests (pure water flux and salt rejection) under the same conditions as the baseline measurements.
4. Data Analysis and Interpretation:
- Rationale: A quantitative comparison of pre- and post-exposure data reveals the extent of membrane degradation.
- Analysis:
- Calculate the percentage change in water flux and salt rejection.
- Compare SEM images to identify any changes in the membrane surface, such as pitting, cracking, or delamination.
- Analyze FTIR spectra for any changes in characteristic peaks that would indicate chemical alteration of the polymer backbone.
Visualizing Degradation Pathways
The chemical stability of the sulfonamide bond is the primary reason for the enhanced acid resistance of PSA membranes. The following diagram illustrates the proposed hydrolytic degradation pathway for a polyamide membrane in an acidic environment, a process that polysulfonamide membranes are largely resistant to.
Caption: Acid-catalyzed hydrolysis of polyamide.
Conclusion and Future Outlook
While current PSA membranes demonstrate excellent acid resistance, ongoing research is focused on improving their permeability and selectivity to further broaden their applicability. Innovations in interfacial polymerization techniques and the development of novel monomer chemistries promise to yield next-generation PSA membranes with even greater performance and durability.[1][4]
References
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Eslami, A., et al. (2018). Static and dynamic assessments of polysulfonamide and poly(amide-sulfonamide) acid-stable membranes. ResearchGate. [Link]
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Wang, Z., et al. (2022). Recent Advanced Development of Acid-Resistant Thin-Film Composite Nanofiltration Membrane Preparation and Separation Performance in Acidic Environments. MDPI. [Link]
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Liu, X., et al. (2021). High-performance acid-stable polysulfonamide thin-film composite membrane prepared via spinning-assist multilayer interfacial polymerization. Semantic Scholar. [Link]
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Wang, Z., et al. (2019). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride for water treatment. RSC Publishing. [Link]
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Gao, S.-L., et al. (2024). Comparative analysis of polyamide nanofiltration membranes resistance to different acids: Insights from experiments and density functional theory simulations. ResearchGate. [Link]
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Li, Z., et al. (2025). The degradation of polyamide nanofiltration membranes in acidic solutions: A hierarchical progressive study of performance, structure and molecular bonds. ResearchGate. [Link]
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Al-Abri, M. Z., et al. (2019). Stability of NF membranes under extreme acidic conditions. ResearchGate. [Link]
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Hilal, N., et al. (2004). A comprehensive review of nanofiltration membranes: treatment, pretreatment, modelling, and applications. Desalination. [Link]
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performance metrics of 1,3-Benzenedisulfonyl chloride-based separation membranes
An In-Depth Comparative Guide to 1,3-Benzenedisulfonyl Chloride-Based Separation Membranes
Introduction: Beyond Conventional Polyamide Membranes
For decades, thin-film composite (TFC) membranes based on the interfacial polymerization of an amine and an acyl chloride (typically trimesoyl chloride, TMC) have been the cornerstone of nanofiltration (NF) and reverse osmosis (RO). The resulting polyamide (PA) active layer offers an excellent balance of water flux and salt rejection. However, the amide linkage (-CO-NH-) is susceptible to hydrolysis under harsh acidic or basic conditions and is notoriously vulnerable to degradation by chlorine, a common disinfectant.
This guide focuses on a promising alternative: membranes synthesized using This compound (BDSC) . Reacting BDSC with a diamine monomer creates a polysulfonamide (PSA) active layer. The central thesis of this guide is that the sulfonamide linkage (-SO₂-NH-) endows these membranes with exceptional chemical stability, particularly in acidic environments, a critical requirement for many industrial separation processes in mining, pharmaceuticals, and wastewater treatment. We will explore the performance metrics of BDSC-based membranes, compare them with traditional PA membranes, and provide the experimental basis for these comparisons.
Comparative Performance Analysis: Polysulfonamide vs. Polyamide
The performance of a separation membrane is primarily defined by its permeability (flux), selectivity (rejection), and its robustness or stability over time and under challenging chemical conditions.
Key Performance Metric: Chemical Stability
The most significant advantage of BDSC-based PSA membranes is their superior chemical stability, especially in acidic conditions. The sulfonamide bond is inherently more resistant to nucleophilic attack and hydrolysis at low pH compared to the amide bond.[1]
Experimental data from studies subjecting membranes to harsh acid soaking tests validates this. For instance, when PSA membranes were soaked in 20% H₂SO₄ or 2.5% HNO₃ at elevated temperatures (70 ± 5 °C) for 24 hours, they retained a significantly higher percentage of their dye rejection capabilities compared to PA membranes, which showed severe degradation.[1][2]
Table 1: Comparative Acid Stability of PSA and PA Membranes
| Membrane Type (Monomers) | Acid Condition | Initial Dye Rejection (%) | Rejection after Acid Soaking (%) | Performance Decline (%) | Source(s) |
|---|---|---|---|---|---|
| PIP-PSA (Piperazine + BDSC) | 10% H₂SO₄, 55°C, 24h | 46% (MgSO₄) | 41.6% (MgSO₄) | 9.6% | [2] |
| MPD-PSA (m-Phenylenediamine + BDSC) | 10% H₂SO₄, 55°C, 24h | 32% (MgSO₄) | 25% (MgSO₄) | 22% | [2] |
| PIP-PASA (Piperazine + BDSC/TMC) | 10% H₂SO₄, 55°C, 24h | Not specified | Not specified | 54% (in salt rejection) | [2] |
| MPD-PA (m-Phenylenediamine + TMC) | 10% H₂SO₄, 55°C, 24h | High | Significant degradation | >70% (in salt rejection) |[2] |
Note: The data highlights the superior stability of the pure polysulfonamide (PSA) linkage derived from BDSC, especially when using an aliphatic diamine like piperazine (PIP).
Permeability and Selectivity
While offering superior stability, a common trade-off with early PSA membranes was lower water flux compared to their PA counterparts. This is often attributed to the different polymer network structures formed during interfacial polymerization. However, recent developments have focused on optimizing the monomer chemistry and fabrication conditions to enhance flux without significantly compromising rejection.
Conventional PA membranes made from m-phenylenediamine (MPD) and TMC can achieve high NaCl rejection (e.g., 99.6%) with fluxes around 42 L/(m²·h) at 15.5 bar.[3] In contrast, some BDSC-based membranes may exhibit lower salt rejection but can be tailored for specific applications like dye/salt fractionation where high rejection of divalent salts or organic molecules is prioritized over monovalent salt rejection.[1] For instance, certain PSA membranes show high rejection for dyes like Crystal Violet (CV) and Methyl Orange (MO) while allowing passage of salts, a desirable trait in textile wastewater treatment.[1]
Table 2: General Performance Comparison of NF Membranes
| Membrane Type | Typical Water Flux (L·m⁻²·h⁻¹·bar⁻¹) | Typical NaCl Rejection (%) | Typical MgSO₄ Rejection (%) | Key Feature | Source(s) |
|---|---|---|---|---|---|
| BDSC-based PSA | 5 - 15 | 20 - 50% | >90% | High acid stability | [2] |
| Conventional PA (NF90) | 4 - 8 | >90% | >98% | High rejection, "tight" NF | [4] |
| "Loose" PA (NF270) | 10 - 20 | 40 - 60% | >97% | High flux, lower monovalent rejection | [4] |
| TMC/S-BAPS PA | >15 | <20% | Not specified | High flux, low salt rejection |[3] |
This table provides a generalized comparison. Specific performance is highly dependent on fabrication conditions and the specific amine monomer used.
Fouling Resistance
Membrane fouling, the deposition of solutes on the membrane surface, leads to a decline in performance.[5] The surface properties of the membrane—hydrophilicity, charge, and roughness—are critical in determining its fouling propensity. The incorporation of sulfonate (-SO₃⁻) or sulfone (-SO₂-) groups can increase the hydrophilicity and negative surface charge of a membrane, which helps repel negatively charged organic foulants through electrostatic repulsion.[6][7]
While fouling is a complex phenomenon dependent on the feed water composition, membranes with smoother, more hydrophilic surfaces generally exhibit better anti-fouling properties.[8][9] The choice of amine monomer used with BDSC plays a crucial role in determining the final surface characteristics of the PSA membrane.
Experimental Protocols: Fabrication and Evaluation
The trustworthiness of performance data relies on robust and reproducible experimental methods. Here, we outline standard protocols for the synthesis and testing of BDSC-based membranes.
Protocol 1: Fabrication of a PSA TFC Membrane via Interfacial Polymerization
This protocol describes the synthesis of a polysulfonamide active layer on a porous polysulfone (PSf) support.
-
Support Preparation: Immerse a flat-sheet PSf ultrafiltration membrane in deionized water for at least 24 hours to remove preservatives. Mount the support flat on a glass plate, removing excess water from the surface with a rubber roller.
-
Aqueous Amine Solution: Prepare a 2% (w/v) aqueous solution of piperazine (PIP). Pour this solution onto the active surface of the PSf support and allow it to sit for 2 minutes.
-
Monomer Removal: Drain the excess amine solution from the membrane surface. Use a rubber roller to gently remove any remaining droplets. The support should be saturated with the amine solution but have no visible liquid on top.
-
Interfacial Polymerization: Prepare a 1% (w/v) solution of this compound (BDSC) in an organic solvent (e.g., Isopar G). Carefully pour this solution onto the amine-saturated support surface. The polymerization reaction occurs instantly at the interface. Allow the reaction to proceed for 1 minute.
-
Curing: Drain the BDSC solution. Place the membrane in a hot air oven at 60-70°C for 5-10 minutes to complete the polymerization and evaporate residual solvent.
-
Storage: Rinse the finished PSA membrane thoroughly with deionized water and store it in a water bath at 4°C until testing.
Diagram: Interfacial Polymerization for PSA Membranes
Caption: Interfacial polymerization of PSA.
Protocol 2: Performance Evaluation Using a Cross-Flow System
This protocol is for measuring water flux and solute rejection.
-
Membrane Compaction: Cut a circular coupon from the fabricated membrane sheet and place it in the cross-flow filtration cell. Pressurize the system with deionized water at a pressure higher than the intended operating pressure (e.g., 20 bar) for 1-2 hours until a stable flux is achieved. This minimizes compaction effects during the experiment.
-
Pure Water Flux Measurement: Reduce the pressure to the desired operating pressure (e.g., 15 bar). Measure the volume of permeate collected over a specific time. Calculate the pure water flux (J) using the formula: J = V / (A · t), where V is the permeate volume, A is the effective membrane area, and t is the time.[10]
-
Rejection Measurement: Replace the deionized water feed with a salt or dye solution of known concentration (C_f), e.g., 2000 ppm MgSO₄.
-
System Stabilization: Allow the system to run for at least 30-60 minutes to reach a steady state.
-
Data Collection: Simultaneously collect permeate and measure its concentration (C_p). The flux is measured again as in step 2.
-
Calculation: Calculate the solute rejection (R) using the formula: R = (1 - C_p / C_f) × 100%.
Diagram: Experimental Workflow for Membrane Evaluation
Caption: Workflow for membrane fabrication and testing.
Conclusion and Future Outlook
Membranes based on this compound offer a compelling solution for separation applications in chemically aggressive environments where traditional polyamide membranes fail. Their hallmark is superior acid stability, a direct result of the robust sulfonamide linkage. While historical challenges included lower flux, ongoing research into novel diamine monomers and optimization of polymerization conditions is narrowing the performance gap.
Future work should focus on developing PSA membranes with tailored surface properties to enhance anti-fouling characteristics and on scaling up production to demonstrate long-term performance and economic viability in industrial settings. The inherent stability of the BDSC-derived polymer backbone makes it an ideal platform for creating the next generation of resilient and highly selective separation membranes.
References
-
ResearchGate. (n.d.). Polysulfonamide coating layer polymerized by 1,3-disulfonyl chloride and polyethylenimine to achieve acid resistant TFC membranes | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Static and dynamic assessments of polysulfonamide and poly(amide-sulfonamide) acid-stable membranes | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Chlorine-Resistant Loose Nanofiltration Membranes Fabricated via Interfacial Polymerization Using Sulfone Group-Containing Amine Monomer for Dye/Salt Separation. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of separation performance exhibited by three nanofiltration. Available at: [Link]
-
MDPI. (2023). Comparison of the Mg2+-Li+ Separation of Different Nanofiltration Membranes. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Bis-Sulfonamides: A Comparative Analysis
Introduction
The enduring relevance of bis-sulfonamides necessitates the continuous development of efficient and versatile synthetic methodologies.[2][5] While classical approaches remain valuable, the demands of modern drug discovery and process chemistry for higher efficiency, milder conditions, and greater functional group tolerance have spurred significant innovation.
This guide provides a comparative analysis of various synthetic routes to bis-sulfonamides. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each method. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Classical Cornerstone: Synthesis via Sulfonyl Chlorides
The most traditional and well-established route to bis-sulfonamides involves the reaction of a diamine with two equivalents of a sulfonyl chloride in the presence of a base.[3][6] This method is a direct extension of the Hinsberg reaction for monosulfonamide synthesis. The reaction proceeds via nucleophilic attack of the amine's nitrogen on the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, typically pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[7]
Advantages:
-
Reliability: The reaction is robust and generally high-yielding for simple substrates.
-
Accessibility: A wide variety of sulfonyl chlorides and diamines are commercially available.
Disadvantages:
-
Harsh Precursor Synthesis: The preparation of the requisite sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, which are hazardous and show poor tolerance for sensitive functional groups.[8][9]
-
Instability of Reagents: Sulfonyl chlorides are susceptible to hydrolysis and can be challenging to store long-term.[10]
-
Side Reactions: Over-reaction or incomplete reaction can lead to complex mixtures, particularly with asymmetric diamines.
Workflow: Classical Bis-Sulfonamide Synthesis
Caption: General workflow for classical bis-sulfonamide synthesis.
Experimental Protocol: Synthesis of N,N'-diethyl-N,N'-(ethane-1,2-diyl)bis(benzenesulfonamide)
This protocol is adapted from a general procedure for synthesizing bis-arylsulfonamides.[3]
-
Preparation: To a stirred solution of N,N'-diethylethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition: Prepare a solution of benzenesulfonyl chloride (2.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure bis-sulfonamide.[3]
Modern One-Pot and Tandem Strategies
To overcome the limitations of the classical approach, significant research has focused on one-pot syntheses that avoid the isolation of sensitive intermediates. These methods offer improved atom economy, reduced waste, and often milder reaction conditions.
A. In Situ Generation from Thiols or Sulfonic Acids
A powerful strategy involves the in situ generation of sulfonyl chlorides from more stable precursors like thiols or sulfonic acids, which are then immediately reacted with a diamine in the same vessel.[11] For instance, the oxidation of thiols with reagents like N-Chlorosuccinimide (NCS) in the presence of a chloride source can efficiently produce the sulfonyl chloride intermediate.[6][11]
Advantages:
-
Avoids Isolation of Sulfonyl Chlorides: Circumvents the need to handle and store unstable sulfonyl chlorides.
-
Broader Substrate Scope: Thiols and sulfonic acids are often more readily available and possess better functional group compatibility than the corresponding sulfonyl chlorides.
-
Operational Simplicity: Reduces the number of purification steps, saving time and resources.
Conceptual Diagram: One-Pot Synthesis from Thiols
Caption: One-pot synthesis via in situ sulfonyl chloride generation.
B. Decarboxylative Halosulfonylation: A Paradigm Shift
A recent breakthrough from the Macmillan group leverages photoredox catalysis to synthesize sulfonamides from the traditional partners of amide coupling: carboxylic acids and amines.[12][13][14] This one-pot method uses a copper catalyst to achieve a decarboxylative chlorosulfonylation of an aromatic carboxylic acid, generating a sulfonyl chloride in situ. Subsequent addition of an amine affords the sulfonamide.[14]
Advantages:
-
Novel Disconnection: Utilizes readily available and structurally diverse carboxylic acids as starting materials, dramatically expanding the accessible chemical space.
-
Mild Conditions: The reaction proceeds under mild, light-mediated conditions.
-
High Functional Group Tolerance: The protocol is compatible with a wide range of functional groups on both the acid and amine partners.
Specialized Synthetic Routes
Beyond the general strategies, several specialized methods have been developed to access specific classes of bis-sulfonamides, such as those with defined stereochemistry or substitution patterns.
A. Direct Sulfochlorination of Arenes
For certain robust aromatic systems, bis-sulfonamides can be prepared by direct sulfochlorination using an excess of chlorosulfonic acid, followed by amination.[1] This method forges the C-S bonds directly on the aromatic core. While direct, the conditions are extremely harsh and generally limited to electron-rich or otherwise unfunctionalized arenes.
| Parameter | Description |
| Reagents | Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂) |
| Conditions | High temperatures (70-120 °C) |
| Key Feature | Forms two C-S bonds directly on an aromatic ring. |
| Limitation | Very harsh conditions, limited substrate scope. |
B. Ring-Opening of N-Tosylaziridines for Vicinal Bis-sulfonamides
The synthesis of chiral vicinal (1,2-) bis-sulfonamides, which are valuable C₂-symmetric ligands, can be efficiently achieved through the catalytic ring-opening of N-tosylaziridines.[15] Using an amine nucleophile in the presence of a Lewis acid catalyst like lithium perchlorate promotes the opening of the strained three-membered ring to yield the desired 1,2-diamine derivative, which is a bis-sulfonamide.[15] This method provides excellent control over stereochemistry.
Comparative Performance of Synthetic Routes
The choice of synthetic route depends critically on the target structure, available starting materials, and required functional group tolerance. The following table provides a comparative summary.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | General Conditions | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Classical Method | Diamine, Sulfonyl Chloride | Pyridine, Triethylamine | 0°C to RT | 70-95% | Well-established, reliable for simple substrates.[6][7] | Harsh synthesis of sulfonyl chlorides, unstable reagents.[8][9] |
| One-Pot from Thiols | Diamine, Thiol | NCS, TBACl, H₂O | Room Temperature | 75-90% | Avoids isolation of sulfonyl chlorides, operational simplicity.[6][11] | Requires compatible oxidation conditions. |
| Decarboxylative Route | Amine, Carboxylic Acid | Cu(II) catalyst, SO₂ source, light | Room Temperature | 50-85% | Uses common/abundant starting materials, mild conditions, excellent scope.[12][13][14] | Requires photoredox setup, catalyst can be expensive. |
| Direct Sulfochlorination | Aromatic compound | ClSO₃H (excess), SOCl₂ | 70-120 °C | 40-70% | Direct C-S bond formation.[1] | Extremely harsh, low functional group tolerance, regioselectivity issues. |
| Aziridine Ring-Opening | N-Tosylaziridine, Amine | LiClO₄ | Room Temperature | 80-95% | Excellent for chiral vicinal bis-sulfonamides, stereocontrolled.[15] | Limited to 1,2-bis-sulfonamide architecture. |
| Green Chemistry Route | Amine, Sulfonyl Chloride | Deep Eutectic Solvent (e.g., ChCl/Glycerol) | Room Temperature | up to 97% | Environmentally responsible, reusable solvent, simple workup.[16] | Scope may be limited by substrate solubility in the DES. |
Conclusion and Future Outlook
The synthesis of bis-sulfonamides has evolved significantly from its reliance on the classical sulfonyl chloride-amine coupling. Modern chemistry has ushered in an era of one-pot reactions and catalytic transformations that offer unprecedented efficiency, safety, and scope. The development of methods like decarboxylative halosulfonylation, which fundamentally alters the synthetic disconnection by using carboxylic acids, represents a major leap forward.[12][13][14]
Looking ahead, the field will likely continue its trajectory towards greater sustainability and efficiency. We anticipate the emergence of more catalytic C-H sulfonamidation reactions that bypass the need for pre-functionalized starting materials altogether. Furthermore, the application of flow chemistry and machine learning to optimize reaction conditions for complex bis-sulfonamide synthesis holds immense promise. As the structural and functional importance of bis-sulfonamides in medicine and materials science continues to grow, so too will the ingenuity of the synthetic chemist in crafting these vital molecules.
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Kazemi, F., & Abdollahi Kakroudi, M. (n.d.). One-pot Synthesis of bis-sulfonamide using β-cyclodextrin and BNBTS in water at room temperature. ResearchGate. Retrieved from [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]
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Krasavin, M., et al. (2017). Mono- and bis-sulfonamide synthesis via direct sulfochlorination of 6a–t. ResearchGate. Retrieved from [Link]
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Synthesis of α,α‐bis‐sulfonamide derivative 4 from 1 c and 2 c, working in ChCl/Gly (1 : 2 mol mol⁻¹) eutectic mixture, in the presence of Et3N, at RT and under air. (n.d.). ResearchGate. Retrieved from [Link]
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One-pot synthesis of symmetrical bis-sulfonyl 2,6-diarylpyridines via BiCl3-catalyzed and K2S2O8-mediated domino annulation of β-ketosulfones and N,N-dimethylacetamide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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N-Acylation of bis-sulfonamides with carboxylic acid anhydrides in refluxing CH 3 CN. (n.d.). ResearchGate. Retrieved from [Link]
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Bisai, A., Prasad, B. A. B., & Singh, V. K. (2005). Synthesis of chiral vicinal C 2 symmetric and unsymmetric bis(sulfonamide) ligands based on trans-1,2-cyclohexanediamine by aminolysis of N-tosylaziridines. Publications of the IAS Fellows. Retrieved from [Link]
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Synthesis, characterization and surface properties of bis-sulfonamide, sulfonamide-imine and sultam based nonionic surfactants. (2016). Journal of Scientific and Innovative Research. Retrieved from [Link]
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Application of mono- and bis-sulfonamides in asymmetric catalysis. (n.d.). Research Trends. Retrieved from [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. Retrieved from [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). NIH. Retrieved from [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from [Link]
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O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2021). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. Retrieved from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]
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One-pot synthesis of symmetrical bis-sulfonyl 2,6-diarylpyridines via BiCl3-catalyzed and K2S2O8-mediated domino annulation of β-ketosulfones and N,N-dimethylacetamide. (2021). ResearchGate. Retrieved from [Link]
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Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from [Link]
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Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Books. Retrieved from [Link]
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Recent advances in the synthesis of N-acyl sulfonamides. (2021). PMC - NIH. Retrieved from [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC - NIH. Retrieved from [Link]
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Tejaswinee, K., et al. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). ResearchGate. Retrieved from [Link]
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The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]
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Modular Two-Step Route to Sulfondiimidamides. (2022). PMC - NIH. Retrieved from [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of (bis)sulfonic acid, (bis)benzamides as follicle-stimulating hormone (FSH) antagonists. (n.d.). PubMed. Retrieved from [Link]
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Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). (2023). PMC - NIH. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Validation of 1,3-Benzenedisulfonyl Chloride and Its Derivatives
For researchers, medicinal chemists, and process development scientists, the unambiguous structural confirmation of key synthetic intermediates is a cornerstone of reliable and reproducible research. 1,3-Benzenedisulfonyl chloride and its derivatives are powerful building blocks in the synthesis of novel pharmaceuticals and functional materials.[1] Their high reactivity, stemming from two electrophilic sulfonyl chloride moieties, necessitates meticulous structural validation to ensure downstream success.[2]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of this compound and its derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation.
The Imperative of Multi-Modal Analysis
No single spectroscopic technique provides a complete structural picture. A robust validation strategy relies on the synergistic interpretation of data from multiple analytical methods. For sulfonyl chlorides, which are prone to hydrolysis, careful sample preparation is as critical as the analysis itself. The primary tools for this class of compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
Experimental Workflow: A Self-Validating Approach
A logical workflow ensures that each analytical step builds upon the last, creating a self-validating cascade of evidence. The process begins with preliminary functional group identification by IR, followed by molecular weight and fragmentation analysis by MS, and is ultimately confirmed by the detailed connectivity and electronic environment mapping provided by NMR.
Figure 1: A typical experimental workflow for the spectroscopic validation of newly synthesized this compound derivatives.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is the fastest and most straightforward method for confirming the presence of the critical sulfonyl chloride (-SO₂Cl) functional group. Its utility lies in identifying characteristic vibrational modes. The S=O bonds in a sulfonyl chloride give rise to two very strong and sharp absorption bands corresponding to asymmetric and symmetric stretching.
Causality: The positions of these bands are highly sensitive to the electronic environment. The two S=O bonds are coupled, leading to two distinct stretching frequencies. For benzenesulfonyl chloride, these appear as strong asymmetric and symmetric stretches at approximately 1375 cm⁻¹ and 1185 cm⁻¹, respectively. The 1,3-disubstitution pattern on the benzene ring also produces characteristic out-of-plane (OOP) C-H bending bands in the fingerprint region (900-650 cm⁻¹), which can help confirm the substitution pattern.[3][4]
Trustworthiness: A key self-validating step is to check for the absence of a broad absorption band in the 3500-3200 cm⁻¹ region. The presence of such a band would indicate O-H stretching from a sulfonic acid, the product of hydrolysis. Since this compound is moisture-sensitive, its absence is a good indicator of sample integrity.[1][5]
Key IR Absorptions for this compound Derivatives:
| Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Confirms the presence of the benzene ring.[6] |
| S=O Asymmetric Stretch | 1410-1370 | Strong, Sharp | A key diagnostic peak for the sulfonyl group.[7] |
| S=O Symmetric Stretch | 1204-1166 | Strong, Sharp | The second key diagnostic peak for the sulfonyl group.[7] |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Typically multiple sharp bands. |
| m-Disubstitution Pattern | 810-750 & ~690 | Strong | C-H out-of-plane wagging and a ring bending mode characteristic of meta-substitution.[4] |
| S-Cl Stretch | ~580 | Medium | Can be difficult to assign definitively. |
Experimental Protocol:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, acquire the spectrum as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or run directly in a suitable solvent like chloroform in a liquid cell.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the key S=O asymmetric and symmetric stretching bands. Confirm the presence of aromatic C-H and C=C stretches. Analyze the fingerprint region for the characteristic bands of meta-disubstitution.[4] Crucially, verify the absence of a broad O-H peak.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can yield an exact mass, allowing for the determination of the molecular formula, a definitive piece of evidence. Electron Ionization (EI) is a common technique for this class of compounds and provides rich fragmentation data.
Causality & Fragmentation Pattern: The fragmentation of this compound is governed by the relative strengths of its bonds and the stability of the resulting fragments. The initial event is the removal of an electron to form the molecular ion (M⁺˙). Fragmentation proceeds via the cleavage of the weakest bonds.
A plausible fragmentation pathway involves:
-
Loss of Chlorine: Cleavage of a relatively weak S-Cl bond to lose a chlorine radical (·Cl), forming a sulfonyl cation.
-
Loss of SO₂: Subsequent loss of a neutral sulfur dioxide (SO₂) molecule, a common and favorable fragmentation pathway for sulfonyl-containing compounds.[8][9]
-
Sequential Fragmentation: The second sulfonyl chloride group can undergo similar fragmentation.
Figure 2: Proposed EI fragmentation pathway for this compound. Isotopic peaks due to ³⁵Cl and ³⁷Cl are expected.
Trustworthiness: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a built-in validation metric. Any fragment containing one chlorine atom will show an (M)⁺ and an (M+2)⁺ peak with an intensity ratio of approximately 3:1. The molecular ion of this compound will exhibit a characteristic pattern for two chlorine atoms (M, M+2, M+4). Observing these patterns confirms the number of chlorine atoms in each fragment.
Comparison of Expected Fragments:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Identity |
| This compound | 274 (M⁺˙) | 239 [M-Cl]⁺, 175 [M-Cl-SO₂]⁺ or [C₆H₄SO₂Cl]⁺, 75 [C₆H₃S]⁺ |
| 4-Nitro-1,3-benzenedisulfonyl Chloride | 319 (M⁺˙) | 284 [M-Cl]⁺, 220 [M-Cl-SO₂]⁺, 120 [C₆H₃(NO₂)S]⁺ |
Experimental Protocol:
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or GC-MS (for volatile derivatives).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Identify the molecular ion peak (M⁺˙) and its chlorine isotope pattern. Propose structures for major fragment ions and rationalize their formation. If using HRMS, compare the measured exact mass to the calculated mass for the expected molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, ¹H and ¹³C NMR are essential. The highly electron-withdrawing nature of the -SO₂Cl group has a profound deshielding effect on the aromatic protons and carbons.
Causality: The chemical shift of a nucleus is determined by the local electron density. Electron-withdrawing groups, like -SO₂Cl, pull electron density away from the aromatic ring, causing the attached protons and carbons to resonate at a higher frequency (downfield). The substitution pattern dictates the number of unique signals and their splitting patterns (multiplicity), which arise from spin-spin coupling between adjacent, non-equivalent nuclei.
For the parent this compound:
-
H-2: This proton is situated between two strongly withdrawing -SO₂Cl groups, making it the most deshielded. It appears as a triplet (or more accurately, a narrow multiplet) due to coupling with H-4 and H-6.
-
H-4/H-6: These two protons are equivalent and are deshielded by one ortho and one meta -SO₂Cl group. They appear as a doublet of doublets, coupling to H-5 and H-2.
-
H-5: This proton is ortho to two carbons bearing hydrogen and meta to the two carbons bearing the sulfonyl groups, making it the least deshielded of the aromatic protons. It appears as a triplet, coupling to H-4 and H-6.
Comparative NMR Data (¹H and ¹³C):
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / J (Hz) | Rationale |
| This compound (in CDCl₃) | H-2 | ~8.69 | t | Most deshielded, between two -SO₂Cl groups. |
| H-4/H-6 | ~8.42 | dd | Deshielded by ortho and meta -SO₂Cl groups. | |
| H-5 | ~7.99 | t | Least deshielded aromatic proton. | |
| C-1/C-3 | ~145.0 | s | Quaternary carbons attached to -SO₂Cl. | |
| C-2 | ~134.0 | d | Carbon between two -SO₂Cl groups. | |
| C-4/C-6 | ~131.0 | d | Deshielded carbons. | |
| C-5 | ~136.0 | d | Deshielded carbon. | |
| 4-Nitrobenzenesulfonyl Chloride (in CDCl₃) | H-2/H-6 | ~8.36 | d, J ≈ 8.5 | Ortho to -NO₂, deshielded. |
| H-3/H-5 | ~7.89 | d, J ≈ 8.5 | Meta to -NO₂, less deshielded. | |
| C-1 | ~150.0 | s | Quaternary carbon attached to -SO₂Cl. | |
| C-4 | ~139.0 | s | Quaternary carbon attached to -NO₂. | |
| C-2/C-6 | ~133.5 | d | Carbons ortho to -SO₂Cl. | |
| C-3/C-5 | ~124.3 | d | Carbons meta to -SO₂Cl. |
Note: Specific chemical shifts can vary slightly based on solvent and concentration. Data for this compound derived from reference spectra.[10] Data for 4-Nitrobenzenesulfonyl Chloride derived from reference spectra.[11][12]
Experimental Protocol:
-
Sample Preparation (Critical): Due to the moisture sensitivity of sulfonyl chlorides, sample preparation must be performed under anhydrous conditions.[5]
-
Use a high-quality NMR tube and cap, dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Use a deuterated solvent from a fresh, sealed ampoule or a bottle stored over molecular sieves (e.g., CDCl₃, Acetone-d₆).
-
If the compound is highly sensitive, prepare the sample in a glovebox under an inert atmosphere.[7][13]
-
Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended for derivatives): Acquire 2D NMR spectra like COSY (to establish H-H connectivity) and HSQC/HMBC (to correlate H-C connectivity).
-
-
Analysis:
-
Integrate the ¹H signals to confirm proton ratios.
-
Analyze the multiplicities and coupling constants to determine the substitution pattern.
-
Assign all ¹H and ¹³C signals based on chemical shifts and coupling data, comparing them to expected values.
-
Conclusion
The structural validation of this compound and its derivatives is a clear-cut process when a systematic, multi-technique approach is employed. IR spectroscopy provides a rapid check for the key functional group and sample integrity. Mass spectrometry delivers an irrefutable molecular weight and formula, with its fragmentation pattern offering further structural clues. Finally, NMR spectroscopy provides the definitive, high-resolution map of the molecule, confirming atomic connectivity and the specific isomeric form. By understanding the causal principles behind the spectral data and employing self-validating experimental workflows, researchers can ensure the structural integrity of these vital chemical building blocks, paving the way for successful and reproducible scientific outcomes.
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Available at: [Link]
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6.1: Preparing NMR Samples on a Schlenk Line. (2024). Chemistry LibreTexts. Available at: [Link]
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Chen, J., et al. (2011). The palladium-catalyzed desulfitative cyanation of arenesulfonyl chlorides and sodium sulfinates. Chemical Communications. Supporting Information. Available at: [Link]
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Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-33. Available at: [Link]
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Benzene-1,3-disulfonyl chloride – general description and application. (2021). Georganics. Available at: [Link]
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Benzene-1,3-disulfonyl chloride - High purity. (n.d.). Georganics. Available at: [Link]
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A Comparative Benchmarking Guide to 1,3-Benzenedisulfonyl Chloride in Advanced Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of appropriate reagents is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth comparative analysis of 1,3-benzenedisulfonyl chloride, benchmarking its performance against key alternatives in the synthesis of high-performance polymers and complex sulfonamides. Our focus is on delivering objective, data-driven insights to inform your experimental design and accelerate your research.
Introduction to this compound: A Versatile Bifunctional Reagent
This compound (m-BDSC) is a highly reactive aromatic compound featuring two sulfonyl chloride functional groups in a meta-orientation on a benzene ring.[1][2] This unique arrangement imparts a combination of reactivity and structural flexibility, making it a valuable building block in various synthetic applications. Its primary uses lie in the formation of sulfonamide and polysulfonamide linkages, as well as in the synthesis of specialized polyamides.[1][2]
The reactivity of the sulfonyl chloride groups allows for efficient reactions with primary and secondary amines to form stable sulfonamide bonds.[2] The meta-substitution pattern influences the geometry of the resulting molecules and polymers, often leading to amorphous materials with good solubility in organic solvents.
This guide will focus on two key application areas:
-
Synthesis of Bissulfonamides: Critical moieties in medicinal chemistry and materials science.
-
Polymer Synthesis: Specifically, the formation of polysulfonamides and as an alternative to traditional diacyl chlorides in polyamide synthesis.
We will compare the performance of this compound against established alternatives, namely p-toluenesulfonyl chloride for bissulfonamide synthesis and terephthaloyl chloride for polymer synthesis.
Benchmarking in Bissulfonamide Synthesis: this compound vs. p-Toluenesulfonyl Chloride
The synthesis of molecules containing two sulfonamide groups is of significant interest in drug discovery and ligand design. Here, we compare the performance of this compound with the widely used monofunctional reagent, p-toluenesulfonyl chloride (TsCl).
Causality of Experimental Choice
The choice between a disulfonyl chloride and a monosulfonyl chloride is fundamentally driven by the desired final molecular architecture. This compound is employed when a single reagent is needed to introduce two sulfonamide functionalities, often to bridge two amine-containing molecules or to create a specific molecular scaffold. In contrast, p-toluenesulfonyl chloride is used to introduce a single "tosyl" group.
While a direct comparison for the synthesis of a bissulfonamide is not straightforward as TsCl is monofunctional, we can infer performance based on the reactivity of the sulfonyl chloride group. Both reagents readily react with primary and secondary amines.[3][4] The reaction of p-toluenesulfonyl chloride with primary amines is a well-established method for preparing sulfonamides, often resulting in easily crystallizable products.[3]
Comparative Data
| Reagent | Amine | Product | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | p-Toluidine | 4-methyl-N-(p-tolyl)benzenesulfonamide | 93 | [5] |
| This compound | Indole (in the presence of a catalyst) | Bis-indolyl methanes | up to 96 | [6] |
Note: The provided data is from different reaction types and should not be considered a direct comparison of reactivity. The high yield in the case of this compound is in a catalyzed reaction forming a different class of compounds. However, it demonstrates the high reactivity of the sulfonyl chloride groups.
Experimental Protocol: Synthesis of N,N'-Bis(4-methylphenyl)benzene-1,3-disulfonamide
This protocol describes a representative synthesis of a bissulfonamide using this compound.
Materials:
-
This compound
-
p-Toluidine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-toluidine (2.2 equivalents) in DCM.
-
Add pyridine (2.5 equivalents) to the solution and cool the flask in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in DCM.
-
Slowly add the this compound solution to the stirred amine solution in the ice bath.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N,N'-bis(4-methylphenyl)benzene-1,3-disulfonamide.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of a bissulfonamide.
Benchmarking in Polymer Synthesis: A Polysulfonamide vs. a Polyamide
This compound serves as a monomer for the synthesis of polysulfonamides. Its performance can be conceptually benchmarked against terephthaloyl chloride, a common monomer for high-performance aromatic polyamides (aramids).
Causality of Experimental Choice: Structural and Property Implications
The choice between this compound and terephthaloyl chloride dictates the nature of the resulting polymer backbone linkage: a sulfonamide (-SO₂-NH-) versus an amide (-CO-NH-). This fundamental difference has profound implications for the polymer's properties.
-
Bond Geometry: The sulfonyl group has a tetrahedral geometry, while the carbonyl group is trigonal planar. This leads to different chain conformations. The meta-linkage of this compound further disrupts chain packing, often resulting in amorphous polymers with enhanced solubility. In contrast, the para-linkage of terephthaloyl chloride promotes linear, rigid chains that can pack efficiently, leading to semi-crystalline or crystalline polymers with high thermal stability and mechanical strength, but often poor solubility.[7][8]
-
Chemical Stability: The sulfonamide bond is generally more resistant to hydrolysis than the amide bond, particularly in acidic conditions. This makes polysulfonamides attractive for applications in harsh chemical environments.
Comparative Performance Data
Direct comparative data for polysulfonamides from this compound and polyamides from terephthaloyl chloride with the same diamine is scarce. However, we can compare the properties of representative polymers from each class.
| Property | Polysulfonamide (from m-BDSC and Piperazine) | Aromatic Polyamide (from Terephthaloyl Chloride and p-Phenylenediamine - Kevlar®) |
| Glass Transition Temp. (°C) | Data not readily available, but generally lower than aramids | > 300 |
| Thermal Decomposition Temp. (°C) | > 350 | > 500[8] |
| Solubility | Generally soluble in polar aprotic solvents | Insoluble in most organic solvents[7] |
| Mechanical Strength | Moderate | Very High |
Application Focus: Polysulfonamide Membranes for Water Treatment
A key application where this compound excels is in the fabrication of polysulfonamide thin-film composite (TFC) membranes for nanofiltration. These membranes exhibit excellent chemical stability, particularly in acidic conditions.
Experimental Data for a Polysulfonamide Membrane:
A polysulfonamide membrane prepared by interfacial polymerization of this compound and polyallylamine on a polyethersulfone support demonstrated the following performance characteristics:
| Parameter | Value |
| Water Permeation Flux | 34.10 L m⁻² h⁻¹ (at 0.5 MPa) |
| MgCl₂ Rejection | 92.44% |
| Acid Stability | 88.3% MgCl₂ rejection after 30 days in 20% H₂SO₄ |
This high acid stability is a significant advantage over many polyamide-based membranes.
Experimental Protocol: Interfacial Polymerization of a Polysulfonamide Membrane
This protocol outlines the fabrication of a polysulfonamide TFC membrane.
Materials:
-
Porous support membrane (e.g., polyethersulfone ultrafiltration membrane)
-
Aqueous solution of an amine monomer (e.g., piperazine or m-phenylenediamine)
-
Organic solution of this compound (e.g., in hexane)
-
Rubber roller
-
Oven
Procedure:
-
Immerse the porous support membrane in the aqueous amine solution for a specified time (e.g., 2 minutes).
-
Remove the membrane and gently roll a rubber roller over the surface to remove excess solution.
-
Immerse the amine-saturated membrane into the organic solution of this compound for a short period (e.g., 1 minute) to allow interfacial polymerization to occur.
-
Remove the membrane from the organic solution and allow it to air dry.
-
Heat the membrane in an oven at a moderate temperature (e.g., 60°C) for a few minutes to complete the polymerization and cross-linking.
-
Store the resulting TFC membrane in deionized water until use.
Diagram of the Interfacial Polymerization Process:
Caption: Interfacial polymerization for TFC membrane fabrication.
Conclusion: Selecting the Right Reagent for Your Application
This compound is a versatile and highly reactive building block for the synthesis of bissulfonamides and high-performance polymers. Its key advantages lie in its bifunctionality, allowing for the facile introduction of two sulfonyl groups, and the meta-substitution pattern which often imparts good solubility to the resulting products.
-
For Bissulfonamide Synthesis: this compound is an excellent choice for creating bridged molecules or specific scaffolds requiring two sulfonamide linkages from a single precursor.
-
For Polymer Synthesis: It is a valuable monomer for producing polysulfonamides with high chemical stability, particularly acid resistance, making them well-suited for applications such as specialized membranes. While the resulting polymers may not possess the extreme thermal stability and mechanical strength of aramids derived from terephthaloyl chloride, their enhanced processability and chemical resistance offer significant advantages in specific contexts.
Ultimately, the choice of reagent should be guided by a thorough understanding of the desired properties of the final product. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in their synthetic endeavors.
References
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Functional Aromatic Polyamides. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved from [Link]
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Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent? (2021, April 9). Quora. Retrieved from [Link]
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Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). Wiley Online Library. Retrieved from [Link]
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Polyamides and Polysulfonamides from Hexahydrobenzodipyrrole. (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved from [Link]
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Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. (n.d.). Retrieved from [Link]
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p-TOLYLSULFONYLMETHYL ISOCYANIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis and Characterization of Aromatic Polyamides Derived from New Phenylated Aromatic Diamines. (1992, October 1). CoLab. Retrieved from [Link]
-
1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. (2023, October 10). Alcatraz Chemicals. Retrieved from [Link]
-
Benzene-1,3-disulfonyl chloride – general description and application. (2021, October 25). Georganics. Retrieved from [Link]
-
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (n.d.). ResearchGate. Retrieved from [Link]
-
Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. (2022, March 17). MDPI. Retrieved from [Link]
-
Poly(N,N'-dichloro-N-ethyl-benzene-1, 3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as novel catalytic reagents for synthesis of bis-indolyl, tris-indolyl, di(bis-indolyl), tri. (n.d.). ResearchGate. Retrieved from [Link]
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evaluation of the thermal and chemical resistance of crosslinked polymers
An In-Depth Guide to the Evaluation of Thermal and Chemical Resistance of Crosslinked Polymers
Introduction: The Structural Fortitude of Crosslinked Polymers
In the realm of advanced materials, the transition from linear to crosslinked polymers marks a significant leap in performance and durability. Linear polymers, characterized by long chains held together by weaker van der Waals forces or hydrogen bonds, often exhibit thermoplastic behavior, softening and melting upon heating. Crosslinking fundamentally alters this behavior by introducing strong covalent bonds between adjacent polymer chains, creating a robust, three-dimensional network.[1][2] This interconnected architecture is the cornerstone of their enhanced thermal stability and chemical resistance, making them indispensable in applications where high strength and stability are paramount.[1][3]
The covalent network restricts the mobility of polymer chains, which not only improves mechanical properties like tensile strength but also raises the material's resistance to thermal degradation and chemical attack.[1] At elevated temperatures, where linear polymers would degrade or melt, the crosslinked structure maintains its integrity.[2] Similarly, the dense network acts as a barrier, limiting the penetration of solvents and corrosive chemicals that would readily dissolve or swell their linear counterparts.[2]
However, not all crosslinked polymers are created equal. Their resistance is a function of the base polymer chemistry, the density of the crosslinks, and the type of covalent bonds formed. For researchers and drug development professionals, understanding how to rigorously evaluate and compare these properties is critical for selecting the optimal material for a given application, be it a chemically inert bioreactor, a thermally stable medical device, or a durable coating for sensitive equipment. This guide provides a comprehensive overview of the core principles and experimental methodologies for assessing the thermal and chemical resilience of these advanced materials.
Part 1: The Crucible of Heat - Evaluating Thermal Resistance
Thermal stability is a critical performance metric, defining the maximum temperature at which a polymer can be used without significant degradation of its properties.[4] The primary mechanisms of thermal degradation involve the breaking of chemical bonds within the polymer backbone, initiated by heat energy.[5] This can occur through various pathways, including chain scission (the breaking of the main polymer chain) and the elimination of side groups.[4][6][7] In the presence of oxygen, this process is accelerated, leading to thermo-oxidative degradation.[5][6]
Two key analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), form the foundation of thermal property characterization.
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability
TGA is a fundamental technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[8] As a polymer is heated, it eventually reaches a temperature where it begins to decompose, releasing volatile byproducts and causing a decrease in mass.[4] The TGA instrument precisely measures this mass loss, providing a quantitative measure of the material's degradation profile.
-
Sample Preparation: Precisely weigh 5-10 mg of the crosslinked polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Select the atmosphere. For pure thermal stability, use an inert atmosphere like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4] To assess thermo-oxidative stability, use a controlled air or oxygen atmosphere.
-
-
Thermal Program:
-
Data Acquisition: Record the sample mass as a function of temperature. The output is a thermogram plotting percent weight versus temperature.
-
Data Analysis:
-
Onset of Decomposition (Td): Determine the temperature at which significant weight loss begins. This is often calculated as the temperature at which 5% or 10% of the initial mass has been lost (T₅% or T₁₀%).[9]
-
Char Yield: The percentage of residual mass at the end of the experiment, which indicates the amount of non-volatile carbonaceous material formed during decomposition.
-
-
Inert Atmosphere: Using nitrogen or argon is crucial for isolating the effect of heat on the polymer's bonds, providing a measure of its intrinsic thermal stability without the complicating factor of oxidation.[4]
-
Heating Rate: A standardized heating rate (e.g., 10 °C/min) is essential for comparing results across different materials. Faster rates can shift the decomposition to higher temperatures, so consistency is key.
Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions
DSC is a powerful technique used to investigate the response of polymers to heating, specifically by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[11] It is essential for identifying key thermal transitions, most notably the glass transition temperature (Tg).[11][12] The Tg is the temperature at which a polymer transitions from a hard, glassy state to a more flexible, rubbery state.[12] For crosslinked polymers, a higher Tg is often correlated with a more rigid network and better high-temperature dimensional stability.
-
Sample Preparation: Encapsulate 5-10 mg of the polymer sample in a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat Scan: Heat the sample at a standard rate (e.g., 10 °C/min) to a temperature well above the expected Tg. This step erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature.
-
Second Heat Scan: Heat the sample again at the same rate (e.g., 10 °C/min). The Tg is determined from this second scan to ensure consistent and reproducible results.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: The Tg is identified as a step-like change in the baseline of the DSC thermogram.[11] It is typically reported as the midpoint of this transition.
-
Heat-Cool-Heat Cycle: This procedure is critical for obtaining reliable Tg data. The first heating run removes any internal stresses or physical aging effects from the polymer, while the second heating run provides a clean measurement of the glass transition.[13]
Comparative Thermal Performance Data
The following table summarizes typical thermal properties for common classes of crosslinked polymers. Note that these values can vary significantly based on the specific formulation, curing agent, and crosslink density.
| Polymer Type | Typical Glass Transition Temp. (Tg) | Typical Decomposition Temp. (Td, 5% wt. loss) | Key Characteristics |
| Epoxy Resins | 120 - 220 °C | 300 - 400 °C | High strength and rigidity, good thermal stability up to Tg. Specialty formulations can exceed 200°C.[14] |
| Polyurethanes | -60 - 100 °C | 250 - 350 °C | Versatile Tg range from flexible to rigid. Moderate heat resistance.[14] |
| Silicones | -120 - -50 °C | > 400 °C | Excellent thermal stability over a very wide temperature range (-50°C to 230°C), but lower mechanical strength than epoxies.[14] |
Part 2: The Gauntlet of Chemicals - Evaluating Chemical Resistance
The chemical resistance of a crosslinked polymer is its ability to withstand exposure to chemical agents without significant degradation of its physical or mechanical properties.[15] Chemical attack can manifest as swelling, dissolution, cracking, or a reduction in strength. The dense, three-dimensional network of crosslinked polymers provides a physical barrier against the ingress of chemicals.
The standard method for evaluating this property is immersion testing, which simulates real-world exposure in a controlled laboratory setting.
Chemical Immersion Testing (ASTM D543)
The ASTM D543 standard provides a framework for evaluating the resistance of plastics to chemical reagents.[16][17] The core principle is to immerse polymer specimens in specific chemicals for a defined period and then measure any changes in their properties.[16][18]
-
Specimen Preparation:
-
Prepare standard test specimens (e.g., tensile bars, disks) of the crosslinked polymer.
-
Measure and record the initial properties of control specimens:
-
Mass: Weigh to the nearest 0.001 g.
-
Dimensions: Measure thickness, width, and length.
-
Appearance: Note the initial color, gloss, and clarity.
-
Mechanical Properties: Determine tensile strength and elongation (as per ASTM D638).
-
-
-
Immersion Procedure:
-
Select a range of chemical reagents relevant to the intended application (e.g., acids, bases, organic solvents, cleaning agents).[19]
-
Completely immerse the test specimens in the chosen reagent in a sealed container.[18] Ensure there is enough liquid to cover the specimens fully.
-
Place the containers in a controlled environment, typically at room temperature (23 °C) or an elevated temperature to accelerate aging, for a specified duration (e.g., 7 days, 30 days).[20]
-
-
Post-Immersion Evaluation:
-
After the exposure period, remove the specimens from the reagents, gently clean them according to the standard, and allow them to condition.
-
Re-measure the same properties as in Step 1:
-
Percent Weight Change: [(Final Mass - Initial Mass) / Initial Mass] * 100
-
Percent Dimensional Change: [(Final Dimension - Initial Dimension) / Initial Dimension] * 100
-
Change in Appearance: Visually inspect for swelling, cracking, discoloration, or loss of gloss.[21]
-
Change in Mechanical Properties: Perform tensile tests and compare the results to the control specimens.
-
-
-
Data Interpretation: A material is considered resistant if the changes in its properties are minimal and fall within acceptable limits for the application.
-
Controlled Environment: Temperature significantly affects the rate of chemical attack. Maintaining a constant temperature is essential for reproducible results. Elevated temperatures are often used to simulate long-term exposure in a shorter timeframe.[15]
-
Comprehensive Property Evaluation: Relying on a single metric like weight change can be misleading. A polymer might gain weight due to solvent absorption (swelling) while simultaneously losing mechanical strength. A holistic evaluation of mass, dimensions, appearance, and mechanical properties is necessary for a complete picture of chemical resistance.[15]
Comparative Chemical Resistance
The chemical resistance of crosslinked polymers is highly dependent on their backbone chemistry.
| Polymer Type | Resistance to Acids | Resistance to Bases | Resistance to Organic Solvents | Key Characteristics |
| Epoxy Resins | Excellent (pH 1-11) | Good (pH 1-11) | Good (Varies with solvent polarity) | Excellent overall chemical resistance, making them suitable for protective coatings.[22][23] |
| Polyurethanes | Fair to Good | Fair to Good | Good | Good durability and adhesion, but generally less resistant to aggressive chemicals than epoxies.[14] |
| Silicones | Good | Good | Poor to Fair | Excellent environmental resistance but susceptible to swelling by non-polar organic solvents. Poor resistance to aggressive fluids.[22] |
Conclusion: A Synthesis of Performance
The evaluation of thermal and chemical resistance is a multi-faceted process that requires a combination of standardized testing protocols and a deep understanding of polymer science. Crosslinking provides a powerful tool for enhancing the durability of polymers, transforming them into materials capable of withstanding harsh operational environments.[1]
-
Epoxies stand out for their high structural strength, excellent chemical resistance, and good thermal stability, making them a top choice for structural bonding and protective coatings.[14][22]
-
Silicones are unparalleled in their thermal stability over a broad temperature range and their flexibility, but they lack the structural strength and solvent resistance of epoxies.[14][22]
-
Polyurethanes offer a versatile balance of toughness and flexibility, providing a durable middle ground for applications requiring shock absorption and moderate chemical resistance.[14]
Ultimately, while this guide provides a framework for comparison, the final selection of a crosslinked polymer must be validated by empirical testing that closely simulates the specific thermal and chemical stresses of the intended application.[17][24] Only through rigorous, data-driven evaluation can researchers and developers ensure the long-term performance and reliability of their products.
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What a DSC Analysis of a Polymer Can Discover. (2021, August 3). Innovatech Labs. Retrieved from [Link]
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Crosslinked and High-Temperature Compounds: The Resistant Generation of Polymers in Harsh Conditions. (2025, August 24). Nano Kara Faraz. Retrieved from [Link]
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Thermal Decomposition of Cross-linked Polybutadiene and its Copolymers. e-Publications@Marquette. Retrieved from [Link]
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Accelerated Cross Linking Techniques for Heat-Resistant Polymers. (2025, February 24). Ebeam Machine. Retrieved from [Link]
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Comparing ASTM D543 with Other Plastic Chemical Resistance Tests. (2025, September 9). Infinita Lab. Retrieved from [Link]
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Chemical Resistance Testing: Ensure Suitability for Your Application. (2022, October 3). E Squared. Retrieved from [Link]
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Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. (2022). MDPI. Retrieved from [Link]
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A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. (2023). PubMed Central. Retrieved from [Link]
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Epoxy vs Silicone Adhesive Comparison: Exploring Differences and Applications. Topex. Retrieved from [Link]
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Thermogravimetric Analysis and Thermal Ageing of Crosslinked Nitrile Rubber/Poly(ethylene-co-vinyl Acetate) Blends. ResearchGate. Retrieved from [Link]
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Explore Immersion Testing for Material Excellence. (2025, September 18). Infinita Lab. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for Sulfonamide Synthesis with 1,3-Benzenedisulfonyl Chloride
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry and materials science, the synthesis of sulfonamides remains a cornerstone for the development of novel therapeutics and functional polymers. The bis-sulfonamide motif, in particular, offers a versatile scaffold for creating molecules with unique structural and electronic properties. 1,3-Benzenedisulfonyl chloride stands as a readily available and highly reactive precursor for the synthesis of these important compounds. However, the choice of synthetic methodology, particularly the catalytic system, can profoundly impact the efficiency, selectivity, and overall success of the synthesis.
This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of sulfonamides from this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each system, offering insights into the rationale behind experimental choices and providing a framework for selecting the optimal catalyst for a given synthetic challenge.
The Challenge: Controlling Reactivity in Bis-Sulfonamide Synthesis
This compound presents a unique synthetic challenge due to its two reactive sulfonyl chloride groups. The primary goals in its derivatization are typically either the complete, symmetric disubstitution to form bis-sulfonamides or the selective monosubstitution to create differentiated products for further functionalization. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, as well as oligomeric or polymeric materials, complicating purification and reducing the yield of the desired compound. The choice of catalytic system is therefore critical in directing the reaction towards the intended product.
Non-Catalytic Pathway: The Baseline Approach
The traditional method for synthesizing sulfonamides involves the direct reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of a base.[1] This approach, while straightforward, often requires relatively harsh conditions and can suffer from long reaction times and the formation of byproducts.
General Mechanism of Base-Mediated Sulfonylation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base, typically a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
Caption: General mechanism of non-catalytic sulfonylation.
Organocatalysis: The Rise of Nucleophilic Catalysts
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions and often unique selectivity. In the context of sulfonamide synthesis, nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP) have proven to be highly effective.
DMAP-Catalyzed Sulfonylation: A More Reactive Intermediate
DMAP accelerates the sulfonylation reaction by acting as a nucleophilic catalyst. It first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.[2] This intermediate is significantly more electrophilic than the parent sulfonyl chloride, rendering it more susceptible to nucleophilic attack by the amine. This catalytic cycle allows for faster reactions and often proceeds under milder conditions than the traditional base-mediated approach.
Caption: Catalytic cycle of DMAP in sulfonamide synthesis.[2]
Advantages of DMAP Catalysis:
-
Increased Reaction Rates: The formation of the highly reactive N-sulfonylpyridinium intermediate leads to significantly faster reactions.
-
Milder Conditions: Reactions can often be carried out at room temperature, improving functional group tolerance.
-
Lower Catalyst Loading: Typically, only a catalytic amount of DMAP is required, in conjunction with a stoichiometric amount of a weaker base to neutralize HCl.
Considerations:
-
Nucleophilicity of the Amine: While effective for a broad range of amines, very weakly nucleophilic amines may still require elevated temperatures.
-
Steric Hindrance: Highly hindered sulfonyl chlorides or amines may react more slowly.
Metal-Based Catalysis: Expanding the Scope
A variety of metal-based catalysts have been developed for sulfonamide synthesis, offering unique advantages in terms of reactivity, selectivity, and substrate scope.
Lewis Acid Catalysis
Lewis acids can activate sulfonyl chlorides towards nucleophilic attack by coordinating to the oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by the amine nucleophile. While traditionally used for other transformations, Lewis acids like zinc chloride (ZnCl₂) and calcium triflimide (Ca(NTf₂)₂) have shown promise in sulfonamide synthesis.[2][3]
Caption: Mechanism of Lewis acid-catalyzed sulfonamide synthesis.
Advantages of Lewis Acid Catalysis:
-
Activation of Less Reactive Substrates: Can be effective for reactions involving less nucleophilic amines or sterically hindered sulfonyl chlorides.
-
Mild Conditions: Many Lewis acid-catalyzed reactions can be performed at or near room temperature.
Considerations:
-
Catalyst Choice: The choice of Lewis acid is crucial and can depend on the specific substrates. Harder Lewis acids will coordinate more strongly to the sulfonyl oxygens.
-
Moisture Sensitivity: Many Lewis acids are sensitive to moisture, requiring anhydrous reaction conditions.
Transition Metal Catalysis (Copper, Zinc)
Transition metal catalysts, particularly those based on copper and zinc, have been employed in innovative approaches to sulfonamide synthesis.[2][4] These methods often involve multicomponent reactions, expanding the synthetic possibilities beyond the simple coupling of a sulfonyl chloride and an amine. For instance, copper-catalyzed three-component reactions of aryl boronic acids, a sulfur dioxide surrogate (like DABSO), and amines provide a direct route to sulfonamides without the need to pre-form the sulfonyl chloride.[4]
When applied to the reaction of this compound, zinc oxide (ZnO) nanoparticles have been shown to be an efficient and reusable catalyst for the sulfonylation of amines.[2]
Advantages of Transition Metal Catalysis:
-
High Efficiency: Often provide high yields under mild conditions.
-
Novel Reactivity: Enable multicomponent reactions that are not possible with other methods.
-
Catalyst Reusability: In the case of heterogeneous catalysts like ZnO nanoparticles, the catalyst can be recovered and reused.
Considerations:
-
Catalyst Cost and Availability: Some transition metal catalysts and ligands can be expensive.
-
Reaction Optimization: These systems may require more extensive optimization of reaction parameters (solvent, temperature, ligand, base).
Comparative Performance Summary
| Catalytic System | Key Features | Advantages | Disadvantages |
| Non-Catalytic (Base-Mediated) | Stoichiometric base (e.g., pyridine, Et₃N) | Simple, well-established. | Often requires harsh conditions, long reaction times, potential for side products. |
| Organocatalysis (e.g., DMAP) | Nucleophilic catalysis via a reactive intermediate. | Faster reactions, milder conditions, high efficiency.[2] | May be less effective for very weak nucleophiles or highly hindered substrates. |
| Lewis Acid Catalysis (e.g., ZnCl₂, Ca(NTf₂)₂) | Electrophilic activation of the sulfonyl chloride. | Effective for less reactive substrates, mild conditions.[3] | Moisture sensitive, requires careful selection of the Lewis acid. |
| Transition Metal Catalysis (e.g., Cu, ZnO) | Diverse mechanisms, including multicomponent reactions. | High efficiency, novel reactivity, potential for catalyst reuse.[2][4] | Can require more complex catalyst systems and optimization. |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of bis-sulfonamides from this compound using different catalytic systems. Note: These protocols are provided as a guide and may require optimization for specific amines.
Protocol 1: Non-Catalytic Synthesis using Pyridine
This protocol is adapted from the general procedure for the synthesis of bis-sulfonamides.[5]
Materials:
-
This compound
-
Primary amine (2.2 equivalents)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the primary amine (2.2 eq) in anhydrous pyridine to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: DMAP-Catalyzed Synthesis
This protocol is an adaptation of general procedures for DMAP-catalyzed sulfonylation.[2]
Materials:
-
This compound
-
Primary amine (2.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Zinc Oxide (ZnO) Nanoparticle-Catalyzed Synthesis
This protocol is adapted from a reported method for ZnO-catalyzed sulfonamide synthesis.[2]
Materials:
-
This compound
-
Primary amine (2.2 equivalents)
-
Zinc oxide (ZnO) nanoparticles (e.g., 0.1 mmol per 2 mmol of sulfonyl chloride)
-
Acetonitrile (MeCN)
-
Water
-
Chloroform
Procedure:
-
In a round-bottom flask, suspend ZnO nanoparticles in acetonitrile.
-
Add the primary amine (2.2 eq) followed by this compound (1.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with chloroform.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The ZnO catalyst can be recovered from the aqueous layer by filtration, washed, dried, and reused.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The synthesis of sulfonamides from this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. While the traditional non-catalytic approach remains a viable option, modern catalytic systems offer significant improvements in terms of reaction efficiency, mildness of conditions, and substrate scope.
-
For rapid and efficient synthesis under mild conditions, DMAP catalysis is an excellent choice.
-
When dealing with less reactive amines, Lewis acid catalysis may provide a solution.
-
For the development of green and sustainable processes, heterogeneous catalysts like ZnO nanoparticles are highly promising.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including the nature of the amine, the desired scale of the reaction, and considerations of cost and environmental impact. As the demand for novel sulfonamide-based molecules continues to grow, the development of even more efficient, selective, and sustainable catalytic systems will undoubtedly remain an active area of research.
References
- Meshram, G. A., & Patil, V. D. (2009). ZINC OXIDE CATALYZED EFFICIENT SYNTHESIS OF SULFONAMIDES UNDER MILD CONDITIONS. International Journal of Chemical Sciences, 7(3), 1948-1956.
- UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides.
- BenchChem. (2025). This compound | 585-47-7.
- ResearchGate. (n.d.). Synthesis of bis-sulfonamides. Reagents and conditions: ArSO2Cl, pyridine, 0 °C to rt, 8–16 h, 65–84 %.
- Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947.
- ResearchGate. (n.d.).
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- BenchChem. (2025).
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- OUCI. (2022).
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- Google Patents. (n.d.).
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- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
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- ResearchGate. (n.d.). The direct conversion of benzenethiol to sulfonamides.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
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A Comparative Guide to Cross-Validation of Analytical Methods for 1,3-Benzenedisulfonyl Chloride Reaction Products
For researchers, scientists, and drug development professionals, the robust analysis of reaction products is a cornerstone of pharmaceutical quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the analysis of reaction products derived from 1,3-Benzenedisulfonyl chloride. It further details the critical process of cross-validation to ensure consistency and reliability between these two powerful analytical techniques. This guide is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4]
The Synthetic Landscape: From Reagent to Active Moiety
This compound is a versatile reagent in organic synthesis, frequently employed in the preparation of biologically active sulfonamides.[5] The reaction typically involves the coupling of the disulfonyl chloride with an appropriate amine to yield the desired sulfonamide product. Understanding the purity and impurity profile of this product is paramount for ensuring the safety and efficacy of the final drug substance.
Caption: Illustrative reaction of this compound.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness for the routine analysis of drug substances and impurities.[6][7]
Experimental Protocol: HPLC-UV Analysis of a Disulfonamide Product
This protocol outlines a general procedure for the analysis of a disulfonamide reaction product. Optimization will be required for specific molecules.
1. Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Solution: Prepare a stock solution of the disulfonamide reference standard in the diluent (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the reaction product in the diluent to the same nominal concentration as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Rationale for Experimental Choices:
-
C18 Column: The nonpolar stationary phase is well-suited for retaining and separating a wide range of organic molecules, including sulfonamides.
-
Formic Acid in Mobile Phase: The acidic modifier helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form.
-
Gradient Elution: This is employed to ensure that both the main product and any potential impurities with a wider range of polarities are eluted and resolved effectively.
Alternative Analytical Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.[8][9] The mass spectrometer provides an additional dimension of selectivity and allows for the identification of unknown impurities based on their mass-to-charge ratio.[10]
Experimental Protocol: UPLC-MS Analysis of a Disulfonamide Product
This protocol provides a starting point for the UPLC-MS analysis of a disulfonamide reaction product.
1. Instrumentation and Columns:
-
UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Reversed-phase C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
2. Reagents and Solutions:
-
Same as for the HPLC method, but using UPLC/MS-grade solvents and additives is crucial to minimize background noise.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-7 min: 20% to 80% B
-
7-8 min: 80% B
-
8.1-10 min: 20% B (re-equilibration)
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Mode: Full scan for impurity profiling or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize cone voltage and collision energy for the specific analyte.
5. Rationale for Experimental Choices:
-
Sub-2 µm Particle Size Column: Allows for higher flow rates and pressures, leading to faster analysis times and sharper peaks (increased efficiency).[8]
-
Mass Spectrometric Detection: Provides mass information, which is highly specific and allows for the confident identification of the main product and any impurities, even if they co-elute chromatographically.[10]
Cross-Validation of HPLC and UPLC-MS Methods
Cross-validation is the process of demonstrating that two different analytical procedures are equivalent for a given purpose.[11] This is crucial when, for example, a method is transferred from a development lab (perhaps using UPLC-MS for detailed characterization) to a quality control lab (using a more routine HPLC method). The goal is to ensure that both methods provide comparable results within predefined acceptance criteria.
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
1. Objective: To demonstrate the equivalency of the validated HPLC-UV method and the validated UPLC-MS method for the quantification of the main disulfonamide product and its key impurities.
2. Scope: This protocol applies to the analysis of the disulfonamide drug substance.
3. Samples:
-
Select at least three representative batches of the disulfonamide product.
-
From each batch, prepare three independent sample solutions.
4. Experimental Procedure:
-
Analyze each of the nine sample preparations (3 batches x 3 preps) using both the HPLC-UV and the UPLC-MS methods.
-
The analysis should be performed by different analysts on different days, if possible, to also assess intermediate precision between the methods.
5. Parameters for Comparison and Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Assay of Main Component | The mean result of the UPLC-MS method should be within ±2.0% of the mean result of the HPLC-UV method. The Relative Standard Deviation (RSD) of the difference between the paired results should be ≤ 2.0%. | Ensures that both methods provide a comparable measure of the potency of the drug substance. |
| Quantification of Impurities | For impurities > 0.1%, the mean result of the UPLC-MS method should be within ±10.0% (or an appropriate justified range) of the mean result of the HPLC-UV method. | Confirms that both methods are capable of accurately monitoring the purity of the product. |
| Detection of Impurities | Both methods should detect the same impurity profile above the reporting threshold. | Verifies the specificity of both methods for the expected impurities. |
6. Data Analysis:
-
For each sample, calculate the assay value and the percentage of each specified impurity obtained by both methods.
-
Calculate the mean, standard deviation, and RSD for the results from each method.
-
Perform a statistical evaluation, such as a t-test, to compare the means of the two datasets for the assay and each impurity.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two methods, based on typical validation data for sulfonamide analysis.[12]
Table 1: HPLC-UV Method Performance
| Parameter | Typical Result | ICH Q2(R2) Guideline |
| Linearity (r²) | > 0.999 | Correlation coefficient should be close to 1.[13] |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of test results to the true value. |
| Precision (% RSD) | ≤ 1.0% | Repeatability and intermediate precision should be assessed. |
| Limit of Quantitation (LOQ) | ~0.05% | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Demonstrated by peak purity and resolution from known impurities. | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. |
Table 2: UPLC-MS Method Performance
| Parameter | Typical Result | ICH Q2(R2) Guideline |
| Linearity (r²) | > 0.999 | Correlation coefficient should be close to 1.[13] |
| Accuracy (% Recovery) | 99.0% - 101.0% | The closeness of test results to the true value. |
| Precision (% RSD) | ≤ 0.5% | Repeatability and intermediate precision should be assessed. |
| Limit of Quantitation (LOQ) | ~0.01% | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | High, based on chromatographic separation and mass-to-charge ratio. | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. |
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS are powerful and reliable techniques for the analysis of this compound reaction products.
-
HPLC-UV is a robust, cost-effective method ideal for routine quality control applications where the analyte and its major impurities are well-characterized.[12]
-
UPLC-MS provides superior speed, resolution, and sensitivity, making it the preferred method for impurity profiling, characterization of unknown degradants, and when very low detection limits are required.[8][9]
A successful cross-validation, as outlined in this guide, provides documented evidence that both methods are suitable for their intended purpose and can be used interchangeably within their validated ranges. This flexibility is invaluable in a dynamic drug development environment, ensuring consistent quality assessment from early-stage research to commercial manufacturing.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Step-by-Step Guide to Implementing Analytical Method Validation Requirements Under Schedule M and ICH Q2 (R2) Under Revised Schedule M. PharmaGuru. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
-
High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters. [Link]
-
Points to Consider in Quality Control Method Validation and Transfer. BioProcess International. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. ResearchGate. [Link]
-
Transfer of Analytical Procedures 1224 Usp42 - NF. Scribd. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. [Link]
-
Method Validation Guidelines. BioPharm International. [Link]
-
Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. ResearchGate. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
-
Best practices for analytical method transfers. Medfiles. [Link]
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]
-
Benzene-1,3-disulfonyl chloride – general description and application. Georganics. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Benzenedisulfonyl Chloride
This document provides essential, step-by-step guidance for the safe handling and disposal of 1,3-benzenedisulfonyl chloride (CAS 585-47-7). As a highly reactive compound, adherence to proper procedure is critical to ensure laboratory safety and environmental compliance. This guide moves beyond simple instruction to explain the chemical principles that underpin these protocols, empowering researchers to manage chemical waste with confidence and precision.
Hazard Identification and Immediate Safety Precautions
This compound is a corrosive solid that poses significant health risks upon exposure. It causes severe skin burns and serious eye damage.[1][2] The primary and most immediate danger, however, stems from its violent reaction with water.[3][4]
Mechanism of Hazard: As a disulfonyl chloride, the molecule contains two electrophilic sulfur atoms, which are highly susceptible to nucleophilic attack by water. This hydrolysis reaction is rapid and highly exothermic, liberating corrosive and toxic hydrogen chloride (HCl) gas.[3][4]
C6H4(SO2Cl)2 + 2 H2O → C6H4(SO2OH)2 + 2 HCl(g)
Due to this reactivity, all personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including:
-
A chemical-resistant lab coat or apron.
-
Nitrile or neoprene gloves.
-
Chemical safety goggles and a full-face shield.[5]
-
All operations must be conducted within a certified chemical fume hood to manage the potential release of HCl gas.[3]
Waste Characterization and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste must be evaluated for hazardous characteristics.[6][7] this compound waste falls under this purview.
-
Corrosivity (EPA Waste Code D002): Although a solid, its hydrolysis product, hydrochloric acid, is a strong acid. The final aqueous waste solution after neutralization must have a pH between 5.5 and 9.5 before it can be sewer-disposed.[8][9][10]
-
Reactivity (EPA Waste Code D003): It is a water-reactive substance that liberates toxic gases, meeting the criteria for this classification.[7][11]
Therefore, any unused, contaminated, or residual this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[3]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 585-47-7 | [1][5][12] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [5][12] |
| Molecular Weight | 275.13 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 57-60 °C | [1] |
| Incompatible Materials | Water, strong bases, strong oxidizing agents, moist air | [3] |
| Primary Hazard | Reacts violently with water; causes severe burns | [2][3][4] |
Step-by-Step Disposal Procedures
The appropriate disposal path depends on the nature and quantity of the waste. The following decision-making flowchart and protocols will guide you to the correct procedure.
Disposal Decision Flowchart
Caption: Logical workflow for selecting the proper disposal method.
Pathway A: Direct Disposal of Solid Waste
This is the required method for larger quantities, contaminated materials, and spill cleanup residues.
Objective: To safely package solid this compound waste for collection by a certified hazardous waste disposal contractor.
Methodology:
-
Container Selection: Choose a clean, dry, wide-mouthed container made of compatible material (e.g., HDPE - high-density polyethylene) with a tightly sealing screw cap. The container must be clearly labeled.
-
Transfer: In a chemical fume hood, carefully transfer the solid waste into the container. Use spark-proof tools. Avoid creating dust.
-
Labeling: Affix a hazardous waste label to the container. Fill it out completely with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards: "Corrosive, Water-Reactive"
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, especially aqueous solutions, bases, and oxidizers.[3]
-
Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.
Pathway B: Controlled Laboratory Neutralization (for small quantities <5g)
This procedure should only be performed by trained personnel who are confident in managing exothermic reactions. Its purpose is to convert the reactive sulfonyl chloride into the more stable and less hazardous sodium benzenedisulfonate salt.
Objective: To safely hydrolyze this compound via slow addition to a basic solution.
Stoichiometry: C6H4(SO2Cl)2 + 4 NaOH → C6H4(SO2ONa)2 + 2 NaCl + 2 H2O (Note: A significant excess of base is used to ensure complete neutralization of the sulfonyl chloride and the HCl byproduct).
Methodology:
-
Preparation (in a chemical fume hood):
-
Prepare a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in a beaker that is at least 10 times larger than the volume of the solution to accommodate potential foaming and splashing.
-
Place this beaker into a larger container filled with an ice-water bath to dissipate heat.[3][10]
-
Add a magnetic stir bar to the basic solution and begin stirring at a moderate speed.
-
-
Slow Addition: Using a spatula, add the this compound in very small portions to the center of the vortex of the stirring basic solution.
-
Causality: Adding the sulfonyl chloride to the base, rather than the other way around, ensures the reactive species is always in a large excess of the quenching solution, preventing a dangerous accumulation and runaway reaction.[3][13] The cooling bath is critical to manage the exothermic nature of the hydrolysis.[13]
-
-
Monitoring: Observe the reaction closely. If fuming (HCl gas) or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides.
-
Completion: After the final portion has been added, allow the mixture to stir for at least 1-2 hours at room temperature to ensure the reaction is complete.
-
Final pH Check: Using a pH meter or pH paper, check the pH of the solution. It must be between 5.5 and 9.5.[10] If it is still acidic, add more base. If it is too basic, neutralize with a dilute acid like 1M HCl.
-
Disposal: The resulting neutralized salt solution can be disposed of down the drain with copious amounts of running water, in accordance with local wastewater regulations.[3][10]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
PPE: Do not attempt to clean the spill without the full PPE described in Section 1.
-
Containment:
-
Cleanup: Carefully sweep the contaminated absorbent material into a designated, sealable hazardous waste container.
-
Disposal: Label the container as described in Pathway A and arrange for professional disposal. Do not attempt to neutralize spill residue directly.
By understanding the chemical principles behind its reactivity and adhering to these validated protocols, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship in the laboratory.
References
-
What Are the Different Classifications of Hazardous Waste under RCRA? (2025-11-25). Sustainability Directory. [Link]
-
RCRA Corrosive Hazardous Waste Criteria Won't Change. (2021-06-28). Lion Technology. [Link]
-
Benzene-1,3-disulfonyl chloride - High purity. Georganics. [Link]
-
RCRA Listed Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]
-
Corrosivity - Waste Characteristics Overview. (2021-08-25). ACTenviro. [Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2025-06-30). Lion Technology via YouTube. [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Hydrolysis stable sulfonyl chlorides. Reddit. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. ResearchGate. [Link]
-
Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. [Link]
-
Neutralization Guide. University of Georgia Environmental Safety Division. [Link]
-
How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit. [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
Waste Neutralization Guidance. Missouri State University Environmental Management. [Link]
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A Senior Application Scientist's Guide to Handling 1,3-Benzenedisulfonyl Chloride
As researchers and drug development professionals, our work fundamentally relies on the precise and safe manipulation of reactive chemical compounds. 1,3-Benzenedisulfonyl chloride, a key reagent in the synthesis of sulfonamides and other pharmaceutical intermediates, demands our utmost respect and diligence due to its inherent reactivity. This guide moves beyond a simple checklist to provide a deep, field-tested understanding of the essential safety and handling protocols for this compound. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experimental work.
Understanding the Core Risks: Why this compound Demands Respect
This compound is a corrosive solid that is highly sensitive to moisture.[1][2] The primary danger stems from its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[1][2][3] This reactivity extends to moist air, making stringent control of the handling environment critical.[1][3] Direct contact with the solid can cause severe burns to the skin, eyes, and mucous membranes.[1][3] Inhalation of the dust can also lead to respiratory tract irritation.[3]
Understanding these properties is the foundation of a robust safety plan. Every procedural step that follows is a direct consequence of the need to mitigate these specific hazards.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are your primary safety measure, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is not merely about donning standard lab attire; it's about creating an impermeable barrier tailored to the specific threats posed by this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Provides a barrier against direct skin contact, preventing severe chemical burns.[4] Always inspect gloves for integrity before use.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from unexpected reactions or splashes.[4][5][6] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against accidental spills and contamination of personal clothing.[3][6] |
| Respiratory Protection | NIOSH/MSHA approved respirator with an acid gas cartridge | Recommended when working with larger quantities or in situations where dust generation is likely, to prevent inhalation of the corrosive powder and its reaction byproducts.[3][4] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
The following protocol outlines a systematic approach to handling this compound, from preparation to disposal. The logic behind this workflow is to proactively manage the risks of moisture contact and accidental exposure.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Work Area: Always handle this compound in a certified chemical fume hood to contain any dust or fumes.[3] Ensure the work area is dry and free of any water sources.
-
PPE: Don all required PPE as outlined in the table above.
-
Materials: If the procedure is particularly moisture-sensitive, have a source of inert gas (e.g., nitrogen or argon) available to blanket the reaction. Use anhydrous solvents and dry glassware.
-
-
Handling:
-
Weighing: When weighing the solid, do so efficiently to minimize its exposure to atmospheric moisture.
-
Addition: Add this compound to the reaction vessel in portions to control the reaction rate and any potential exotherm.
-
-
Cleanup and Decontamination:
-
Glassware: Before washing, carefully quench any residual reagent in the glassware with a suitable, non-reactive solvent like acetone, followed by an alcohol.
-
Spills: In the event of a spill, do not use water.[4] Cover the spill with a non-combustible, inert absorbent material such as dry sand or vermiculite.[4][7] Scoop the mixture into a designated, labeled waste container.
-
Emergency Procedures: Immediate and Decisive Action
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][8] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All waste containing this compound, including spill cleanup materials and empty containers, must be collected in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste program.[3] Do not attempt to neutralize it with water or dispose of it down the drain.[3]
By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research, ensuring both your personal safety and the quality of your scientific outcomes.
References
- This compound - SAFETY D
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).
- This compound, SDS - Muby Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2024-01-28).
- This compound - Safety D
- Benzene-1,3-disulfonyl chloride - High purity | EN - Georganics.
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14).
- Essential Chemical PPE - Trimaco. (2023-09-08).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
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- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 7. This compound, SDS [mubychem.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
